Product packaging for Guanosine 5'-phosphoimidazolide(Cat. No.:CAS No. 69281-33-0)

Guanosine 5'-phosphoimidazolide

Numéro de catalogue: B3330381
Numéro CAS: 69281-33-0
Poids moléculaire: 413.28 g/mol
Clé InChI: YVUZUNMTEUIDKC-WOUKDFQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Guanosine 5'-phosphoimidazolide (CAS 69281-33-0) is a pivotal activated nucleotide in origin of life studies and prebiotic chemistry research. Its primary research value lies in its role as a monomeric precursor for the non-enzymatic, template-directed synthesis of RNA oligomers, a critical process underpinning the RNA World hypothesis . The compound's high-energy P-N bond makes the phosphorus atom highly susceptible to nucleophilic attack, facilitating the formation of phosphodiester linkages between nucleotides under plausible prebiotic conditions . In research settings, this compound has been instrumental in demonstrating that oligoguanylates can form efficiently on a polycytidine (poly(C)) template, showcasing the fundamental principle of Watson-Crick base pairing in a prebiotic context . The reaction of phosphoimidazolide-activated nucleosides like this compound involves two key pathways in the presence of phosphate groups or nucleotides: nucleophilic substitution to form dinucleotides (e.g., NppG), and general base-catalyzed hydrolysis of the P-N bond . Studies have shown that nucleoside monophosphates (pN) can act as nucleophiles to form dinucleotides like guanosine diphosphate derivatives, serving as a model for early RNA chain elongation . This reagent is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound to investigate the chemical origins of life, explore the principles of non-enzymatic nucleic acid replication, and study the kinetics of nucleotide polymerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N7O7P B3330381 Guanosine 5'-phosphoimidazolide CAS No. 69281-33-0

Propriétés

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUZUNMTEUIDKC-WOUKDFQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989004
Record name 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69281-33-0
Record name Guanosine 5'-phosphoimidazolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069281330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[Hydroxy(1H-imidazol-1-yl)phosphoryl]pentofuranosyl}-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Guanosine 5'-phosphoimidazolide: A Technical Guide to its Discovery, Synthesis, and Application in Prebiotic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a key molecule in the field of prebiotic chemistry and the study of the origin of life. Its discovery and application have provided profound insights into the non-enzymatic polymerization of RNA, a central tenet of the "RNA world" hypothesis. This technical guide provides an in-depth overview of the discovery, a detailed protocol for the synthesis of ImpG, and a discussion of its pivotal role in template-directed RNA synthesis. The information presented here is intended to be a valuable resource for researchers in abiogenesis, synthetic biology, and drug development.

Discovery and Significance

The pioneering work of Leslie Orgel and his colleagues in the mid-20th century laid the foundation for our understanding of non-enzymatic nucleic acid replication. Their research demonstrated that activated nucleotides, such as nucleoside 5'-phosphorimidazolides, could polymerize on a template strand without the need for enzymes.[1] Specifically, this compound and its more reactive analogue, guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), were shown to be highly effective in the template-directed synthesis of oligoguanylates.[2][3] This discovery was a landmark achievement, providing a plausible mechanism for the prebiotic formation of RNA polymers, a critical step in the emergence of life.

The significance of ImpG lies in its ability to act as an activated monomer. The imidazole group is a good leaving group, facilitating the nucleophilic attack of the 3'-hydroxyl group of a growing RNA chain on the 5'-phosphate of the incoming ImpG molecule. This process, guided by a complementary template, leads to the formation of phosphodiester bonds and the elongation of the RNA polymer.

Synthesis of this compound (ImpG)

The synthesis of this compound is analogous to the well-established protocol for the synthesis of adenosine 5'-phosphoimidazolide (ImpA).[4] The following protocol has been adapted for the synthesis of ImpG from Guanosine 5'-monophosphate (GMP).

Experimental Protocol

Materials:

  • Guanosine 5'-monophosphate (GMP) sodium salt

  • Triphenylphosphine (PPh₃)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium perchlorate (NaClO₄)

  • Acetone, anhydrous

  • Ethyl ether, anhydrous

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent: e.g., ethanol/water mixture

  • UV lamp (254 nm)

Procedure:

  • Preparation of the GMP Solution:

    • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Guanosine 5'-monophosphate (GMP) sodium salt (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Gentle warming may be required to fully dissolve the GMP.

  • Preparation of the Activating Reagent Solution:

    • In a separate dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (2 equivalents) and 2,2'-dipyridyldisulfide (2 equivalents) in anhydrous DMF.

    • To this solution, add imidazole (5 equivalents) and triethylamine (5 equivalents). Stir the solution until all components are dissolved.

  • Reaction:

    • Slowly add the GMP solution dropwise to the vigorously stirred activating reagent solution at room temperature.

    • Allow the reaction to proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation of ImpG:

    • In a separate large beaker, prepare a solution of sodium perchlorate (18 equivalents) in a mixture of anhydrous acetone and anhydrous ethyl ether.

    • Slowly add the reaction mixture dropwise to the vigorously stirred sodium perchlorate solution. A white precipitate of this compound should form.

  • Isolation and Purification:

    • Allow the precipitate to settle. Decant the supernatant.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate sequentially with anhydrous acetone and anhydrous ethyl ether to remove unreacted reagents and byproducts. Centrifuge and decant the supernatant after each wash.

    • Dry the final product under vacuum to obtain this compound as a white powder.

Expected Yield:

The yield for this type of synthesis is typically in the range of 40-60%.

Quantitative Data
ParameterValueReference
Starting MaterialGuanosine 5'-monophosphate (GMP)[4]
Key ReagentsTriphenylphosphine, 2,2'-Dipyridyldisulfide, Imidazole[4]
SolventN,N-Dimethylformamide (DMF)[4]
Reaction Time2-4 hours[4]
Approximate Yield40-60%[4]
Characterization Data
TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the guanosine and imidazole moieties. Comparison with the spectra of GMP and imidazole will confirm the presence of both components.
³¹P NMR A characteristic signal for the phosphoroimidazolide phosphorus atom is expected. The chemical shift will be different from that of the phosphate group in GMP.
Mass Spectrometry (ESI-MS) The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound.

Synthesis and Reaction Workflow

The following diagrams illustrate the synthesis of ImpG and its subsequent role in non-enzymatic RNA polymerization.

Synthesis_Workflow GMP Guanosine 5'-Monophosphate (GMP) Activation Activation in DMF GMP->Activation Reagents Triphenylphosphine 2,2'-Dipyridyldisulfide Imidazole Reagents->Activation ImpG This compound (ImpG) Activation->ImpG Purification Precipitation & Purification ImpG->Purification FinalProduct Purified ImpG Purification->FinalProduct

Caption: Synthesis workflow for this compound (ImpG).

Role in Non-Enzymatic RNA Polymerization

This compound is a cornerstone of experimental models for prebiotic RNA replication. In a template-directed manner, ImpG can add to a growing RNA primer, extending the chain according to the sequence of the template.

Signaling Pathway of Template-Directed Polymerization

The process of non-enzymatic RNA polymerization can be conceptualized as a signaling pathway where the template strand dictates the sequence of the newly synthesized strand.

RNA_Polymerization Template RNA Template Strand Binding Binding to Template Template->Binding Primer RNA Primer Primer->Binding ImpG This compound (ImpG) ImpG->Binding Attack Nucleophilic Attack by Primer 3'-OH Binding->Attack Elongation Primer Elongation (Phosphodiester Bond Formation) Attack->Elongation Imidazole Imidazole (Leaving Group) Attack->Imidazole Release

Caption: Signaling pathway of non-enzymatic RNA polymerization with ImpG.

Conclusion

This compound remains a molecule of immense interest in the study of the origins of life. The ability to synthesize this activated nucleotide allows researchers to probe the fundamental processes that may have led to the emergence of self-replicating systems on the early Earth. This technical guide provides a comprehensive overview of the discovery, a detailed synthesis protocol, and the functional context of ImpG, serving as a valuable resource for the scientific community. The continued study of ImpG and related activated nucleotides will undoubtedly uncover further details about the chemical origins of life and may inspire the development of novel nucleic acid-based technologies.

References

Guanosine 5'-phosphoimidazolide: A Cornerstone of the RNA World Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA world hypothesis posits that life on Earth went through a stage where RNA was the primary molecule for both information storage and catalytic activity, preceding the DNA and protein-based life we know today.[1][2] A central challenge to this hypothesis is explaining how RNA polymers could have formed abiotically. Non-enzymatic, template-directed RNA polymerization offers a plausible solution, and Guanosine 5'-phosphoimidazolide (ImpG) has emerged as a key activated monomer in experimental models of this prebiotic process.[3][4] This technical guide provides a comprehensive overview of the role of ImpG in the non-enzymatic synthesis of RNA, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.

The Role of this compound in Non-enzymatic RNA Polymerization

This compound is a highly reactive, "activated" form of guanosine monophosphate (GMP). The imidazole group is a good leaving group, facilitating the nucleophilic attack by the hydroxyl group of another nucleotide, leading to the formation of a phosphodiester bond—the backbone of RNA.[5] This process can occur spontaneously in solution, but its efficiency is significantly enhanced by the presence of mineral catalysts, most notably montmorillonite clay.[6][7]

The Catalytic Role of Montmorillonite

Montmorillonite, a type of clay mineral likely abundant on early Earth, has been shown to catalyze the polymerization of activated nucleotides like ImpG, leading to the formation of RNA oligomers up to 50 monomers in length.[6][8] The clay surface is thought to act as a scaffold, concentrating the nucleotide monomers and orienting them in a way that promotes polymerization.[7] This catalytic activity is crucial as it significantly increases the rate of polymerization over the competing hydrolysis of the activated monomer.[3]

Quantitative Analysis of Non-enzymatic RNA Polymerization

The efficiency and fidelity of non-enzymatic RNA polymerization using ImpG have been quantitatively assessed in numerous studies. Key parameters include the length of the resulting oligomers, the regioselectivity of phosphodiester bond formation (3'-5' vs. 2'-5' linkages), and the overall yield of the reaction.

ParameterObservationConditions
Oligomer Length Up to 50-mersMontmorillonite catalysis, daily addition of activated monomers
Regioselectivity (ImpG) Predominantly 3',5'-linkagesMontmorillonite catalysis
Regioselectivity (ImpU/ImpC) Predominantly 2',5'-linkagesMontmorillonite catalysis
Yield of Dimers (pApU) 33%Reaction of ImpU with pA
Yield of Dimers (pApA) 14%Reaction of ImpA with pA
Reaction Rate Enhancement 100-1000 times greater than hydrolysisMontmorillonite catalysis

Table 1: Summary of Quantitative Data for Non-enzymatic RNA Polymerization.

Experimental Protocols

Synthesis of this compound (ImpG)

The synthesis of ImpG is a critical first step for any experiment investigating non-enzymatic RNA polymerization. A common method involves the reaction of GMP with a condensing agent, such as a carbodiimide, in the presence of imidazole.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Imidazole

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous pyridine

  • Acetone

  • Diethyl ether

Protocol:

  • Dissolve GMP and a molar excess of imidazole in anhydrous pyridine.

  • Add EDC to the solution and stir at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of acetone or diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash it with the precipitating solvent to remove unreacted starting materials.

  • Dry the product under vacuum. The resulting ImpG can be stored desiccated at low temperatures.

Montmorillonite-Catalyzed RNA Polymerization

This protocol describes a typical experiment for the polymerization of ImpG in the presence of montmorillonite clay.

Materials:

  • This compound (ImpG)

  • Na+-montmorillonite clay

  • HEPES or PIPES buffer (pH 8)

  • Sodium chloride (NaCl)

  • Magnesium chloride (MgCl2)

  • Nuclease-free water

Protocol:

  • Prepare a suspension of Na+-montmorillonite clay in nuclease-free water.

  • In a separate tube, prepare a reaction buffer containing 0.1 M HEPES or PIPES (pH 8), 0.2 M NaCl, and 0.075 M MgCl2.

  • Add the ImpG to the reaction buffer to a final concentration of 15 mM.

  • Initiate the reaction by adding the ImpG solution to the montmorillonite suspension.

  • Incubate the reaction mixture at room temperature with gentle agitation. For the synthesis of longer oligomers, fresh ImpG can be added daily.

  • At desired time points, quench the reaction by adding a solution of EDTA to chelate the magnesium ions.

  • Separate the clay catalyst from the supernatant by centrifugation.

  • Analyze the supernatant for the presence of RNA oligomers using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[9][10][11]

Signaling Pathways and Experimental Workflows

In the context of prebiotic chemistry, "signaling pathways" refer to the chemical reaction pathways. The following diagrams illustrate the key processes involved in non-enzymatic RNA polymerization with ImpG.

experimental_workflow cluster_synthesis ImpG Synthesis cluster_polymerization Polymerization cluster_analysis Analysis GMP GMP ImpG This compound (ImpG) GMP->ImpG Imidazole Imidazole Imidazole->ImpG EDC EDC EDC->ImpG Condensation Incubation Incubation ImpG->Incubation Montmorillonite Montmorillonite Clay Montmorillonite->Incubation Catalyst Reaction_Mix Reaction Mixture (Buffer, NaCl, MgCl2) Reaction_Mix->Incubation Quenching Quenching (EDTA) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Centrifugation->Supernatant HPLC_PAGE HPLC / PAGE Analysis Supernatant->HPLC_PAGE Oligomers RNA Oligomers HPLC_PAGE->Oligomers

Figure 1: Experimental workflow for montmorillonite-catalyzed RNA polymerization.

reaction_pathway cluster_activation Monomer Activation cluster_intermediate Intermediate Formation cluster_polymerization Polymerization ImpG1 ImpG Intermediate Imidazolium-bridged diguanosine intermediate ImpG1->Intermediate ImpG2 ImpG ImpG2->Intermediate + Extended_Primer Extended RNA Primer (n+1) Intermediate->Extended_Primer Template-directed attack by 3'-OH Primer RNA Primer (n) Primer->Extended_Primer

References

Guanosine 5'-Phosphoimidazolide: A Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a highly reactive derivative of guanosine monophosphate (GMP) that plays a pivotal role in the study of non-enzymatic RNA polymerization, a process central to origin of life research. Its activated phosphodiester bond makes it an effective donor of the guanylyl group in various biochemical reactions. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, stability, reactivity, and spectral characteristics. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical Properties

Structure and Stability

This compound consists of a guanosine molecule linked at its 5'-phosphate group to an imidazole ring via a phosphoamidate bond. This bond is significantly more labile than the phosphodiester bonds found in nucleic acids, rendering the molecule susceptible to hydrolysis.

The stability of this compound is highly dependent on pH and temperature. The hydrolysis of the P-N bond is the primary degradation pathway. Studies on the closely related guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) have shown that the pseudo-first-order rate constant for hydrolysis increases with decreasing pH below pH 2. A plateau is observed in the pH range of 2 to 7, followed by a decrease in the rate at pH values above 7.[1] This pH-rate profile suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.[1]

Reactivity

The primary reactivity of this compound stems from the activated nature of the phosphoimidazolide bond. This activation facilitates the nucleophilic attack on the phosphorus atom, leading to the transfer of the guanosine monophosphate moiety.

In the context of non-enzymatic RNA polymerization, a key reaction involves the formation of a highly reactive imidazolium-bridged diguanosine intermediate from two molecules of this compound.[2] This intermediate then readily reacts with the 3'-hydroxyl group of an RNA primer, leading to the extension of the RNA chain.[2]

Nucleotides themselves can act as nucleophiles, reacting with this compound. For instance, the dianion of a nucleoside monophosphate can attack the phosphorus atom, leading to the formation of a dinucleoside pyrophosphate.[3]

Quantitative Data

The following tables summarize key quantitative data regarding the chemical properties of this compound and its derivatives.

Table 1: Hydrolysis Kinetics of Guanosine 5'-phospho-2-methylimidazolide [1]

Temperature (°C)pHObserved Rate Constant (k_obs)
75≤ 1.0Rapid P-N bond hydrolysis
372.0Spectrophotometrically determined
37> 7Decreased rate of hydrolysis

Table 2: Kinetic Rate Constants for Reactions of Guanosine 5'-phospho-2-methylimidazolide with Nucleoside Monophosphate Dianions (pN²⁻) [3]

Reaction TypeRate Constant (M⁻¹h⁻¹)
Nucleophilic Attack (k_npN)0.17 ± 0.02
General Base Catalysis of Hydrolysis (k_hpN)0.11 ± 0.07

Table 3: Spectral Properties of Guanosine and Related Compounds

Compoundλ_max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Guanine24310,700
Guanosine252, 275 (shoulders)Not specified for ImpGUV-visible absorbance spectra of guanosine, guanosine hydrochloride, FSBG and [ 3 H] FSBG.

Table 4: pKa Values of Guanosine and Related Structures

Compound/GrouppKaReference
Imidazole (isolated)14Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance
Guanosine 5'-phosphate (phosphate group, 1st ionization)0.7-0.94 Properties of Nucleotides
Guanosine 5'-phosphate (phosphate group, 2nd ionization)6.0-6.44 Properties of Nucleotides

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA) and can be applied to the synthesis of ImpG starting from Guanosine 5'-monophosphate (GMP).[4]

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Triphenylphosphine (Ph₃P)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sodium perchlorate (NaClO₄)

  • Acetone

  • Anhydrous ethyl ether

Procedure:

  • Dissolve GMP in anhydrous DMF.

  • In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF and triethylamine.

  • Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and anhydrous ethyl ether.

  • Collect the precipitate by centrifugation.

  • Wash the pellet sequentially with acetone and anhydrous ethyl ether.

  • Dry the final product under vacuum.

Purification and Characterization:

  • The purity of the synthesized this compound can be assessed by thin-layer chromatography (TLC) on cellulose plates, developing with a suitable solvent system (e.g., ethanol/water mixtures) and visualizing under UV light (254 nm).[4]

  • Further purification can be achieved by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

  • The identity and structure of the product should be confirmed by spectroscopic methods, including ¹H NMR, ³¹P NMR, and mass spectrometry.

Characterization Methods
  • UV-Vis Spectroscopy: The concentration of this compound solutions can be determined by measuring the absorbance at its λ_max, provided the molar absorptivity is known. The spectrum of guanosine typically shows a maximum around 252 nm with a shoulder at 275 nm.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information on the protons of the guanine base, the ribose sugar, and the imidazole ring.

    • ³¹P NMR: A single peak is expected for the phosphorus atom in the phosphoimidazolide group. The chemical shift will be indicative of the chemical environment of the phosphorus nucleus.

  • Hydrolysis Kinetics: The rate of hydrolysis can be monitored spectrophotometrically by observing the change in absorbance over time at a wavelength where the product (GMP) and reactant (ImpG) have different extinction coefficients. Alternatively, HPLC can be used to separate and quantify the reactant and product at different time points.[1]

Signaling Pathways and Experimental Workflows

Non-enzymatic RNA Primer Extension

This compound is a key reagent in studying the non-enzymatic extension of RNA primers, a model for prebiotic RNA replication. The generally accepted mechanism involves the formation of an imidazolium-bridged dinucleotide intermediate.

non_enzymatic_primer_extension ImpG1 Guanosine 5'- phosphoimidazolide (ImpG) Intermediate Imidazolium-bridged diguanosine intermediate ImpG1->Intermediate ImpG2 Guanosine 5'- phosphoimidazolide (ImpG) ImpG2->Intermediate ExtendedPrimer Extended RNA Primer Intermediate->ExtendedPrimer 3'-OH attack Imidazole Imidazole Intermediate->Imidazole release PrimerTemplate RNA Primer-Template Complex PrimerTemplate->ExtendedPrimer

Caption: Mechanism of non-enzymatic RNA primer extension.

This diagram illustrates the two-step process where two molecules of this compound first react to form a highly reactive imidazolium-bridged intermediate. This intermediate then binds to the RNA template and is attacked by the 3'-hydroxyl of the primer, resulting in the formation of a new phosphodiester bond and the extension of the primer.

Experimental Workflow for Studying Hydrolysis Kinetics

The following workflow outlines the steps to determine the hydrolysis rate of this compound.

hydrolysis_kinetics_workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis PrepSolution Prepare buffer solutions at various pH values Equilibrate Equilibrate solutions to desired temperature PrepSolution->Equilibrate AddImpG Add Guanosine 5'- phosphoimidazolide Equilibrate->AddImpG Monitor Monitor reaction over time (UV-Vis or HPLC) AddImpG->Monitor PlotData Plot ln([ImpG]) vs. time Monitor->PlotData CalcRate Calculate pseudo-first-order rate constant (k_obs) PlotData->CalcRate PlotpH Plot k_obs vs. pH CalcRate->PlotpH

Caption: Experimental workflow for hydrolysis kinetics.

This workflow details the preparation of buffered solutions, initiation of the hydrolysis reaction, monitoring the reaction progress, and subsequent data analysis to determine the pseudo-first-order rate constants at different pH values.

References

Spontaneous Polymerization of Guanosine 5'-Phosphoimidazolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spontaneous, non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG), a process of significant interest in the study of prebiotic chemistry and the origins of life. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying reaction mechanisms, offering a valuable resource for researchers in the fields of biochemistry, molecular evolution, and drug development.

Quantitative Data on Oligomerization

The efficiency and outcome of the spontaneous polymerization of this compound are influenced by several factors, including the presence of metal ions, pH, and temperature. The following tables summarize the available quantitative data on the effects of these parameters on the yield and length of the resulting oligonucleotides.

Effect of Divalent Metal Ions on Oligomerization Yield

Divalent metal ions can catalyze the polymerization of nucleoside-5'-phosphorimidazolides. The catalytic effectiveness of various metal ions in forming oligocytidylates follows the order: Pb²+ > Zn²+ > Co²⁺, Mn²⁺ > Cd²⁺ > Cu²⁺ > Ni²⁺ > Ca²⁺, Mg²⁺. In the absence of metal ions, or in the presence of Hg²⁺, little to no oligomerization is observed[1]. For the polymerization of this compound (ImpG), specific yields have been reported:

Metal IonOligomer LengthOverall Yield (%)Predominant LinkageReference
Pb²⁺Up to hexamers35-552'-5'[1]
Zn²⁺Up to tetramers10-20Not specified[1]
Influence of pH and Temperature on Monomer Stability

The stability of the activated monomer, Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), is crucial for efficient oligomerization. The rate of hydrolysis of the P-N bond is pH and temperature-dependent.

Temperature (°C)pH RangeObservationReference
37 & 75< 2Pseudo-first-order rate constant increases with decreasing pH.[2]
37 & 752 - 7A plateau in the rate of hydrolysis is observed.[2]
37 & 75> 7The rate of hydrolysis decreases.[2]

These findings suggest that the zwitterionic form of the phosphoimidazolide is more reactive towards hydrolysis than the anionic form[2].

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent non-enzymatic polymerization.

Synthesis of this compound (ImpG)

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide and can be applied to guanosine.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Triphenylphosphine (Ph₃P)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium perchlorate in acetone

  • Anhydrous acetone

  • Anhydrous diethyl ether

Procedure:

  • Dissolve GMP in anhydrous DMF.

  • In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF.

  • Add triethylamine to the imidazole-containing solution.

  • Slowly add the GMP solution to the vigorously stirred triphenylphosphine/imidazole solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in anhydrous acetone and anhydrous diethyl ether.

  • Collect the precipitate by centrifugation.

  • Wash the pellet sequentially with anhydrous acetone and anhydrous diethyl ether.

  • Dry the final product under vacuum.

Non-Enzymatic Template-Free Polymerization of ImpG

Materials:

  • This compound (ImpG)

  • Buffer solution (e.g., HEPES, pH 7.5)

  • Divalent metal ion salt solution (e.g., Pb(NO₃)₂, ZnCl₂)

  • Quenching solution (e.g., EDTA)

  • Deionized water

Procedure:

  • Dissolve ImpG in the buffer solution to the desired concentration.

  • Add the divalent metal ion solution to initiate the polymerization.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., several days).

  • At desired time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Product Analysis

High-Performance Liquid Chromatography (HPLC):

  • Column: Anion-exchange or reverse-phase C18 column.

  • Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer with an organic modifier (e.g., acetonitrile).

  • Detection: UV absorbance at 260 nm.

Polyacrylamide Gel Electrophoresis (PAGE):

  • Gel: Denaturing polyacrylamide gel (e.g., 20%) with 7M urea.

  • Running Buffer: TBE buffer (Tris/Borate/EDTA).

  • Visualization: Staining with a fluorescent dye (e.g., SYBR Gold) or autoradiography if using radiolabeled monomers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Reaction Pathway for ImpG Synthesis

synthesis_pathway GMP Guanosine 5'-Monophosphate reagents Ph₃P, Dipyridyldisulfide, Imidazole, TEA in DMF GMP->reagents Activation ImpG Guanosine 5'-Phosphoimidazolide reagents->ImpG Reaction precipitation Precipitation with NaClO₄ in Acetone/Ether ImpG->precipitation Purification purified_ImpG Purified ImpG precipitation->purified_ImpG

Caption: Synthesis of this compound.

Mechanism of Spontaneous Polymerization

polymerization_mechanism cluster_activation Monomer Activation cluster_elongation Chain Elongation ImpG1 ImpG intermediate Imidazolium-bridged dinucleotide ImpG1->intermediate ImpG2 ImpG ImpG2->intermediate product Oligo(G)n+1 intermediate->product primer Oligo(G)n primer->product Nucleophilic Attack imidazole Imidazole product->imidazole experimental_workflow start Start prepare_reaction Prepare Reaction Mix (ImpG, Buffer, Metal Ion) start->prepare_reaction incubate Incubate at Controlled Temperature prepare_reaction->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots quench Quench Reaction (e.g., with EDTA) take_aliquots->quench analysis Analyze Products (HPLC or PAGE) quench->analysis end End analysis->end

References

The Stability of Guanosine 5'-phosphoimidazolide: A Linchpin in Prebiotic RNA Synthesis Under Early Earth Conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of RNA is a cornerstone of the RNA world hypothesis, which posits that RNA molecules were the primary carriers of genetic information and catalytic activity before the advent of DNA and proteins. A critical step in this proposed scenario is the non-enzymatic polymerization of ribonucleotides to form functional RNA strands. Guanosine 5'-phosphoimidazolide (ImpG) is a key activated nucleotide that has been extensively studied as a plausible precursor for such prebiotic RNA synthesis. This technical guide delves into the stability of ImpG under conditions simulating the early Earth, providing a comprehensive overview of the quantitative data, experimental methodologies, and the catalytic pathways that may have facilitated the dawn of informational polymers.

Early Earth's Cauldron: A Challenging Environment for Prebiotic Chemistry

The primordial Earth was a dynamic and harsh environment, vastly different from today's placid conditions. Characterized by volcanic activity, frequent meteorite impacts, and a reducing atmosphere, the early Earth presented both challenges and opportunities for the emergence of life's building blocks. Key environmental factors influencing the stability and reactivity of prebiotic molecules like ImpG include:

  • pH: The pH of early water bodies is a subject of debate, with proposed values ranging from mildly acidic to alkaline. The pH would have significantly impacted the protonation state of molecules, influencing their reactivity and stability.

  • Temperature: Temperatures likely varied widely, from freezing conditions in ice formations to elevated temperatures near hydrothermal vents. These fluctuations would have driven cycles of hydration and dehydration, potentially promoting polymerization.

  • Mineral Surfaces: The abundance of minerals, particularly clays like montmorillonite, is thought to have played a crucial role in prebiotic chemistry. These surfaces could have concentrated reactants, catalyzed reactions, and protected newly formed polymers from degradation.[1][2][3][4]

  • Presence of Metal Ions: Divalent metal ions such as Mg²⁺ and Fe²⁺, abundant in early oceans, are known to influence the hydrolysis and polymerization of activated nucleotides.

Understanding the interplay of these factors is paramount to elucidating the plausible pathways for the non-enzymatic synthesis of RNA.

This compound (ImpG): A Prebiotically Plausible Activated Nucleotide

ImpG is an activated form of guanosine monophosphate (GMP) where the phosphate group is linked to an imidazole molecule. This activation renders the phosphate group more susceptible to nucleophilic attack, facilitating the formation of phosphodiester bonds, the backbone of RNA. The relative stability of the phosphoimidazolide bond is a crucial factor; it must be reactive enough to polymerize but stable enough to persist in the prebiotic environment.

Hydrolysis and Stability of Phosphoimidazolide-Activated Guanosine

The primary degradation pathway for ImpG in aqueous solution is the hydrolysis of the P-N bond, yielding GMP and imidazole. The rate of this hydrolysis is highly dependent on pH and temperature. While specific kinetic data for ImpG is limited, extensive studies on its close analog, guanosine 5'-phospho-2-methylimidazolide (2-MeImpG), provide valuable insights into its stability. The hydrolysis of 2-MeImpG is significantly slower than that of other phosphoramidates, a key feature that makes it a potent monomer for non-enzymatic polymerization.[5]

The pH-rate profile for the hydrolysis of 2-MeImpG exhibits a plateau in the neutral pH range (pH 2-7), with the rate increasing at lower pH.[5] This suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Hydrolysis of Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG)

pHTemperature (°C)Metal Ion (50 mM)k_obs (h⁻¹)Reference
7.0Room TemperatureMg²⁺~0.002[6]
9.0Room TemperatureMg²⁺~0.001[6]
7.0Room TemperatureFe²⁺~0.02[6]
9.0Room TemperatureFe²⁺~0.1[6]

Note: Data is for 2-MeImpG, a close analog of ImpG.

Non-enzymatic Polymerization of ImpG: The Role of Mineral Catalysis

The spontaneous polymerization of ImpG in aqueous solution is generally inefficient. However, the presence of mineral surfaces, particularly montmorillonite clay, has been shown to dramatically enhance the rate and extent of oligomerization.[1][2][3][4] Montmorillonite, a swelling clay, provides a surface for the concentration of activated nucleotides and catalyzes the formation of phosphodiester bonds.

The catalytic activity of montmorillonite is attributed to its ability to bind nucleotides to its surface, bringing them into close proximity and orienting them for reaction. This surface-mediated catalysis not only increases the yield of longer RNA oligomers but can also influence the regioselectivity of the phosphodiester linkages (3'-5' vs. 2'-5').

Table 2: Oligomerization of this compound (ImpG) and its Analogs on Montmorillonite Clay

Activated NucleotideConditionsMax. Oligomer LengthPredominant LinkageReference
ImpA (Adenosine analog)pH 8, Na⁺-montmorillonite10-mer3'-5' (67%)[3]
ImpC (Cytidine analog)pH 8, Na⁺-montmorillonite12-14-mer2'-5' (75-80%)[3]
ImpU (Uridine analog)pH 8, Na⁺-montmorillonite12-14-mer2'-5' (75-80%)[3]
2-MeImpGTemplate-directed on poly(C)-3'-5' and 2'-5'[3]
ImpADaily feeding on primerup to 50-mer-[3]

Experimental Protocols

Synthesis of this compound (ImpG)

This protocol is adapted from the synthesis of adenosine 5'-phosphorimidazolide (ImpA).

Materials:

  • Guanosine 5'-monophosphate (GMP) sodium salt

  • Triphenylphosphine (Ph₃P)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium perchlorate (NaClO₄)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve GMP sodium salt in anhydrous DMF.

  • In a separate flask, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in anhydrous DMF. Add triethylamine to this solution.

  • Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution at room temperature.

  • Allow the reaction to proceed for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone and diethyl ether.

  • Collect the precipitate by centrifugation.

  • Wash the pellet sequentially with acetone and diethyl ether.

  • Dry the final product under vacuum.

Analysis of ImpG Stability by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating ImpG and its hydrolysis product, GMP.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 50% B over 30 minutes is typically effective for separating the components. The exact gradient may need to be optimized based on the specific column and system.

Procedure:

  • Prepare a stock solution of ImpG in the desired buffer (e.g., Tris-HCl, HEPES) at a known concentration.

  • Incubate the solution at the desired temperature.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a suitable agent or by rapid freezing.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at 260 nm.

  • Identify and quantify the peaks corresponding to ImpG and GMP by comparing their retention times and peak areas with those of authentic standards.

  • Calculate the concentration of ImpG remaining at each time point and determine the pseudo-first-order rate constant for hydrolysis by plotting the natural logarithm of the ImpG concentration versus time.

Montmorillonite-Catalyzed Oligomerization of ImpG

Materials:

  • This compound (ImpG)

  • Montmorillonite clay (e.g., Na⁺-montmorillonite)

  • Buffer solution (e.g., 0.2 M HEPES, pH 8.0)

  • Salt solution (e.g., 0.4 M NaCl, 0.1 M MgCl₂)

Procedure:

  • Prepare a suspension of montmorillonite clay in the buffer solution.

  • Add the ImpG solution to the clay suspension to initiate the reaction. The final concentration of ImpG is typically in the range of 10-50 mM.

  • Incubate the reaction mixture at room temperature with gentle agitation.

  • To quench the reaction, add an EDTA solution to chelate any divalent cations.

  • Separate the clay from the supernatant by centrifugation.

  • Analyze the supernatant for the presence of RNA oligomers using HPLC or polyacrylamide gel electrophoresis (PAGE). For HPLC analysis, an anion-exchange column is often used to separate the oligomers based on their chain length.

Visualizing the Pathways

To better understand the processes involved in the stability and polymerization of ImpG, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Hydrolysis_of_ImpG ImpG This compound (ImpG) GMP Guanosine 5'-monophosphate (GMP) ImpG->GMP Hydrolysis of P-N bond Imidazole Imidazole H2O H₂O

Caption: Hydrolysis pathway of this compound (ImpG).

Experimental_Workflow cluster_synthesis Synthesis cluster_stability Stability Analysis cluster_polymerization Polymerization Assay GMP GMP Activation Activation with Imidazole GMP->Activation ImpG ImpG Activation->ImpG Incubation Incubation under Varying Conditions (pH, Temp) ImpG->Incubation Polymerization Polymerization Reaction ImpG->Polymerization Sampling Time-course Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Kinetics Kinetic Data HPLC->Kinetics Montmorillonite Montmorillonite Catalyst Montmorillonite->Polymerization Analysis Oligomer Analysis (HPLC/PAGE) Polymerization->Analysis Yields Oligomer Yields & Lengths Analysis->Yields

Caption: Experimental workflow for studying ImpG stability and polymerization.

Montmorillonite_Catalysis cluster_catalysis Montmorillonite Catalytic Cycle ImpG_sol ImpG in Solution Adsorption Adsorption ImpG_sol->Adsorption Montmorillonite Montmorillonite Surface Concentration Concentration & Orientation Montmorillonite->Concentration Adsorption->Montmorillonite Polymerization Phosphodiester Bond Formation Concentration->Polymerization Oligomer RNA Oligomer Polymerization->Oligomer Desorption Desorption Oligomer->Desorption Oligomer_sol Oligomer in Solution Desorption->Oligomer_sol

References

The Significance of Phosphoroimidazolide Activation of Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of nucleotides via phosphoroimidazolide intermediates represents a cornerstone of chemical biology and prebiotic chemistry, with profound implications for the non-enzymatic synthesis of nucleic acids. This technical guide provides an in-depth exploration of the significance, mechanisms, and applications of phosphoroimidazolide activation. We will delve into the pivotal role of these activated monomers in models of prebiotic RNA replication, detail the underlying chemical pathways, present quantitative data on reaction efficiencies, and provide comprehensive experimental protocols. Furthermore, this guide will explore the relevance of imidazole-based activation chemistries in the contemporary synthesis of therapeutic oligonucleotides, a rapidly advancing frontier in drug development.

Introduction: The Energetic Hurdle of Phosphodiester Bond Formation

The formation of the phosphodiester bonds that constitute the backbone of DNA and RNA is an energetically unfavorable process. In biological systems, this challenge is overcome through the enzymatic use of high-energy nucleoside triphosphates (NTPs). However, in the context of the origin of life and for in vitro chemical synthesis, alternative methods of activating nucleotides are necessary. Phosphoroimidazolide activation of nucleoside monophosphates (NMPs) has emerged as a highly effective and prebiotically plausible strategy to energize nucleotides, enabling them to undergo spontaneous polymerization.[1] This method involves the formation of a labile P-N bond between the 5'-phosphate of a nucleotide and an imidazole derivative, creating a sufficiently reactive species for nucleophilic attack by the hydroxyl group of another nucleotide.

Core Significance in Prebiotic Chemistry: A Pathway to the RNA World

The "RNA World" hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A critical requirement for this hypothesis is a plausible mechanism for the non-enzymatic replication of RNA. Phosphoroimidazolide-activated nucleotides have been central to laboratory models of this process.

Template-Directed Non-Enzymatic Primer Extension

Pioneering work by Orgel and colleagues demonstrated that phosphoroimidazolides, particularly those activated with 2-methylimidazole, can direct the synthesis of RNA strands on a complementary template.[1] This process, known as non-enzymatic primer extension, is a fundamental experimental model for studying chemical replication of RNA.[2] In this system, activated mononucleotides bind to a template and subsequently polymerize, extending a pre-existing primer sequence.[2]

The Role of Different Imidazole Derivatives

The choice of the imidazole derivative significantly impacts the efficiency of non-enzymatic polymerization. While 2-methylimidazole was traditionally used, recent studies have shown that 2-aminoimidazole provides superior reaction kinetics and higher yields of primer extension products.[3] This enhancement is attributed to the greater accumulation of a key reactive intermediate under primer extension conditions.[4]

Mechanism of Action: The Imidazolium-Bridged Dinucleotide Intermediate

For decades, the mechanism of primer extension was thought to be a direct SN2 attack of the primer's 3'-hydroxyl on the phosphoroimidazolide of the incoming monomer. However, emerging evidence has revealed a more complex and elegant pathway involving a highly reactive intermediate: the 5'-5'-imidazolium-bridged dinucleotide.[2][5]

This intermediate forms from the reaction of two phosphoroimidazolide-activated monomers.[5] The resulting bridged dinucleotide then binds to the template, where the 3'-hydroxyl of the primer attacks one of the phosphate groups, leading to the extension of the primer by one nucleotide and the release of the other activated monomer.[2] This mechanism explains the catalytic effect observed when an activated monomer is present downstream of the polymerization site.[2]

Below is a logical diagram illustrating the key steps in non-enzymatic RNA primer extension mediated by phosphoroimidazolide activation.

Non_Enzymatic_Primer_Extension cluster_activation Activation Phase cluster_polymerization Polymerization Phase NMP Nucleoside Monophosphate (NMP) Activated_Monomer Phosphoroimidazolide- Activated Monomer NMP->Activated_Monomer Activation Imidazole Imidazole Derivative Imidazole->Activated_Monomer Bridged_Dimer 5'-5'-Imidazolium-Bridged Dinucleotide Intermediate Activated_Monomer->Bridged_Dimer Activated_Monomer2 Phosphoroimidazolide- Activated Monomer Activated_Monomer2->Bridged_Dimer Dimerization Extended_Primer Extended Primer (+1 Nucleotide) Bridged_Dimer->Extended_Primer Primer Attack Primer_Template Primer-Template Complex Primer_Template->Extended_Primer

Figure 1: Non-enzymatic RNA primer extension pathway.

Quantitative Data Presentation

The efficiency of phosphoroimidazolide-mediated reactions is influenced by factors such as the type of activating group, the presence of metal ions, and reaction conditions. The following tables summarize key quantitative data from various studies.

Activating GroupReaction SystemKey FindingsReference(s)
2-MethylimidazoleNon-enzymatic primer extensionEnables template-directed synthesis of oligo(G)s on a poly(C) template.[6]
2-MethylimidazoleHydrolysis kinetics of 2-MeImpGP-N bond hydrolysis is slow compared to other phosphoramidates, allowing for longer oligomer formation.[7]
2-AminoimidazoleNon-enzymatic primer extensionSuperior reaction kinetics and improved yields compared to 2-methylimidazole.[3]
2-AminoimidazoleKinetic modelingThe superiority of 2-aminoimidazole is largely due to a higher accumulation of the imidazolium-bridged intermediate.[4]
Reaction ParameterConditionObserved EffectReference(s)
Yield 2-Aminoimidazole activated A, C, G, and U monomers with mixed sequence templatesOverall yields higher than 85% in 24 hours.[8]
Yield CNIm-mediated ligation with Cd2+Quantitative ligation after 1 hour with 20 mM Cd2+.[9]
Rate 1' -> 3' aTNA elongation with Cd2+81% yield after 1 hour.[9]
Rate 3' -> 1' aTNA elongation with Cd2+28% yield after 1 hour.[9]
Rate Chemical adenylation with ImpA in 95% formamide~10-fold increase in reaction rate compared to water.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of phosphoroimidazolide-activated nucleotides and their use in non-enzymatic primer extension experiments.

Synthesis of 2-Methylimidazole-Activated MoNA Monomers

This protocol describes the synthesis of 2-methylimidazole-activated morpholino nucleic acid (MoNA) monomers from their corresponding ribonucleoside 5'-monophosphates.[2]

Materials:

  • Ribonucleoside 5'-monophosphate (e.g., GMP, CMP)

  • 2-methylimidazole

  • Diphenyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Sodium periodate (NaIO4)

  • Ammonium biborate ((NH4)2B4O7)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH3CN)

Procedure:

  • Dissolve the ribonucleoside 5'-monophosphate in DMSO.

  • Add 2-methylimidazole, DPDS, TPP, and TEA to the solution.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • In a separate vessel, prepare a solution of NaIO4 and (NH4)2B4O7 in methanol.

  • Add the periodate solution to the reaction mixture and stir for 30 minutes at room temperature.

  • Add NaBH3CN to the mixture and stir for an additional 3 hours at room temperature.

  • The product, 2-methylimidazole-activated MoNA monomer, can be purified by chromatography.

Non-Enzymatic RNA Primer Extension

This protocol outlines a typical non-enzymatic primer extension experiment using phosphoroimidazolide-activated monomers.[3][5]

Materials:

  • FAM-labeled RNA primer

  • RNA template

  • Phosphoroimidazolide-activated ribonucleoside 5'-monophosphates (e.g., 2-aminoimidazole-activated cytidine) or imidazolium-bridged dinucleotide substrates

  • HEPES buffer (pH 8.0)

  • Magnesium chloride (MgCl2)

  • Milli-Q water

Procedure:

  • Prepare a master mix containing HEPES buffer, MgCl2, and water.

  • In a microcentrifuge tube, combine the FAM-labeled RNA primer and the RNA template. Anneal by heating to 95°C for 30 seconds and then slowly cooling to room temperature.

  • Add the master mix to the annealed primer-template complex.

  • Initiate the reaction by adding the freshly prepared phosphoroimidazolide-activated monomers or the imidazolium-bridged dinucleotide.

  • Incubate the reaction at the desired temperature (e.g., 25°C).

  • Take aliquots at various time points and quench the reaction by adding an equal volume of a stop solution (e.g., formamide with EDTA).

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

Significance in Drug Development and Therapeutic Applications

While the direct application of phosphoroimidazolide-activated nucleotides as drugs is not common, the underlying chemistry of activating the phosphate group is highly relevant to the synthesis of therapeutic oligonucleotides and nucleoside prodrugs.

Activation in Oligonucleotide Synthesis

The automated solid-phase synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), predominantly relies on phosphoramidite chemistry. In this method, a phosphoramidite monomer is activated by a weak acid to react with the 5'-hydroxyl group of the growing oligonucleotide chain. Imidazole and its derivatives, such as 4,5-dicyanoimidazole (DCI), are highly effective activators in this process.[4] DCI has been shown to double the coupling speed compared to the traditional activator, 1H-tetrazole.[4] The nucleophilicity of the imidazole derivative is thought to be key to its effectiveness as an activator.

The following diagram illustrates the phosphoramidite coupling cycle in automated oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Activate Phosphoramidite, form phosphite triester) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Start next cycle Phosphoramidite Nucleoside Phosphoramidite Phosphoramidite->Coupling Activator Activator (e.g., DCI) Activator->Coupling

Figure 2: Phosphoramidite coupling cycle in oligonucleotide synthesis.
Nucleoside Prodrugs (ProTides)

Many antiviral and anticancer drugs are nucleoside analogs that require intracellular phosphorylation to become active.[11] The first phosphorylation step is often inefficient and rate-limiting.[12] The ProTide (pronucleotide) approach is a prodrug strategy that delivers a nucleoside monophosphate into the cell, bypassing this initial phosphorylation. ProTides are phosphoramidates, consisting of an amino acid ester and an aryloxy group masking the phosphate.[11] While not a direct application of phosphoroimidazolide activation, the synthesis of these phosphoramidate prodrugs involves the activation of the phosphate moiety, a chemical principle shared with phosphoroimidazolide chemistry. This strategy has been successfully used in approved antiviral drugs like Sofosbuvir and Remdesivir.[6]

Conclusion

Phosphoroimidazolide activation of nucleotides is a fundamentally important chemical transformation with far-reaching significance. In the realm of prebiotic chemistry, it provides a robust and plausible pathway for the non-enzymatic replication of RNA, a cornerstone of the RNA World hypothesis. The elucidation of the imidazolium-bridged dinucleotide intermediate has provided a deeper understanding of this process. In the context of modern drug development, while not a direct synthetic route for most small-molecule drugs, the principles of imidazole-based phosphate activation are integral to the efficient synthesis of therapeutic oligonucleotides. As the field of nucleic acid therapeutics continues to expand, the foundational knowledge of nucleotide activation chemistry, including the pioneering work on phosphoroimidazolides, will remain indispensable for innovation.

References

The Cornerstone of Prebiotic RNA Synthesis: A Technical Guide to the Non-Enzymatic Formation of Phosphodiester Bonds with Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental process of non-enzymatic phosphodiester bond formation, a critical reaction in the context of the origin of life and the development of novel therapeutic oligonucleotides. Focusing on the activation of guanosine monophosphate with an imidazole leaving group, specifically Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, this document provides a comprehensive overview of the reaction kinetics, experimental methodologies, and the key chemical transformations involved.

Core Concepts: The Driving Force of Non-Enzymatic Ligation

The non-enzymatic formation of phosphodiester bonds is a cornerstone of prebiotic chemistry, offering a plausible pathway for the emergence of RNA.[1] This process circumvents the need for complex enzymatic machinery, relying instead on the inherent reactivity of activated nucleotide monomers.[2] this compound (ImpG) and its derivatives, such as 2-methyl-ImpG (2-MeImpG) and 2-amino-ImpG, have been extensively studied as key activated monomers in template-directed RNA synthesis.[3][4]

The central mechanism involves the nucleophilic attack of a hydroxyl group (typically the 3'-OH of a growing RNA primer) on the activated 5'-phosphate of an incoming monomer.[5][6] A crucial intermediate in this reaction is the formation of a 5'-5'-imidazolium-bridged dinucleotide.[3][6][7] This intermediate, formed from the reaction of two activated monomers, is highly reactive and facilitates the subsequent phosphodiester bond formation.[6][7] The choice of the imidazole derivative as the activating group significantly impacts the reaction rate and yield, with 2-aminoimidazole often demonstrating superior performance over 2-methylimidazole.[3][7]

Quantitative Analysis of Reaction Parameters

The efficiency of non-enzymatic phosphodiester bond formation is influenced by several factors, including the nature of the activating group, the presence of metal ions, and the reaction pH. The following tables summarize key quantitative data from various studies.

Activating GroupRelative Rate EnhancementPredominant LinkageReference
2-aminoimidazole10–100 fold (vs. 2-methylimidazole)3'-5'[3]
2-methylimidazoleBaseline3'-5'[3][4]

Table 1: Influence of Activating Group on Reaction Rate. The use of 2-aminoimidazole as an activating group for ribonucleoside 5'-monophosphates leads to a significant increase in the rate of non-enzymatic template-directed RNA primer extension compared to 2-methylimidazole.[3]

ConditionRate Constant (kobs)NotesReference
pN dianion (nucleophilic attack)0.17 ± 0.02 M-1 h-1Reaction of 2-MeImpG with nucleoside monophosphates (pN).[8]
pN dianion (general base catalysis)0.11 ± 0.07 M-1 h-1Hydrolysis of 2-MeImpG enhanced by pN.[8]
HPO42- (nucleophilic attack)0.415 M-1 h-1Reaction of 2-MeImpG with inorganic phosphate.[8]
HPO42- (general base catalysis)0.217 M-1 h-1Hydrolysis of 2-MeImpG enhanced by inorganic phosphate.[8]

Table 2: Kinetic Data for Reactions of 2-MeImpG. This table presents the rate constants for the nucleophilic attack and general base-catalyzed hydrolysis of Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) in the presence of other nucleoside monophosphates (pN) and inorganic phosphate. The data indicates that nucleoside monophosphates act as both nucleophiles and general bases.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of non-enzymatic phosphodiester bond formation.

Synthesis of Guanosine 5'-phosphoro-2-methylimidazolide (2-MeImpG)

This protocol is adapted from established procedures for the synthesis of activated nucleotides.[9]

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • 2-methylimidazole

  • Diphenyl phosphorochloridate

  • Triethylamine

  • Anhydrous pyridine

  • Diethylether

  • Acetone

Procedure:

  • Dissolve GMP in anhydrous pyridine.

  • Add triethylamine and 2-methylimidazole to the solution.

  • Cool the mixture in an ice bath and slowly add diphenyl phosphorochloridate.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Precipitate the product by adding the reaction mixture to a solution of anhydrous diethylether and acetone.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate with diethylether and acetone to remove impurities.

  • Dry the final product, 2-MeImpG, under vacuum.

  • Verify the product purity using techniques such as HPLC and 1H NMR.

Template-Directed Oligomerization of 2-MeImpG

This protocol describes a typical experiment for the non-enzymatic synthesis of RNA oligomers on a template.[4]

Materials:

  • Synthesized 2-MeImpG

  • DNA or RNA template (e.g., oligo(dC)10)[9]

  • Primer (e.g., (dG)3G)[9]

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Urea for gel electrophoresis

  • RNase T1 for product characterization[4]

  • Calf intestinal alkaline phosphatase[4]

Procedure:

  • Prepare a reaction mixture containing the template, primer, and 2-MeImpG in the reaction buffer.

  • Incubate the reaction mixture at a constant temperature (e.g., room temperature or 4°C).

  • Take aliquots at different time points (e.g., 1, 3, 7, and 10 days) to monitor the progress of the reaction.[4]

  • Quench the reaction by adding a solution containing urea and a loading dye.

  • Analyze the products by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (with urea).

  • Visualize the oligomerization products using an appropriate method (e.g., autoradiography if using radiolabeled primers or monomers).

  • Characterize the phosphodiester bond regiochemistry by digesting the products with RNase T1, which specifically cleaves 3',5'-phosphodiester bonds after guanosine residues.[4]

  • Assess the formation of pyrophosphate end-capping by treating the products with calf intestinal alkaline phosphatase.[4]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

Non_Enzymatic_Phosphodiester_Bond_Formation reactant reactant intermediate intermediate product product ImpG1 ImpG BridgedDimer 5'-5'-Imidazolium-Bridged Dinucleotide Intermediate ImpG1->BridgedDimer ImpG2 ImpG ImpG2->BridgedDimer PhosphodiesterBond New Phosphodiester Bond BridgedDimer->PhosphodiesterBond Primer RNA Primer (3'-OH) Primer->PhosphodiesterBond ReleasedImpG Released ImpG PhosphodiesterBond->ReleasedImpG

Figure 1: Reaction pathway for non-enzymatic phosphodiester bond formation.

Experimental_Workflow_Oligomerization step step analysis analysis characterization characterization Start 1. Prepare Reaction Mixture (Template, Primer, 2-MeImpG) Incubate 2. Incubate at Constant Temperature Start->Incubate Sample 3. Collect Aliquots Over Time Incubate->Sample Quench 4. Quench Reaction Sample->Quench PAGE 5. Denaturing PAGE Analysis Quench->PAGE Visualize 6. Visualize Products PAGE->Visualize RNaseT1 7. RNase T1 Digestion Visualize->RNaseT1 CIP 8. Alkaline Phosphatase Treatment Visualize->CIP

Figure 2: Experimental workflow for template-directed oligomerization.

Conclusion

The non-enzymatic formation of phosphodiester bonds using activated monomers like this compound is a robust and prebiotically plausible reaction. Understanding the underlying mechanisms, kinetics, and experimental parameters is crucial for researchers in the fields of origin of life, synthetic biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration and application of this fundamental chemical transformation.

References

Structural analysis of Guanosine 5'-phosphoimidazolide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Analysis of Guanosine 5'-phosphoimidazolide Derivatives

Abstract

This compound (ImpG) and its derivatives are highly reactive intermediates crucial for the non-enzymatic synthesis of oligonucleotides and have significant implications in prebiotic chemistry and the development of nucleotide-based therapeutics. Their transient nature necessitates robust analytical techniques for complete structural characterization. This technical guide provides a comprehensive overview of the primary methodologies employed for the structural analysis of ImpG derivatives, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. It offers detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the associated workflows and reaction pathways using standardized diagrams. This document serves as a core resource for researchers engaged in the synthesis, characterization, and application of these pivotal biomolecules.

Introduction to this compound (ImpG)

This compound is an "activated" form of Guanosine 5'-monophosphate (GMP). The addition of an imidazole group to the 5'-phosphate creates a phosphoanhydride bond that is significantly more susceptible to nucleophilic attack than the phosphate ester bonds found in a standard nucleotide. This heightened reactivity is fundamental to its role in template-directed oligomerization, a process considered a key step in the origin of life. In modern synthetic chemistry, ImpG derivatives serve as versatile synthons for preparing modified nucleotides and oligonucleotide analogs for therapeutic and diagnostic applications.

The structural integrity and conformation of these derivatives directly influence their reactivity and ability to participate in specific molecular interactions. Therefore, precise structural elucidation is paramount.

Core Methodologies for Structural Elucidation

The primary techniques for the structural analysis of ImpG and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy for characterization in solution and X-ray crystallography for solid-state conformational analysis. Mass spectrometry is also routinely used to confirm molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of ImpG derivatives in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C, ³¹P) and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ImpG derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is common for biological molecules, while DMSO-d₆ can be used if exchangeable protons (e.g., -NH) need to be observed.

  • Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropionate (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT sequence) is used to simplify the spectrum and enhance signal-to-noise.

    • Two-dimensional experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, respectively, confirming the complete structure.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purification Purify ImpG Derivative Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Standard Add Internal Standard Dissolution->Standard Acquire_1H 1D ¹H NMR Standard->Acquire_1H Acquire_13C 1D ¹³C NMR Standard->Acquire_13C Acquire_2D 2D NMR (COSY, HMBC) Standard->Acquire_2D Processing Process FID Data Acquire_1H->Processing Acquire_13C->Processing Acquire_2D->Processing Assignment Assign Chemical Shifts Processing->Assignment Structure Elucidate Final Structure Assignment->Structure

Caption: Workflow for structural analysis of ImpG derivatives via NMR spectroscopy.

Quantitative Data: Representative NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for guanosine derivatives, which serve as a baseline for analyzing phosphoimidazolide analogs.[1][2][3][4]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H8~7.8 - 8.2~138 - 141Sensitive to substitution on the imidazole ring of guanine.
H1'~5.8 - 6.0~88 - 90Anomeric proton, coupling constant (³J) with H2' indicates ribose pucker.
H2'~4.5 - 4.8~74 - 76
H3'~4.3 - 4.5~71 - 73
H4'~4.1 - 4.3~84 - 86
H5', H5''~3.8 - 4.1~64 - 66Often appear as a multiplet due to coupling with H4' and phosphorus.
C6-~158 - 160Carbonyl carbon.
C2-~154 - 156
C4-~151 - 153
C5-~116 - 118
C8-~138 - 141Spin-spin coupling ¹J(¹³C₈-H₈) is typically around 217 Hz.[2]
Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding.

Experimental Protocol: X-ray Crystallography

  • Crystallization:

    • Grow single crystals of the ImpG derivative. This is often the most challenging step.

    • Common methods include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop) against an anti-solvent, or slow cooling.

    • Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to find optimal crystallization conditions.

  • Data Collection:

    • Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.

    • Collect diffraction data using a modern diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[5]

  • Structure Solution and Refinement:

    • Process the raw diffraction images to determine unit cell parameters and integrate reflection intensities.

    • Solve the phase problem using direct methods or molecular replacement if a similar structure is known.

    • Build an initial molecular model into the resulting electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the model converges, typically judged by the R-factor. The final structure is validated for stereochemical correctness.

Workflow for X-ray Crystallography

XRay_Workflow Synthesis Synthesis & Purification of ImpG Derivative Crystallization Crystal Growth (Vapor Diffusion, Slow Evaporation) Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods / Molecular Replacement) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: General experimental workflow for determining the 3D structure of a molecule via X-ray crystallography.

Quantitative Data: Representative Structural Parameters

Parameter Value Significance
Glycosidic Torsion Angle (χ) antiIn contrast to many other guanosine derivatives that bind to enzymes in the syn conformation, this derivative adopts an anti conformation. This dictates the relative orientation of the base and sugar.
Space Group I23Describes the crystal's internal symmetry.
Unit Cell Dimension (a) 86.47 ÅDefines the size of the repeating unit in the crystal lattice.
Resolution 3.2 ÅIndicates the level of detail resolved in the electron density map.
Refinement R-factor 16.6%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Synthesis and Reaction Pathways

The synthesis of ImpG derivatives is a critical precursor to their analysis. The most common route involves the activation of a guanosine monophosphate.

General Synthesis Protocol

A typical synthesis involves activating a protected guanosine monophosphate with an activating agent (e.g., triphenylphosphine and aldrithiol) in the presence of an imidazole, such as 2-methylimidazole.[7] The resulting phosphoimidazolide is often precipitated and can be used in subsequent reactions, such as oligonucleotide synthesis.

Logical Diagram: Synthesis of ImpG from GMP

Synthesis_Pathway GMP Guanosine 5'-Monophosphate (GMP) Activation Activation GMP->Activation  + Imidazole  + Activating Agent (e.g., PPh₃) ImpG This compound (ImpG) Activation->ImpG Oligo Oligonucleotide Synthesis ImpG->Oligo + Nucleoside (Template-Directed)

Caption: Simplified reaction pathway for the synthesis of ImpG and its use in subsequent oligomerization.

Conclusion

The structural analysis of this compound derivatives is essential for understanding their role in chemical biology and for designing novel nucleotide-based technologies. A multi-pronged analytical approach, combining the solution-state insights from high-resolution NMR with the precise solid-state data from X-ray crystallography, provides a complete and unambiguous characterization. The protocols and data presented in this guide offer a foundational framework for researchers to successfully analyze these reactive and significant molecules.

References

Methodological & Application

Protocol for Non-Enzymatic RNA Primer Extension Using Guanosine 5'-Phosphoimidazolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-enzymatic RNA primer extension is a fundamental process in prebiotic chemistry and a powerful tool in molecular biology and drug development. This method allows for the template-directed extension of an RNA primer without the need for enzymes, using chemically activated nucleotide monomers. Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, such as 2-methylimidazole guanosine monophosphate (2-MeImpG) and 2-aminoimidazole guanosine monophosphate (2AIpG), are commonly used activated monomers. The reaction proceeds through the formation of a highly reactive 5'-5'-imidazolium-bridged dinucleotide intermediate, which then reacts with the 3'-hydroxyl of the primer to form a new phosphodiester bond.[1][2] This document provides a detailed protocol for performing non-enzymatic RNA primer extension and for the synthesis of the activated guanosine monomers.

Data Presentation

Table 1: Quantitative Data on Non-Enzymatic RNA Primer Extension

ParameterValueConditionsReference
Reaction Rate (k_obs_) 2.9 h⁻¹400 mM Mg²⁺, saturating octamer invader, room temperature[3]
0.5 h⁻¹20 mM Mg²⁺, saturating octamer invader, room temperature[3]
1.4 h⁻¹400 mM Mg²⁺, on ice[3]
0.1 h⁻¹20 mM Mg²⁺, on ice[3]
Product Yield >90% conversion to full-length product (≥+4 nts)10 min incubation with 2-MeImpmC
Extension Length Up to +4 nucleotidesPAGE analysis of primer extension products
Fidelity Mismatch frequencies can be measured using deep sequencingVaries with sequence context and reaction conditions[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylimidazole Activated Guanosine Monophosphate (2-MeImpG)

This protocol is adapted from a standard and well-established method for synthesizing 2-methylimidazole-activated nucleotides.[5][6]

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • 2-methylimidazole

  • Diphenyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous solvents

Procedure:

  • Dissolve GMP in anhydrous DMSO.

  • Add 2-methylimidazole, DPDS, and TPP to the solution.

  • Add TEA to initiate the reaction.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, precipitate the product by adding the reaction mixture to a solution of sodium perchlorate in acetone.

  • Collect the precipitate by centrifugation.

  • Wash the pellet with acetone and then ether to remove impurities.

  • Dry the final product, 2-MeImpG, under vacuum.

Protocol 2: Non-Enzymatic RNA Primer Extension

This protocol describes the template-directed extension of an RNA primer using a pre-synthesized activated guanosine monomer like 2-MeImpG.

Materials:

  • RNA primer (e.g., fluorescently labeled for visualization)

  • RNA template

  • 2-MeImpG (or other activated guanosine monomer)

  • HEPES buffer (pH 7.5 - 8.0)

  • Magnesium chloride (MgCl₂)

  • EDTA (for quenching)

  • Urea

  • TBE buffer (Tris-borate-EDTA)

  • Nuclease-free water

Procedure:

1. Primer-Template Annealing: a. Prepare a solution containing the RNA primer and RNA template in a 1:1.5 molar ratio in nuclease-free water. b. Heat the mixture to 95°C for 3 minutes. c. Slowly cool the mixture to room temperature to allow for proper annealing.

2. Primer Extension Reaction: a. Prepare the reaction buffer: 200 mM HEPES (pH 8.0) and 50 mM MgCl₂.[7][8] b. In a microcentrifuge tube, combine the annealed primer-template complex (final concentration 1 µM) with the reaction buffer.[7] c. Add the activated guanosine monomer (e.g., 20 mM 2-MeImpG) to the reaction mixture to initiate the extension.[7][8] d. Incubate the reaction at room temperature. The incubation time can vary from minutes to several hours depending on the desired extension length and the specific activated monomer used.[9]

3. Quenching the Reaction: a. At desired time points, take aliquots of the reaction and quench by adding a quenching buffer containing 8 M Urea and 20 mM EDTA.[3]

4. Analysis of Extension Products by Denaturing PAGE: a. Prepare a 20% denaturing polyacrylamide gel (19:1 acrylamide:bis-acrylamide) containing 7 M urea in 1x TBE buffer.[3] b. Heat the quenched samples at 95°C for 3 minutes and then place them on ice before loading onto the gel. c. Run the gel at a constant power until the loading dye reaches the bottom of the gel. d. Visualize the RNA bands using a fluorescence scanner if a fluorescently labeled primer was used, or by autoradiography if a radiolabeled primer was used.

Visualizations

Chemical_Pathway cluster_activation Monomer Activation cluster_dimerization Intermediate Formation cluster_extension Primer Extension GMP Guanosine 5'-monophosphate (GMP) ImpG This compound (ImpG) GMP->ImpG + Imidazole ImpG1 ImpG Dimer 5'-5' Imidazolium-bridged Diguanosine Intermediate ImpG1->Dimer ImpG2 ImpG ImpG2->Dimer Complex Primer-Template-Dimer Complex Dimer->Complex Primer RNA Primer (3'-OH) Primer->Complex Template RNA Template Template->Complex ExtendedPrimer Extended Primer (+1 G) Complex->ExtendedPrimer Nucleophilic Attack ReleasedMonomer Released ImpG Complex->ReleasedMonomer Experimental_Workflow Start Start Anneal 1. Anneal RNA Primer and Template Start->Anneal Prepare_Reaction 2. Prepare Reaction Mix (Buffer, MgCl2) Anneal->Prepare_Reaction Add_Monomer 3. Add Activated Guanosine Monomer (ImpG) Prepare_Reaction->Add_Monomer Incubate 4. Incubate at Room Temperature Add_Monomer->Incubate Quench 5. Quench Reaction with EDTA/Urea Incubate->Quench Analyze 6. Analyze by Denaturing PAGE Quench->Analyze End End Analyze->End

References

Application Notes and Protocols for Template-Directed Synthesis of Oligonucleotides with Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The template-directed synthesis of oligonucleotides is a fundamental process in prebiotic chemistry and a valuable tool in modern biotechnology. This non-enzymatic method allows for the polymerization of activated nucleotide monomers, such as Guanosine 5'-phosphoimidazolide (ImpG), along a pre-existing nucleic acid template. This process is of significant interest for understanding the origins of life, particularly the "RNA world" hypothesis, and for the development of novel nucleic acid-based therapeutics and diagnostics.

This document provides detailed application notes and experimental protocols for the template-directed synthesis of oligoguanylates using this compound on a polycytidylic acid (poly(C)) template. The protocols cover the synthesis of the activated guanosine monomer, the metal ion-catalyzed polymerization reaction, and the subsequent purification of the oligonucleotide products.

Data Presentation

The efficiency and fidelity of template-directed oligonucleotide synthesis are influenced by various factors, most notably the choice of metal ion catalyst. The following tables summarize key quantitative data from studies on this process.

Table 1: Influence of Metal Ion Catalyst on Oligonucleotide Synthesis

CatalystPredominant Linkage TypeMaximum Oligomer LengthError Rate of Incorporation
ZnCl₂3'-5'Up to 35-mer[1]< 0.5%[1]
PbCl₂2'-5'Up to 40-mer[1]~10%[1]
NoneMixed 2'-5' and 3'-5'Shorter oligomersNot specified

Table 2: Effect of Template Length on Synthesis Efficiency (Pb²⁺ Catalyzed)

Template (Oligocytidylate) LengthObservation
DimerNoticeable template effect observed[2]
HexamerYield of long oligomers reaches a plateau[2]

Table 3: Effect of Template Length on Synthesis Efficiency (Zn²⁺ Catalyzed)

Template (Oligocytidylate) LengthObservation
PentamerTemplate effect first observed[2]
HeptamerMaximal template effect[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (ImpG)

This protocol is adapted from the synthesis of adenosine 5'-phosphoimidazolide (ImpA) and should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Triphenylphosphine (PPh₃)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium perchlorate (NaClO₄)

  • Acetone

  • Anhydrous ethyl ether

Procedure:

  • Dissolve GMP (0.5 mmol) in 15 mL of anhydrous DMF.

  • In a separate flask, dissolve triphenylphosphine (1 mmol), 2,2'-dipyridyldisulfide (1 mmol), and imidazole (2.5 mmol) in 15 mL of anhydrous DMF and 0.9 mL of triethylamine.

  • Slowly add the GMP solution dropwise to the vigorously stirred triphenylphosphine-containing solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Prepare a precipitation solution of 1.1 g of sodium perchlorate in 115 mL of acetone and 55 mL of anhydrous ethyl ether.

  • Precipitate the ImpG by adding the reaction mixture dropwise into the vigorously stirred precipitation solution. A white precipitate should form.

  • Allow the precipitate to settle for 1 hour, then carefully decant the supernatant.

  • Wash the pellet by resuspending it in 10 mL of acetone and centrifuging at 3000 x g for 10 minutes. Repeat this wash step twice.

  • Wash the pellet with 10 mL of anhydrous ethyl ether and centrifuge at 3000 x g for 20 minutes.

  • Dry the pellet overnight in a vacuum oven at 40°C.

  • Store the dried ImpG powder at -20°C, protected from moisture.

Protocol 2: Template-Directed Synthesis of Oligoguanylates

This protocol describes the polymerization of ImpG on a poly(C) template, with variations for using either Zn²⁺ or Pb²⁺ as a catalyst.

Materials:

  • This compound (ImpG)

  • Polycytidylic acid (poly(C)) template

  • Zinc chloride (ZnCl₂) or Lead(II) chloride (PbCl₂)

  • 2,6-Lutidine buffer (e.g., 0.2 M, pH 7.0)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a sterile, nuclease-free microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Nuclease-free water to the final desired volume.

      • 2,6-Lutidine buffer to a final concentration of 0.2 M.

      • Poly(C) template to a final concentration of 1-5 mg/mL.

      • ZnCl₂ or PbCl₂ to the desired final concentration (e.g., 1-10 mM).

      • ImpG to a final concentration of 10-50 mM.

    • The final reaction volume can be scaled as needed (e.g., 50-100 µL).

  • Incubation:

    • Gently mix the reaction components by pipetting.

    • Incubate the reaction mixture at a constant temperature. A common temperature for these reactions is room temperature (20-25°C).

    • Incubation times can vary from several hours to several days. It is recommended to perform a time-course experiment to determine the optimal reaction time for your specific conditions.

  • Reaction Quenching:

    • To stop the reaction, add EDTA to a final concentration that is at least stoichiometric with the metal ion concentration. This will chelate the metal ions and inhibit further polymerization.

    • Alternatively, the reaction can be stopped by proceeding directly to the purification step.

Protocol 3: Purification of Synthesized Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying the synthesized oligonucleotides to separate the desired full-length products from unreacted monomers and shorter failure sequences.[3][4]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Nuclease-free water

  • Sample from Protocol 2

Procedure:

  • Sample Preparation:

    • Dilute the quenched reaction mixture with nuclease-free water to a suitable volume for injection (e.g., 100 µL to 1 mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the prepared sample onto the column.

    • Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length of the synthesized oligonucleotides.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest. The full-length product will typically elute later than the shorter failure sequences and the unreacted ImpG monomer.

  • Desalting:

    • Pool the fractions containing the purified oligonucleotide.

    • Remove the volatile TEAA buffer by lyophilization (freeze-drying).

    • For further desalting, the lyophilized product can be resuspended in nuclease-free water and desalted using a size-exclusion chromatography column (e.g., Sephadex G-25) or by ethanol precipitation.

  • Quantification and Storage:

    • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

    • Store the purified oligonucleotide in nuclease-free water or a suitable buffer at -20°C or -80°C for long-term storage.

Visualizations

Reaction Mechanism

ReactionMechanism ImpG This compound (ImpG) Complex Template-Monomer-Ion Complex ImpG->Complex Binds to Template Poly(C) Template Template->Complex Provides scaffold MetalIon Metal Ion (Zn²+ or Pb²+) MetalIon->Complex Catalyzes Imidazole Imidazole (Leaving Group) Complex->Imidazole Releases Product Elongated Oligonucleotide Complex->Product Phosphodiester bond formation Oligo Growing Oligonucleotide Oligo->Complex 3'-OH attacks 5'-phosphate

Caption: Mechanism of template-directed oligonucleotide synthesis.

Experimental Workflow

ExperimentalWorkflow ImpG_Synth 1. Synthesis of Guanosine 5'-phosphoimidazolide (ImpG) Reaction_Setup 2. Reaction Setup: ImpG, Poly(C) Template, Metal Ion, Buffer ImpG_Synth->Reaction_Setup Incubation 3. Incubation (Room Temperature) Reaction_Setup->Incubation Quenching 4. Reaction Quenching (EDTA) Incubation->Quenching HPLC 5. HPLC Purification (Reversed-Phase C18) Quenching->HPLC Desalting 6. Desalting (Lyophilization/SEC) HPLC->Desalting Analysis 7. Analysis & Quantification (UV-Vis Spectroscopy) Desalting->Analysis

Caption: Experimental workflow for oligonucleotide synthesis.

References

Application Notes and Protocols for the Synthesis of RNA Aptamers using Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA aptamers is a cornerstone of modern biotechnology and drug development. While enzymatic methods, such as in vitro transcription using T7 RNA polymerase, are standard, non-enzymatic approaches offer unique advantages, including the potential for incorporating modified nucleotides and operating under conditions where enzymes are inactive. Guanosine 5'-phosphoimidazolide (ImpG) and its analogs, such as 2-methylimidazole-activated GMP (2-MeImpG), are key reagents in the non-enzymatic, template-directed synthesis of RNA. This approach, originally explored in the context of prebiotic RNA replication, is finding new applications in the synthesis of functional RNAs, including aptamers.

Non-enzymatic RNA polymerization relies on the chemical activation of nucleotide monophosphates, enabling them to react with the 3'-hydroxyl of a primer strand that is hybridized to a complementary template. This process can proceed through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate, which then facilitates primer extension.[1] While generally slower and less processive than enzymatic synthesis, this method provides a valuable tool for specific applications, such as the generation of short, functional RNA molecules or the assembly of RNA fragments.

These application notes provide an overview of the use of this compound and its analogs for the synthesis of RNA aptamers, along with detailed protocols adapted from studies on the synthesis of functional RNAs.

Mechanism of Non-Enzymatic Primer Extension

The non-enzymatic copying of an RNA template using activated monomers like this compound (ImpG) is a fundamental process in prebiotic chemistry and a promising tool for synthetic biology. The currently understood mechanism involves the formation of a highly reactive intermediate that facilitates the extension of an RNA primer.

The process begins with the reaction of two activated guanosine monophosphate monomers (2-MeImpG) to form an imidazolium-bridged diguanosine intermediate.[2] This intermediate then binds to the RNA template through Watson-Crick base pairing. The 3'-hydroxyl group of the RNA primer, positioned in close proximity by the template, performs a nucleophilic attack on the adjacent phosphorus center of the bound intermediate. This results in a phosphodiester bond, extending the primer by one nucleotide and releasing the leaving group.[2]

G_ImpG_Mechanism cluster_activation Monomer Activation & Dimerization cluster_template_binding Template Binding & Primer Extension ImpG1 ImpG Dimer Imidazolium-Bridged Dinucleotide Intermediate ImpG1->Dimer ImpG2 ImpG ImpG2->Dimer Template RNA Template Dimer->Template Binds to Template ExtendedPrimer Extended RNA Primer Template->ExtendedPrimer Guides Extension Primer RNA Primer Primer->Template Anneals to Template Primer->ExtendedPrimer Is Extended

Mechanism of non-enzymatic primer extension with ImpG.

Application in RNA Aptamer Synthesis

The non-enzymatic synthesis approach can be particularly useful for generating or modifying RNA aptamers in a controlled, enzyme-free manner. For instance, it has been demonstrated that inactive, truncated fragments of the malachite green aptamer can be assembled into a functional, ligand-binding structure through non-enzymatic primer extension using 2-MeImpG.[1] This highlights the potential for this method in the final assembly steps of a modular aptamer synthesis or for repairing truncated aptamers.

While a full de novo synthesis of a complex aptamer library for a SELEX-type experiment using exclusively non-enzymatic polymerization is still an emerging area, the existing protocols for synthesizing functional RNAs like ribozymes can be adapted for the synthesis of specific RNA aptamers of known sequence.

Quantitative Data from Functional RNA Synthesis

The following tables summarize quantitative data from key experiments on the non-enzymatic synthesis of functional RNAs, which can serve as a baseline for adapting these methods to RNA aptamer synthesis.

ParameterMalachite Green Aptamer Assembly[1]Hammerhead Ribozyme Synthesis[3]
Activating Monomer 2-MeImpGActivated Monomers (unspecified)
Monomer Concentration 50 mM25 mM (some steps 50 mM)
Reaction Buffer 0.25 M Tris-HCl pH 8.0, 0.15 M NaCl200 mM Tris-HCl pH 8
Divalent Cation 50 mM MgCl₂100 mM MgCl₂
Temperature Room TemperatureNot specified
Reaction Time 24 hours30 min to 22 hours per step
Yield Not explicitly quantified (functional recovery)6% for a +12 product

Experimental Protocols

Protocol 1: Synthesis of a Functional RNA Aptamer via Non-Enzymatic Primer Extension

This protocol is adapted from the method used to generate a functional malachite green RNA aptamer from two inactive fragments.[1] It is suitable for the assembly of a known aptamer sequence from shorter, chemically synthesized oligonucleotides.

Materials:

  • RNA oligonucleotide fragments (primer and template)

  • Guanosine 5'-(2-methylphosphoimidazolide) (2-MeImpG)

  • Tris-HCl, pH 8.0

  • NaCl

  • MgCl₂

  • Nuclease-free water

  • Denaturing polyacrylamide gel (20% TBE-Urea)

  • Gel loading buffer

  • C18 ZipTips for desalting

Procedure:

  • RNA Annealing:

    • In a nuclease-free microcentrifuge tube, combine the primer and template RNA oligonucleotides to their final desired concentration (e.g., 5 µM each).

    • Add the reaction buffer (final concentration: 0.25 M Tris-HCl pH 8.0, 0.15 M NaCl, 50 mM MgCl₂).

    • Heat the mixture to 95°C for 2 minutes and let it cool to room temperature slowly to allow for proper annealing.

  • Non-Enzymatic Extension Reaction:

    • Prepare a stock solution of 2-MeImpG.

    • Add the 2-MeImpG to the annealed RNA mixture to a final concentration of 50 mM.

    • Incubate the reaction at room temperature for 24 hours.

  • Sample Preparation for Analysis:

    • Desalt the reaction mixture using C18 ZipTips according to the manufacturer's protocol.

    • Elute the RNA in a small volume of 50% acetonitrile in water.

    • Dry the sample in a vacuum concentrator.

    • Resuspend the dried RNA pellet in an appropriate volume of gel loading buffer.

  • Analysis:

    • Analyze the reaction products by 20% denaturing polyacrylamide gel electrophoresis (TBE-Urea PAGE).

    • Visualize the RNA bands by staining (e.g., with SYBR Gold) to confirm the extension of the primer.

G_Aptamer_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Oligos Synthesize Primer & Template Oligonucleotides Annealing Anneal Primer to Template Oligos->Annealing Add_ImpG Add 2-MeImpG Annealing->Add_ImpG Incubation Incubate for 24h at Room Temperature Add_ImpG->Incubation Desalting Desalt Sample Incubation->Desalting PAGE Denaturing PAGE Desalting->PAGE

Workflow for non-enzymatic aptamer synthesis.
Protocol 2: Solid-Phase Non-Enzymatic Synthesis of a Functional RNA

This protocol is adapted from the solid-phase synthesis of a hammerhead ribozyme and can be applied to the synthesis of an RNA aptamer of a defined sequence.[3]

Materials:

  • Controlled pore glass (CPG) solid support with the initial primer sequence.

  • Activated monomers (e.g., 2-MeImp-NMPs for A, C, G, U).

  • Reaction buffer: 200 mM Tris-HCl, pH 8.0, 100 mM MgCl₂.

  • Washing buffer: 2 M NaCl, 1 mM EDTA, 10 mM Tris-HCl, pH 7.0.

  • Deprotection solution (e.g., aqueous ammonia).

Procedure:

  • Immobilization:

    • The primer RNA sequence is synthesized on a CPG solid support using standard phosphoramidite chemistry, or a pre-synthesized primer is attached to the support. The template strand is hybridized to the immobilized primer.

  • Iterative Monomer Addition:

    • For each extension cycle, add the corresponding activated monomer (e.g., 25 mM of the next nucleotide in the sequence) in the reaction buffer to the solid support.

    • Incubate for a specific duration (e.g., 30 minutes to 22 hours), depending on the reactivity of the monomer.

    • After the incubation, wash the support thoroughly with the washing buffer to remove unreacted monomers and byproducts.

  • Repeat Cycles:

    • Repeat step 2 for each nucleotide to be added to synthesize the full-length aptamer.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the solid support with a deprotection solution (e.g., aqueous ammonia) to cleave the synthesized RNA from the support and remove any protecting groups.

  • Purification:

    • Purify the full-length RNA aptamer using methods such as denaturing PAGE or HPLC.

Comparison with Traditional SELEX

The non-enzymatic synthesis using this compound presents a different paradigm compared to the conventional SELEX (Systematic Evolution of Ligands by Exponential Enrichment) workflow for aptamer discovery. SELEX is an iterative process of selection and enzymatic amplification to discover new aptamers from a large random library. In contrast, the non-enzymatic method described here is primarily for the synthesis of aptamers with a known sequence.

G_SELEX_vs_NonEnzymatic cluster_selex Traditional SELEX Workflow cluster_nonenzymatic Non-Enzymatic Synthesis Library Random RNA Library Incubate Incubate with Target Library->Incubate Partition Partition Bound/Unbound Incubate->Partition Elute Elute Bound RNA Partition->Elute RT_PCR RT-PCR Amplification Elute->RT_PCR Transcription In Vitro Transcription RT_PCR->Transcription Transcription->Library Next Round Known_Seq Known Aptamer Sequence Synth_Oligos Synthesize Primer/Template Known_Seq->Synth_Oligos Non_Enz_Ext Non-Enzymatic Extension Synth_Oligos->Non_Enz_Ext Purify Purify Final Product Non_Enz_Ext->Purify

Comparison of SELEX and non-enzymatic synthesis.

Conclusion

The use of this compound and its analogs for the non-enzymatic synthesis of RNA offers a valuable alternative to traditional enzymatic methods for specific applications in aptamer research and development. While challenges in yield and fidelity remain, the ability to perform enzyme-free synthesis and assemble functional RNA molecules from fragments provides a powerful tool for the construction and modification of RNA aptamers. The protocols provided herein, adapted from foundational research in non-enzymatic RNA polymerization, offer a starting point for researchers looking to explore this promising area. Further optimization will be necessary to broaden the applicability of this method for the routine synthesis of a wide range of RNA aptamers.

References

Application Notes and Protocols: Guanosine 5'-phosphoimidazolide in Ribozyme Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are activated forms of guanosine monophosphate (GMP) that serve as crucial reagents in the study of ribozymes and the origins of life. The high-energy phosphoroimidazolide bond enables these molecules to participate in phosphodiester bond formation without the need for enzymatic catalysis, making them invaluable tools for investigating the "RNA World" hypothesis. This document details key applications, experimental protocols, and quantitative data related to the use of ImpG in ribozyme research.

Application 1: Non-Enzymatic RNA Polymerization and Primer Extension

Application Note

One of the primary applications of this compound (and its more reactive analogs like 2-methylimidazole or 2-aminoimidazole activated GMP) is in modeling the non-enzymatic self-replication of RNA, a cornerstone of the RNA World hypothesis.[1][2] This process is thought to have been a critical step towards the emergence of life, preceding protein-based enzymes.[3] In these experiments, ImpG serves as an activated monomer that can extend an RNA primer along a complementary RNA template.

The mechanism involves the reaction of two activated monomers to form a highly reactive 5'-5' imidazolium-bridged dinucleotide intermediate.[4] This intermediate then binds to the template through Watson-Crick base pairing. The 3'-hydroxyl of the primer attacks the adjacent activated phosphate, leading to the formation of a new 3',5'-phosphodiester bond and the release of the imidazole leaving group.[4] Studying this process helps researchers understand the fundamental chemical principles that could have governed prebiotic information transfer.[5]

Diagram: Mechanism of Non-Enzymatic Primer Extension

non_enzymatic_primer_extension cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Template Binding and Primer Extension ImpG1 ImpG Intermediate Imidazolium-bridged diguanosine intermediate ImpG1->Intermediate Reaction ImpG2 ImpG ImpG2->Intermediate Reaction Template RNA Template Intermediate->Template Binds ExtendedPrimer Extended Primer (n+1) Intermediate->ExtendedPrimer SN2 Attack Primer RNA Primer (3'-OH) Primer->Template Anneals Primer->ExtendedPrimer SN2 Attack

Caption: Workflow of non-enzymatic primer extension using ImpG.

Experimental Protocol: Non-Enzymatic RNA Primer Extension

This protocol is a generalized procedure for observing the extension of an RNA primer using an activated guanosine monomer.

Materials:

  • RNA primer and template oligonucleotides (HPLC-purified)

  • Guanosine 5'-(2-methyl)phosphoimidazolide (2-MeImpG)

  • Reaction Buffer (e.g., 200 mM HEPES, pH 7.5)

  • Magnesium Chloride (MgCl₂) solution

  • Quenching Buffer (e.g., 90% formamide, 50 mM EDTA)

  • Nuclease-free water

Procedure:

  • Annealing: Prepare a solution containing the RNA primer and template in a 1:1.2 molar ratio in nuclease-free water. Heat at 90°C for 2 minutes, then cool slowly to room temperature over 30 minutes to facilitate annealing.

  • Reaction Setup: In a microcentrifuge tube, combine the annealed primer/template complex, reaction buffer, and MgCl₂ to achieve desired final concentrations (e.g., 10 µM primer/template, 200 mM HEPES, 50 mM MgCl₂).

  • Initiation: To initiate the reaction, add the 2-MeImpG to a final concentration of 50 mM. The total reaction volume is typically 10-20 µL.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 23°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 12, 24 hours), withdraw a small aliquot (e.g., 2 µL) of the reaction mixture and immediately add it to a tube containing quenching buffer to stop the reaction.

  • Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA bands by staining (e.g., SYBR Gold) or by using a 5'-radiolabeled primer and autoradiography. The appearance of a higher molecular weight band corresponding to the extended primer indicates a successful reaction.

Application 2: In Vitro Selection of Ligase Ribozymes

Application Note

This compound chemistry is central to the in vitro selection of novel ribozymes, particularly those that catalyze RNA ligation. This process, often called SELEX, helps bridge the gap between non-enzymatic polymerization and the evolution of sophisticated ribozyme polymerases.[6][7] Researchers start with a vast, random pool of RNA sequences and select for those that can catalyze a specific reaction.

In a typical selection for a ligase ribozyme, a 5'-phosphoro-2-aminoimidazolide (2AI) activated oligonucleotide (the "ligator") is used as a substrate.[6][8] RNA molecules from the pool that can successfully ligate this activated substrate to their own 3'-end become tagged (e.g., with biotin). These tagged molecules are then selectively captured, reverse transcribed, amplified by PCR, and transcribed back into a new, enriched RNA pool for the next round of selection.[8] After several rounds, the pool is dominated by active ligase ribozymes, which can then be sequenced and characterized.[7] This approach has proven that ribozymes can evolve to utilize the same activated monomers proposed for non-enzymatic replication.[6]

Diagram: In Vitro Selection (SELEX) Workflow for Ligase Ribozymes

selex_workflow pool Initial RNA Pool (Random Sequences + Primer) ligation Ligation Reaction (with 2AI-activated, Biotinylated Ligator) pool->ligation capture Affinity Capture (Streptavidin Beads) ligation->capture elution Elution of Active Ribozymes capture->elution rt Reverse Transcription elution->rt pcr PCR Amplification rt->pcr transcription In Vitro Transcription pcr->transcription new_pool Enriched RNA Pool transcription->new_pool new_pool->ligation Next Round analysis Sequencing and Characterization new_pool->analysis After Several Rounds

Caption: Workflow for the in vitro selection of ligase ribozymes.

Experimental Protocol: In Vitro Selection of Ligase Ribozymes

This protocol outlines a general method for selecting ligase ribozymes using a 2-aminoimidazole-activated substrate.[6][8]

Materials:

  • DNA template library with a T7 promoter (encoding a 5' constant region, a random region (e.g., N40), and a 3' primer region)

  • T7 RNA Polymerase and NTPs

  • 5'-phosphoro-2-aminoimidazolide activated, 3'-biotinylated ligator oligonucleotide

  • RNA template for ligation

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 200 mM KCl, 150 mM MgCl₂)

  • Streptavidin-coated magnetic beads

  • Reverse Transcriptase and dNTPs

  • PCR primers and DNA Polymerase

Procedure:

  • RNA Pool Preparation: Transcribe the DNA library in vitro using T7 RNA polymerase to generate the initial RNA pool. Purify the RNA pool by PAGE.

  • Ligation Reaction:

    • Fold the RNA pool by heating to 80°C and cooling to room temperature.

    • Incubate for a set time (e.g., 1-16 hours) at room temperature.

  • Affinity Selection:

    • Quench the reaction with an EDTA-containing buffer.

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated, ligated ribozymes to bind.

    • Wash the beads several times with a high-salt buffer to remove non-ligated RNA molecules.

  • Elution and Reverse Transcription:

    • Elute the captured RNA from the beads (e.g., by heat or formamide treatment).

    • Perform reverse transcription on the eluted RNA using a primer complementary to the 3' constant region to generate cDNA.

  • Amplification and Transcription for Next Round:

    • Amplify the cDNA by PCR using primers for the 5' and 3' constant regions.

    • Use the resulting dsDNA as a template for in vitro transcription to generate the enriched RNA pool for the subsequent round of selection.

  • Repeat and Analyze: Repeat the selection cycle 8-12 times. Monitor the activity of the pool after each round. After the final round, clone and sequence the DNA to identify individual active ribozyme sequences.

Application 3: Synthesis of this compound (ImpG)

Application Note

The availability of high-quality activated monomers is critical for the success of the experiments described above. While commercially available, in-house synthesis of ImpG or its analogs can be cost-effective and allow for custom modifications. The synthesis is typically a one-pot reaction involving the activation of Guanosine 5'-monophosphate (GMP) with imidazole in the presence of a coupling agent. A common method, adapted from the synthesis of adenosine 5'-phosphoimidazolide (ImpA), uses triphenylphosphine and 2,2'-dipyridyldisulfide in an organic solvent.[9] The product is then precipitated and washed to achieve the desired purity.

Diagram: Synthesis of this compound

synthesis_workflow reagents GMP + Imidazole + Triphenylphosphine + 2,2'-dipyridyldisulfide solvent Dissolve in DMF + Triethylamine reagents->solvent reaction Stir at Room Temp solvent->reaction precipitation Precipitate with Sodium Perchlorate in Acetone/Ether reaction->precipitation wash Wash Pellet with Acetone & Ether precipitation->wash dry Dry under Vacuum wash->dry product ImpG Product dry->product

Caption: A generalized workflow for the chemical synthesis of ImpG.

Experimental Protocol: Synthesis of this compound (ImpG)

This protocol is adapted from a standard procedure for synthesizing activated nucleotides.[9] Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.

Materials:

  • Guanosine 5'-monophosphate (GMP) sodium salt

  • Triphenylphosphine (PPh₃)

  • 2,2'-dipyridyldisulfide

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Sodium perchlorate (NaClO₄)

  • Acetone, anhydrous

  • Ethyl ether, anhydrous

Procedure:

  • Prepare Reagent Solution: In a flask, dissolve triphenylphosphine (2 eq), 2,2'-dipyridyldisulfide (2 eq), and imidazole (5 eq) in anhydrous DMF. Add triethylamine (5 eq). Stir vigorously.

  • Prepare GMP Solution: In a separate flask, dissolve GMP (1 eq) in anhydrous DMF. This may require gentle heating.

  • Reaction: Slowly add the GMP solution dropwise to the vigorously stirred reagent solution. A yellow color should develop. Allow the reaction to proceed for 4-6 hours at room temperature.

  • Precipitation: Prepare a precipitation solution of sodium perchlorate in a mixture of acetone and anhydrous ethyl ether. Add the reaction mixture dropwise into this solution while stirring vigorously. A white precipitate of ImpG should form.

  • Washing:

    • Centrifuge the mixture to pellet the precipitate.

    • Discard the supernatant.

    • Wash the pellet by resuspending it in acetone, followed by centrifugation. Repeat this wash step until the yellow color is gone.

    • Perform a final wash with anhydrous ethyl ether.

  • Drying and Storage:

    • After the final wash, centrifuge and carefully remove all of the ether.

    • Dry the white powder overnight in a vacuum oven at 40°C.

    • Store the dried ImpG product at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from humidity.

Quantitative Data Summary

The following table summarizes quantitative data from studies involving activated guanosine and ribozyme catalysis.

ParameterValueRibozyme/SystemContextReference
Catalytic Rate Enhancement 18,000-foldGTR1 RibozymeGTP synthesis from guanosine and cyclic trimetaphosphate.[10]
Ribozyme Turnover 1.7-foldGTR1 RibozymeLow turnover suggests slow product release after GTP synthesis.[10]
Polymerase Ribozyme kcat 0.3 min⁻¹Parental Polymerase RibozymeRate of GTP addition during polymerization.[11]
Polymerase Ribozyme KmGTP 5 mMParental Polymerase RibozymeAffinity for GTP substrate is relatively low.[11]
Ligation Yield with Amino Acids 25–35%Ligase 1 RibozymeLigation yield after 3 hours in the presence of various amino acids (2.5 mM).[12]
Mg²⁺ Requirement Reduction ~10-foldglmS RibozymeMolecular crowding reduces the Mg²⁺ requirement for activity.[13]
Ligation Rate Enhancement 30-foldEnriched RNA Pool (Round 8)Fold enhancement of ligation rate relative to the naive pool after 8 rounds of SELEX.[8]

References

Application Notes and Protocols for Metal Ion Catalysis in Guanosine 5'-phosphoimidazolide (ImpG) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The non-enzymatic polymerization of activated nucleotides is a fundamental area of research in prebiotic chemistry, offering insights into the origins of RNA. Guanosine 5'-phosphoimidazolide (ImpG) is a commonly studied activated monomer that can polymerize on a polynucleotide template. The efficiency, regioselectivity (i.e., the formation of 3'-5' versus 2'-5' phosphodiester bonds), and fidelity of this polymerization are significantly influenced by the presence of divalent metal ions. Understanding the catalytic role of these metal ions is crucial for developing RNA-based therapeutics and for elucidating the mechanisms of primordial nucleic acid replication.

Mechanism of Metal Ion Catalysis

Divalent metal ions play a multifaceted role in the polymerization of ImpG. The prevailing mechanism, often referred to as a "two-metal-ion mechanism," is analogous to that observed in enzymatic nucleic acid polymerization. The key functions of the metal ions include:

  • Template Binding and Stabilization: Metal ions can interact with the phosphate backbone of the template strand (e.g., polycytidine, poly(C)), helping to maintain a stable conformation that facilitates monomer binding.

  • Activation of the Nucleophile: A metal ion can coordinate to the 3'-hydroxyl group of the growing oligomer, lowering its pKa and promoting its deprotonation. This enhances the nucleophilicity of the 3'-oxygen for attack on the incoming ImpG monomer.

  • Stabilization of the Transition State: A second metal ion can coordinate to the phosphate group of the incoming ImpG, stabilizing the negative charge that develops in the pentacovalent transition state of the phosphoryl transfer reaction.

  • Leaving Group Stabilization: The metal ion coordinating to the phosphate group also facilitates the departure of the imidazole leaving group.

Comparative Effects of Different Metal Ions

The choice of metal ion catalyst has a profound impact on the outcome of ImpG polymerization. While a direct quantitative comparison of all common divalent metal ions under identical conditions is not extensively documented in the literature, studies have highlighted the distinct effects of several key ions.

  • Zinc (Zn²⁺): Zinc ions are particularly effective catalysts for the poly(C)-templated polymerization of ImpG.[1] Zn²⁺ promotes the formation of predominantly 3'-5' phosphodiester linkages, which are the canonical bonds found in naturally occurring RNA.[1] This high regioselectivity is a significant advantage. Furthermore, Zn²⁺-catalyzed polymerization exhibits high fidelity, with incorrect base incorporation being less than 0.5%.[1] The resulting oligomers can reach lengths of up to 35 nucleotides.[1]

  • Magnesium (Mg²⁺): Magnesium is a ubiquitous and prebiotically relevant divalent metal ion. In the context of non-enzymatic RNA polymerization with other activated monomers, Mg²⁺ is a well-established catalyst. However, for ImpG polymerization, its role is complex. Mg²⁺ is known to catalyze the hydrolysis of the P-N bond of imidazolide-activated nucleotides, which is a significant competing reaction that reduces the yield of polymerization. The balance between catalysis of polymerization and hydrolysis is a critical factor to consider.

  • Manganese (Mn²⁺): Similar to Mg²⁺, Mn²⁺ is known to catalyze non-enzymatic RNA polymerization. Its specific effects on the regioselectivity and fidelity of ImpG polymerization have not been as thoroughly characterized as those of Zn²⁺.

  • Lead (Pb²⁺): Lead ions are also potent catalysts for ImpG polymerization. However, in stark contrast to Zn²⁺, Pb²⁺ directs the formation of predominantly 2'-5' phosphodiester linkages.[1] While this is a less common linkage in biological systems, it is of interest in the study of alternative nucleic acid structures. The fidelity of polymerization in the presence of Pb²⁺ is significantly lower than with Zn²⁺, with incorrect base incorporation rates around 10%.[1]

Quantitative Data Summary
Metal IonPredominant LinkageMaximum Oligomer LengthFidelity (Error Rate)Reference
Zn²⁺ 3'-5'~35-mer< 0.5%[1]
Mg²⁺ Not specified for ImpGNot specified for ImpGNot specified for ImpG
Mn²⁺ Not specified for ImpGNot specified for ImpGNot specified for ImpG
Pb²⁺ 2'-5'~40-mer~10%[1]
None Mixed 2'-5' and 3'-5'Shorter oligomersNot specified

Experimental Protocols

Protocol 1: Preparation of this compound (ImpG)

This protocol is adapted from established methods for the synthesis of activated nucleotides.

Materials:

  • Guanosine 5'-monophosphate (GMP) sodium salt

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Dry glassware

Procedure:

  • Drying: Dry GMP sodium salt under vacuum over P₂O₅ for at least 24 hours.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dried GMP in anhydrous DMF.

  • Activation: Add a molar excess (typically 3-5 equivalents) of CDI to the GMP solution.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, add the reaction mixture dropwise to a vigorously stirred, large volume of anhydrous diethyl ether.

  • Collection: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with anhydrous diethyl ether to remove unreacted CDI and imidazole.

  • Drying: Dry the final ImpG product under vacuum.

  • Storage: Store the ImpG desiccated at -20°C.

Protocol 2: Zn²⁺-Catalyzed Polymerization of ImpG on a Poly(C) Template

This protocol outlines a general procedure for the polymerization reaction. Optimal concentrations and reaction times may need to be determined empirically.

Materials:

  • This compound (ImpG)

  • Polycytidylic acid (poly(C)) template

  • Zinc chloride (ZnCl₂) solution (e.g., 1 M)

  • 2,6-Lutidine buffer (e.g., 0.5 M, pH 7.5)

  • Nuclease-free water

  • Quenching solution (e.g., EDTA solution, 0.5 M)

Procedure:

  • Template-Monomer Solution: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Nuclease-free water

    • 2,6-Lutidine buffer

    • Poly(C) template solution

    • ImpG solution

  • Incubation (Pre-equilibration): Gently mix and incubate the solution at a low temperature (e.g., 4°C) for a short period (e.g., 30 minutes) to allow for monomer-template association.

  • Initiation of Polymerization: Initiate the reaction by adding the ZnCl₂ solution to the desired final concentration.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 4°C or room temperature) for the desired time course (e.g., from 1 hour to several days).

  • Time Points: If performing a time-course experiment, withdraw aliquots at specific time points.

  • Quenching: Stop the reaction in each aliquot by adding the EDTA quenching solution. EDTA will chelate the Zn²⁺ ions, thereby inhibiting further polymerization.

  • Storage: Store the quenched samples at -20°C until analysis.

Protocol 3: Analysis of Oligoguanylate Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of the polymerization products. The specific gradient and column may need optimization.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column suitable for oligonucleotide separation

  • Mobile Phase A: Aqueous buffer (e.g., triethylammonium acetate or ammonium phosphate)

  • Mobile Phase B: Mobile Phase A with a high concentration of an organic solvent (e.g., acetonitrile) or a high salt concentration.

Procedure:

  • Sample Preparation: Thaw the quenched reaction samples. If necessary, dilute the samples with Mobile Phase A.

  • Injection: Inject a defined volume of the sample onto the HPLC column.

  • Elution: Elute the oligomers using a linear gradient of Mobile Phase B. For example, a gradient from 0% to 50% B over 30-60 minutes.

  • Detection: Monitor the elution of the oligomers by measuring the UV absorbance at approximately 260 nm.

  • Data Analysis:

    • Identify the peaks corresponding to unreacted monomer (ImpG and GMP from hydrolysis) and the oligoguanylate products of increasing length (dimer, trimer, etc.).

    • Integrate the peak areas to determine the relative abundance of each species.

    • Calculate the total yield of oligomers and the distribution of oligomer lengths.

    • If standards are available, create a calibration curve to quantify the absolute amounts of each product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis prep_impg Prepare ImpG mix Mix Template, ImpG, Buffer prep_impg->mix prep_reagents Prepare Buffers & Template prep_reagents->mix add_metal Add Metal Ion (e.g., Zn²⁺) mix->add_metal incubate Incubate add_metal->incubate quench Quench with EDTA incubate->quench hplc Analyze by HPLC quench->hplc data Quantify Products hplc->data

Caption: Workflow for Metal Ion-Catalyzed Polymerization of ImpG.

Metal_Ion_Catalysis_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Center cluster_products Products Primer Primer-Template (3'-OH) Metal1 Metal Ion 1 (e.g., Zn²⁺) Primer->Metal1 Coordination & Activation TransitionState Transition State Primer->TransitionState Nucleophilic Attack ImpG ImpG (Phosphate) Metal2 Metal Ion 2 (e.g., Zn²⁺) ImpG->Metal2 Coordination ImpG->TransitionState Metal1->TransitionState Metal2->TransitionState ElongatedPrimer Elongated Primer TransitionState->ElongatedPrimer Imidazole Imidazole TransitionState->Imidazole Leaving Group Departure

Caption: Proposed Two-Metal-Ion Catalysis Mechanism.

References

Application Notes and Protocols for HPLC Purification of Guanosine 5'-phosphoimidazolide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a highly reactive, activated nucleotide crucial for numerous biochemical applications, particularly in the study of non-enzymatic RNA polymerization, a key process in origin-of-life research. It serves as a monomer that can extend an RNA primer on a complementary template without the need for enzymes. Furthermore, its activated phosphate group can react with other nucleophiles, such as amino acids, making it a versatile tool in the synthesis of nucleotide conjugates for drug discovery and development.

Following a reaction with ImpG, the resulting mixture typically contains the desired product, unreacted starting materials (including ImpG and the primer/substrate), and side products, most notably Guanosine 5'-monophosphate (GMP) from the hydrolysis of ImpG. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of these complex mixtures, offering high resolution and sensitivity.[1][2] This document provides detailed protocols for the synthesis of ImpG, its application in a model reaction, and subsequent purification of the products using reversed-phase HPLC.

Experimental Protocols

Protocol 1: Synthesis of this compound (ImpG)

This protocol describes a common method for synthesizing ImpG from Guanosine 5'-monophosphate (GMP) using an activating agent in a non-aqueous solvent.

Materials and Reagents:

  • Guanosine 5'-monophosphate sodium salt (GMP)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Acetone, anhydrous

  • Diethyl ether, anhydrous

  • Anhydrous sodium perchlorate (NaClO₄)

  • Centrifuge tubes (50 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation: In a fume hood, add 100 mg of GMP sodium salt to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 10 mL of anhydrous DMSO to the flask. Stir the suspension at room temperature until the GMP is fully dissolved. This may take some time.

  • Activation: In a separate dry vial, dissolve 150 mg of 1,1'-Carbonyldiimidazole (CDI) in 2 mL of anhydrous DMSO.

  • Reaction: Slowly add the CDI solution to the stirring GMP solution. Add 100 µL of DIPEA to the reaction mixture. Let the reaction proceed at room temperature for 4-6 hours, protected from moisture.

  • Precipitation: Prepare a precipitation solution in a 250 mL beaker containing 100 mL of a 1:1 mixture of anhydrous acetone and anhydrous diethyl ether, and 1 g of sodium perchlorate.

  • Isolation: Add the reaction mixture dropwise to the vigorously stirring precipitation solution. A white precipitate of ImpG will form.

  • Washing: Allow the precipitate to settle, then carefully decant the supernatant. Resuspend the pellet in 20 mL of anhydrous acetone, centrifuge at 3000 x g for 10 minutes, and decant the supernatant. Repeat this washing step twice more with anhydrous diethyl ether.

  • Drying: After the final wash, dry the white pellet under a high vacuum to remove all residual solvents.

  • Storage: Store the dried ImpG powder under an inert atmosphere (e.g., argon or nitrogen) at -20°C, protected from humidity.

Protocol 2: Model Reaction - Non-Enzymatic RNA Primer Extension

This protocol outlines a typical non-enzymatic primer extension reaction using a short RNA primer, a complementary RNA template, and the synthesized ImpG.

Materials and Reagents:

  • RNA Primer (e.g., 5'-CGU-3')

  • RNA Template (e.g., 5'-UACCGUACG-3')

  • Synthesized this compound (ImpG)

  • Reaction Buffer (e.g., 200 mM HEPES, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Nuclease-free water

  • Thermomixer or incubator

Procedure:

  • Annealing: In a 1.5 mL microcentrifuge tube, combine the RNA primer and RNA template in a 1:1.2 molar ratio in the reaction buffer. The final concentration of the primer should be approximately 100 µM.

  • Heating and Cooling: Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature over 30 minutes to facilitate proper annealing of the primer to the template.

  • Initiation: Add MgCl₂ to the annealed primer/template solution to a final concentration of 50 mM.

  • Reaction Start: Add the synthesized ImpG powder to the mixture to a final concentration of 5 mM. Vortex briefly to dissolve.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Quenching: To stop the reaction, add EDTA to a final concentration of 100 mM to chelate the Mg²⁺ ions. The sample is now ready for HPLC purification.

Experimental Workflow Diagram

G Figure 1. Overall Experimental Workflow synthesis Synthesis of ImpG (Protocol 1) reaction Primer Extension Reaction (Protocol 2) synthesis->reaction Activated Monomer hplc_prep Sample Preparation (Quenching/Dilution) reaction->hplc_prep Reaction Mixture hplc_purification HPLC Purification (Protocol 3) hplc_prep->hplc_purification analysis Fraction Analysis (UV-Vis, MS) hplc_purification->analysis Collected Fractions product Purified Product (e.g., 5'-CGUG-3') analysis->product

Caption: Figure 1. Overall Experimental Workflow.

Protocol 3: HPLC Purification of Reaction Products

This protocol details the purification of the primer extension reaction mixture using reversed-phase HPLC.

Instrumentation and Column:

  • HPLC System: An Agilent 1100/1200 series or similar, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a UV/Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4][5]

Mobile Phase Preparation:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in nuclease-free water.

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Filter both mobile phases through a 0.22 µm membrane filter before use.

Sample Preparation:

  • Thaw the quenched reaction mixture from Protocol 2.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial. Dilute with Mobile Phase A if necessary to ensure the injection volume is within the linear range of the detector.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 20-100 µL

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic)

    • 5-25 min: 5% to 30% B (Linear Gradient)

    • 25-30 min: 30% to 5% B (Return to Initial)

    • 30-40 min: 5% B (Re-equilibration)

Fraction Collection:

  • Collect fractions corresponding to the peaks of interest based on the chromatogram. The elution order is typically based on polarity and size, with more polar, smaller molecules eluting first.

  • Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).

  • Resuspend the purified product in nuclease-free water for downstream applications.

Data Presentation and Analysis

The separation of the reaction components by reversed-phase HPLC is based on their hydrophobicity. More polar molecules have weaker interactions with the C18 stationary phase and elute earlier. The expected elution order is GMP, followed by ImpG, the unreacted RNA primer, and finally the extended RNA product.

Table 1: Representative HPLC Retention Data

Retention Time (min)Compound IdentityDescription
~4.5GMPGuanosine 5'-monophosphate (hydrolysis product of ImpG). Highly polar.
~8.0ImpGThis compound (unreacted activated monomer).
~12.5RNA Primer (5'-CGU-3')Unreacted starting material.
~15.0Extended Product (5'-CGUG-3')Desired reaction product. Larger and slightly more hydrophobic than the primer.

Note: The retention times provided are typical and can vary depending on the specific HPLC system, column, and precise mobile phase conditions.[6][7]

Reaction Mechanism Diagram

The non-enzymatic primer extension reaction proceeds via a nucleophilic attack of the terminal 3'-hydroxyl group of the primer on the activated 5'-phosphate of the incoming ImpG, which is aligned by the template strand.

G Figure 2. Mechanism of Non-Enzymatic Primer Extension cluster_0 Step 1: Binding cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Bond Formation cluster_3 Step 4: Product Release reactant_node reactant_node intermediate_node intermediate_node product_node product_node process_node process_node a Primer-Template Complex c Aligned Complex a->c b Activated Monomer (ImpG) b->c d Primer 3'-OH attacks ImpG 5'-Phosphate c->d e Pentacovalent Intermediate d->e f Imidazole leaving group departs e->f g Extended Primer (n+1 length) f->g h Imidazole f->h

Caption: Figure 2. Mechanism of Non-Enzymatic Primer Extension.

References

Application Notes and Protocols for the Synthesis of Modified RNA using Guanosine 5'-phosphoimidazolide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified RNA is a cornerstone of modern molecular biology and therapeutic development. Chemical modifications can enhance the stability, efficacy, and specificity of RNA molecules, making them valuable tools for a range of applications, from basic research to the development of RNA-based drugs like siRNAs, antisense oligonucleotides, and mRNA vaccines.[1][2] Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are key reagents in the non-enzymatic, template-directed synthesis of RNA.[3] This method provides a powerful way to incorporate specific modifications into RNA sequences, offering an alternative to enzymatic approaches and enabling the study of RNA function and the creation of novel therapeutic agents.

These application notes provide a comprehensive overview of the synthesis of modified RNA using this compound analogs, including detailed protocols for the preparation of these analogs and their use in RNA primer extension reactions.

Applications

The ability to synthesize custom-modified RNA opens up a wide array of applications in research and drug development:

  • Probing RNA Structure and Function: Site-specific incorporation of modified nucleotides allows for the detailed study of RNA folding, catalysis, and interaction with other molecules.

  • Development of RNA Therapeutics: Chemical modifications can improve the nuclease resistance, reduce immunogenicity, and enhance the binding affinity of therapeutic RNAs such as siRNAs and antisense oligonucleotides.[1][2]

  • Aptamer Development: Modified nucleotides can be incorporated into aptamers to improve their stability and binding properties for diagnostic and therapeutic purposes.[1]

  • Origin of Life Research: Non-enzymatic RNA polymerization using activated monomers like ImpG is a key model for studying prebiotic RNA replication.[3]

Data Presentation

Table 1: Synthesis of this compound (ImpG) - Reagent Quantities
ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
Guanosine 5'-monophosphate (GMP)363.22181.60.51
Triphenylphosphine262.29262.31.02
2,2'-Dipyridyldisulfide220.30220.31.02
Imidazole68.08170.22.55
Triethylamine101.19253.0 (0.35 mL)2.55
Table 2: Non-enzymatic RNA Primer Extension - Reaction Conditions
ComponentStock ConcentrationFinal Concentration
RNA Primer-Template Complex10 µM1 µM
Guanosine 5'-(2-methylimidazolyl)phosphoramide (2-MeImpG)50 mM5 mM
HEPES Buffer (pH 7.5)1 M300 mM
MgCl₂1 M100 mM

Experimental Protocols

Protocol 1: Synthesis of this compound (ImpG)

This protocol is adapted from a standard procedure for the synthesis of nucleotide phosphoimidazolides.[4]

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Triphenylphosphine

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Perchlorate

  • Acetone

  • Anhydrous Ethyl Ether

  • Cellulose-F TLC plates

Procedure:

  • Dissolve GMP: In a dry flask, dissolve 181.6 mg (0.5 mmol) of GMP in 15 mL of anhydrous DMF. Gentle heating may be required.

  • Prepare Activating Solution: In a separate dry flask, dissolve 262.3 mg (1.0 mmol) of triphenylphosphine, 220.3 mg (1.0 mmol) of 2,2'-dipyridyldisulfide, and 170.2 mg (2.5 mmol) of imidazole in 15 mL of anhydrous DMF. Add 0.35 mL (2.5 mmol) of triethylamine to this solution.

  • Reaction: Slowly add the GMP solution dropwise to the vigorously stirred activating solution at room temperature. Cover the flask and stir for 2-3 hours.

  • Precipitation: Prepare a solution of 1.1 g of sodium perchlorate in 115 mL of acetone and 55 mL of anhydrous ethyl ether. Add the reaction mixture dropwise to this solution while stirring vigorously to precipitate the ImpG.

  • Wash and Dry: Collect the precipitate by centrifugation. Wash the pellet twice with 10 mL of acetone, followed by a wash with 10 mL of anhydrous ethyl ether. Dry the pellet under vacuum.

  • Analysis: The product can be analyzed by thin-layer chromatography (TLC) on cellulose-F plates using 80% ethanol as the mobile phase. Visualize the spots under UV light (254 nm).

Protocol 2: Non-enzymatic RNA Primer Extension

This protocol describes a typical non-enzymatic RNA primer extension reaction using a pre-annealed RNA primer-template duplex and an activated guanosine monomer.[5]

Materials:

  • Lyophilized RNA primer and template

  • Guanosine 5'-(2-methylimidazolyl)phosphoramide (2-MeImpG)

  • HEPES buffer (1 M, pH 7.5)

  • MgCl₂ (1 M)

  • Nuclease-free water

  • Quenching buffer (8 M Urea, 20 mM EDTA, 1x TBE)

Procedure:

  • Anneal Primer and Template: Resuspend the RNA primer and template in nuclease-free water to a stock concentration of 10 µM each. Mix equal volumes of the primer and template, heat to 95°C for 2 minutes, and then cool slowly to room temperature to anneal.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 1 M HEPES (pH 7.5)

    • 2 µL of 1 M MgCl₂

    • 2 µL of 10 µM annealed primer-template

    • 2 µL of 50 mM 2-MeImpG

  • Incubation: Incubate the reaction at room temperature.

  • Time Points and Quenching: At desired time points (e.g., 1, 4, 24 hours), take a 2 µL aliquot of the reaction and mix it with 18 µL of quenching buffer.

  • Analysis: Analyze the quenched samples by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the extended primer.

Protocol 3: Purification and Analysis of Modified RNA

Purification by Denaturing PAGE:

  • Prepare a 20% denaturing polyacrylamide gel containing 7 M urea.

  • Load the quenched reaction samples onto the gel.

  • Run the gel at a constant voltage until the desired separation is achieved.

  • Visualize the RNA bands using a fluorescently labeled primer or by staining with a suitable dye (e.g., SYBR Gold).

  • Excise the band corresponding to the desired extended product.

  • Elute the RNA from the gel slice by crush and soak method in an appropriate buffer (e.g., 0.3 M sodium acetate).

  • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.[6][7]

Analysis by Mass Spectrometry:

  • The purified modified RNA can be analyzed by mass spectrometry to confirm its identity and the incorporation of the modification.

  • Enzymatically digest the RNA into constituent nucleosides using nucleases and phosphatases.

  • Analyze the digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the canonical and modified nucleosides.[8][9][10]

Visualizations

Synthesis_of_ImpG GMP Guanosine 5'-monophosphate (GMP) Activated_Complex Activated Intermediate GMP->Activated_Complex Reaction Reagents Triphenylphosphine 2,2'-Dipyridyldisulfide Imidazole, Triethylamine in DMF Reagents->Activated_Complex ImpG This compound (ImpG) Activated_Complex->ImpG Formation

Caption: Synthesis of this compound (ImpG).

RNA_Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Anneal Anneal RNA Primer and Template Mix Mix Primer/Template, Monomer, and Buffer Anneal->Mix Prepare_Monomer Prepare Activated Guanosine Monomer Prepare_Monomer->Mix Incubate Incubate at Room Temperature Mix->Incubate Quench Quench Reaction at Time Points Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Purify Purify Extended Product PAGE->Purify MassSpec Mass Spectrometry Purify->MassSpec Phosphodiester_Bond_Formation cluster_reactants Reactants cluster_product Product Primer Primer 3'-OH Extended_Primer Extended Primer (n+1) Primer->Extended_Primer Nucleophilic Attack Bridged_Intermediate 5'-5'-Imidazolium-bridged Dinucleotide Intermediate Bridged_Intermediate->Extended_Primer Leaving_Group Activated Monomer (Leaving Group) Bridged_Intermediate->Leaving_Group

References

Application Notes and Protocols for Guanos inine 5'-phosphoimidazolide in RNA Ligation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-phosphoimidazolide (ImpG) is a pivotal molecule in the study of non-enzymatic RNA ligation, a process of significant interest in the fields of prebiotic chemistry, RNA world hypothesis research, and the development of RNA-based therapeutics and diagnostics. As an activated nucleotide, ImpG facilitates the formation of phosphodiester bonds between RNA fragments in a template-directed manner, obviating the need for enzymatic catalysts. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing ImpG for their RNA ligation studies.

The fundamental mechanism of ImpG-mediated RNA ligation involves the nucleophilic attack of a terminal 3'-hydroxyl group of one RNA fragment on the activated 5'-phosphate of another.[1] This reaction is significantly enhanced by the presence of a template strand that brings the two reactive termini into close proximity.[1] Furthermore, various catalysts, including metal ions and mineral surfaces like montmorillonite, have been shown to increase the efficiency and rate of this ligation reaction.

Data Presentation

The efficiency and kinetics of this compound (ImpG) mediated RNA ligation are influenced by several factors, including the presence of catalytic agents, pH, and temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.

Catalyst/ConditionLigation Efficiency/YieldReaction RateOligomer LengthReference
Metal Ion Catalysis
50 mM Mg²⁺ (pH 7)-~0.013 h⁻¹-[2]
50 mM Fe²⁺ (pH 7)-~0.037 h⁻¹-[2]
50 mM Mg²⁺ (pH 9)-~0.031 h⁻¹-[2]
Montmorillonite Catalysis
Na⁺-montmorilloniteFormation of 6–14 mersRate enhanced 100–1000 fold6-14[3]
With 0.1-1.2 M NaClEnhanced chain length to 12-mers-up to 12[1]
MALDI/PAGE analysis--29-50 mers[1]
pH and Temperature Effects
pH 9, 5°CHighest Yield--[4]
pH 10, 5°CHigh Yield~0.001 - 0.03 h⁻¹-[4]
pH 11, 25°CLower Yield (due to hydrolysis)Faster initial rate-[4]
Ligation Enhancers
25% (w/v) PEG 800061.3% ± 4.94% (unmodified RNA)--[5]
10% (v/v) DMSO37.0% ± 12.0% (unmodified RNA)--[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (ImpG)

This protocol is adapted from the synthesis of adenosine 5'-phosphoimidazolide (ImpA) and should be performed under anhydrous conditions.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Triphenylphosphine (PPh₃)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium perchlorate (NaClO₄)

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • TLC plates (cellulose F)

  • Developing solvent: 80% Ethanol in water

Procedure:

  • Dissolve GMP (0.5 mmol) in 15 mL of anhydrous DMF.

  • In a separate flask, dissolve triphenylphosphine (1 mmol), 2,2'-dipyridyldisulfide (1 mmol), and imidazole (2.5 mmol) in 15 mL of anhydrous DMF and 0.9 mL of triethylamine.

  • Slowly add the GMP solution to the vigorously stirred triphenylphosphine-containing solution at room temperature.

  • Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress by TLC.

  • Prepare a precipitation solution of sodium perchlorate (9 mmol) in 115 mL of acetone and 55 mL of anhydrous diethyl ether.

  • Add the reaction mixture dropwise to the vigorously stirred precipitation solution. A white precipitate of ImpG should form.

  • Allow the precipitate to settle for 1 hour, then decant the supernatant.

  • Collect the precipitate by centrifugation.

  • Wash the pellet twice with anhydrous acetone and once with anhydrous diethyl ether, with centrifugation steps to collect the pellet after each wash.

  • Dry the final pellet under vacuum to obtain ImpG as a white powder.

  • Confirm the purity of the product using TLC and UV spectroscopy.

Protocol 2: Template-Directed RNA Ligation using ImpG

Materials:

  • 5'-hydroxyl RNA oligonucleotide (acceptor)

  • 5'-phosphorylated RNA oligonucleotide (donor)

  • Template DNA or RNA oligonucleotide (splint)

  • This compound (ImpG)

  • Ligation Buffer (e.g., 200 mM HEPES, pH 8.0)

  • MgCl₂ or MnCl₂ solution (optional, for catalytic enhancement)

  • Nuclease-free water

  • Urea-PAGE gels

  • TBE buffer

  • Gel loading buffer (e.g., formamide-based)

Procedure:

  • Annealing:

    • In a nuclease-free microcentrifuge tube, mix the acceptor RNA, donor RNA, and template oligonucleotide in the desired molar ratio (e.g., 1:1.2:1.5) in the ligation buffer.

    • Heat the mixture to 90°C for 2 minutes, then cool slowly to room temperature to allow for annealing.

  • Ligation Reaction:

    • Prepare a fresh solution of ImpG in the ligation buffer.

    • Add the ImpG solution to the annealed RNA mixture to the desired final concentration (e.g., 50 mM).

    • If using a metal catalyst, add MgCl₂ or MnCl₂ to the desired final concentration (e.g., 50 mM).

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2 to 24 hours).

  • Quenching and Analysis:

    • Stop the reaction by adding an equal volume of gel loading buffer containing EDTA.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Analyze the ligation products by denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).

    • Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if using radiolabeled oligonucleotides.

    • The ligated product will appear as a band of the expected higher molecular weight.

Protocol 3: Analysis of Ligation Products by HPLC

Materials:

  • Ion-pair reversed-phase (IP-RP) HPLC column

  • Mobile Phase A: e.g., 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: e.g., 0.1 M TEAA in acetonitrile

  • Ligation reaction sample

Procedure:

  • Quench the ligation reaction as described above.

  • Filter the sample to remove any particulates.

  • Inject the sample onto the IP-RP HPLC column.

  • Elute the oligonucleotides using a gradient of increasing Mobile Phase B.

  • Monitor the elution profile at 260 nm.

  • The unligated starting materials and the ligated product will elute at different retention times, allowing for quantification of the ligation efficiency.

Visualizations

Signaling Pathway of ImpG-Mediated RNA Ligation

ImpG_Ligation_Pathway cluster_reactants Reactants cluster_assembly Complex Formation cluster_reaction Ligation cluster_products Products Acceptor Acceptor RNA (3'-OH) ImpG_Donor Donor RNA (5'-ImpG) Ternary_Complex Ternary Complex (Acceptor-Template-Donor) Acceptor->Ternary_Complex ImpG_Donor->Ternary_Complex Template Template Strand Template->Ternary_Complex Ligation_Step Nucleophilic Attack (3'-OH on 5'-P) Ternary_Complex->Ligation_Step Proximity Induced Ligated_RNA Ligated RNA (Phosphodiester Bond) Ligation_Step->Ligated_RNA Imidazole Imidazole Ligation_Step->Imidazole

Caption: Mechanism of template-directed RNA ligation using this compound.

Experimental Workflow for ImpG-Mediated RNA Ligation

Ligation_Workflow start Start reagents Prepare Reactants: - Acceptor RNA - Donor RNA (5'-P) - Template Strand start->reagents activation Activate Donor RNA with Imidazole (Preparation of 5'-ImpG RNA) reagents->activation annealing Anneal RNA Fragments with Template activation->annealing ligation Add ImpG & Catalysts (optional) Incubate annealing->ligation quenching Quench Reaction (e.g., with EDTA) ligation->quenching analysis Product Analysis quenching->analysis page Denaturing Urea-PAGE analysis->page Qualitative hplc IP-RP HPLC analysis->hplc Quantitative quantification Quantify Ligation Efficiency page->quantification hplc->quantification end End quantification->end

Caption: A typical experimental workflow for non-enzymatic RNA ligation using ImpG.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Guanosine 5'-phosphoimidazolide (ImpG) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound (ImpG)?

A1: The synthesis of ImpG typically involves the activation of Guanosine 5'-monophosphate (GMP) using a coupling agent in the presence of imidazole. A common method is the reaction of GMP with triphenylphosphine and 2,2'-dipyridyldisulfide in an organic solvent, which facilitates the formation of the phosphoimidazolide bond.

Q2: Why is the yield of my ImpG synthesis consistently low?

A2: Low yields can be attributed to several factors, including the purity of reagents and solvents, moisture in the reaction environment, incomplete activation of GMP, or side reactions. Guanosine and its derivatives can be sensitive to reaction conditions, and optimization may be required. Refer to the Troubleshooting Guide for specific potential causes and solutions.

Q3: How can I purify the synthesized ImpG?

A3: A common and effective method for purifying ImpG is through precipitation. After the reaction is complete, the product can be precipitated by adding the reaction mixture to a solution of sodium perchlorate in a mixture of acetone and anhydrous ethyl ether. The resulting precipitate can then be collected by centrifugation and washed to remove impurities.[1]

Q4: How should I store the purified this compound?

A4: ImpG is susceptible to hydrolysis. It is recommended to store the dried powder at -20°C and protected from humidity.[1] For short-term use, freshly prepared solutions are ideal.

Experimental Protocols

Synthesis of this compound (Adapted from the synthesis of ImpA)[1][2][3]

This protocol is adapted from a well-established method for the synthesis of Adenosine 5'-phosphoimidazolide (ImpA) and is applicable for the synthesis of ImpG.

Materials:

  • Guanosine 5'-monophosphate (GMP)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine

  • Sodium perchlorate

  • Acetone, anhydrous

  • Ethyl ether, anhydrous

Procedure:

  • Preparation of GMP Solution: Dissolve GMP (0.5 mmol) in 15 ml of anhydrous DMF. Gentle warming may be necessary to fully dissolve the GMP.

  • Preparation of Activating Reagent Solution: In a separate flask, dissolve triphenylphosphine (1 mmol), 2,2'-dipyridyldisulfide (1 mmol), and imidazole (2.5 mmol) in 15 ml of anhydrous DMF and 0.9 ml of triethylamine.

  • Reaction: Slowly add the GMP solution dropwise to the vigorously stirred activating reagent solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for at least 2-3 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation of ImpG: Prepare a precipitation solution of sodium perchlorate (9 mmol) in 115 ml of acetone and 55 ml of anhydrous ethyl ether. Add the reaction mixture dropwise to this vigorously stirred solution. A white precipitate of ImpG should form.[1]

  • Isolation of Product: Collect the precipitate by centrifugation.

  • Washing: Wash the pellet sequentially with acetone and anhydrous ethyl ether to remove any remaining impurities.

  • Drying: Dry the final product under vacuum.

Data Presentation

The following table summarizes representative yields for the synthesis of nucleoside 5'-phosphoimidazolides based on analogous preparations. The yield for this compound is expected to be in a similar range to that of Adenosine 5'-phosphoimidazolide under optimized conditions.

Nucleoside 5'-phosphoimidazolideStarting Material (0.5 mmol)Typical Yield (mg)Molar Yield (%)Reference
Adenosine 5'-phosphoimidazolide (ImpA)Adenosine 5'-monophosphate (AMP)~80 mg~40%[1][2]
This compound (ImpG)Guanosine 5'-monophosphate (GMP)Expected to be similar to ImpA-Analogous to[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Moisture in Reagents or Solvents: Water can hydrolyze the activated intermediate and the final product.Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents in a desiccator.
Incomplete Dissolution of GMP: If GMP is not fully dissolved, it will not react efficiently.Gently warm the GMP/DMF mixture to ensure complete dissolution before adding it to the reaction mixture.
Degraded Reagents: Triphenylphosphine and 2,2'-dipyridyldisulfide can degrade over time.Use fresh, high-purity reagents.
Oily or Gummy Precipitate Incomplete Reaction: Unreacted starting materials or byproducts can interfere with precipitation.Allow the reaction to proceed for a longer duration or gently warm the reaction mixture. Monitor by TLC to ensure completion.
Incorrect Precipitation Conditions: The ratio of acetone and ether is crucial for obtaining a solid precipitate.Ensure the correct volumes of acetone and ether are used. Add the reaction mixture slowly to the precipitation solution with vigorous stirring.
Product is Difficult to Handle (Static) Residual Solvent: Traces of ether can cause the dried product to be static.Ensure the product is thoroughly dried under vacuum.
Low Purity of Final Product Insufficient Washing: Byproducts may remain trapped in the precipitate.Perform multiple washes of the precipitate with acetone and ether, ensuring the pellet is thoroughly resuspended during each wash.

Visualizations

Experimental Workflow for ImpG Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification GMP GMP in DMF Mix Mix and Stir GMP->Mix Reagents Activating Reagents in DMF/TEA Reagents->Mix Precipitate Precipitate with NaOCl4 in Acetone/Ether Mix->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash with Acetone/Ether Centrifuge->Wash Dry Dry under Vacuum Wash->Dry Final_Product Pure ImpG Dry->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of GMP Activation

G GMP GMP Activated_Intermediate Activated GMP Intermediate GMP->Activated_Intermediate Activation TPP Triphenylphosphine TPP->Activated_Intermediate DPDS 2,2'-Dipyridyldisulfide DPDS->Activated_Intermediate Imidazole Imidazole ImpG This compound (ImpG) Imidazole->ImpG Nucleophilic Attack Activated_Intermediate->ImpG

Caption: Key steps in the activation of GMP to form this compound.

References

Technical Support Center: Troubleshooting Side Reactions in Guanosine 5'-phosphoimidazolide (ImpG) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating side reactions encountered during the non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ImpG) and why is it used in non-enzymatic polymerization?

A1: this compound (ImpG) is an activated nucleotide monomer used to study the non-enzymatic polymerization of RNA. The imidazolide group is a good leaving group, which facilitates the formation of phosphodiester bonds under prebiotic-like conditions without the need for enzymes.

Q2: What are the primary desired products of ImpG polymerization?

A2: The primary desired products are oligonucleotides of varying lengths, formed by the creation of 3'-5' and sometimes 2'-5' phosphodiester bonds between ImpG monomers.

Q3: What are the most common side reactions in ImpG polymerization?

A3: The two most common side reactions are:

  • Hydrolysis: The P-N bond of the phosphoimidazolide is susceptible to hydrolysis, which deactivates the monomer, yielding Guanosine 5'-monophosphate (GMP) and imidazole.

  • Nucleophilic Substitution by Phosphate: If phosphate ions are present in the reaction buffer, they can act as nucleophiles and attack the activated phosphate of ImpG, leading to the formation of Guanosine 5'-diphosphate (GDP).[1][2][3][4]

Q4: How can I detect the occurrence of these side reactions?

A4: Side reactions can be detected and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amounts of unreacted ImpG, the hydrolysis product (GMP), and the desired oligomers.[5]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can separate the resulting oligonucleotides by size. The presence of a strong monomer band (unreacted ImpG) and a lack of longer oligomers may indicate significant side reactions that consume the activated monomer.

Troubleshooting Guide

This guide addresses common issues encountered during ImpG polymerization in a question-and-answer format.

Q1: My polymerization reaction yielded very few or no oligomers. What could be the cause?

A1: A low yield of oligomers is often due to the rapid consumption of the activated ImpG monomer by side reactions before polymerization can occur. The primary culprit is often hydrolysis.

  • Troubleshooting Steps:

    • Check the pH of your reaction: The rate of ImpG hydrolysis is highly pH-dependent. At pH values below 2, the rate of hydrolysis increases significantly.[5] While polymerization is often carried out in a slightly acidic to neutral pH range (e.g., pH 6-8), ensure your buffers are correctly prepared and the final pH of the reaction mixture is within the optimal range.

    • Verify the quality of your ImpG: ImpG can hydrolyze during storage. It is crucial to store it under anhydrous conditions and to use it as fresh as possible. You can check the purity of your ImpG stock using HPLC.

    • Control the water content: Ensure all your reagents and reaction vessels are dry to minimize premature hydrolysis.

    • Consider the reaction temperature: While higher temperatures can increase the rate of polymerization, they also accelerate hydrolysis.[5] An optimal temperature needs to be determined for your specific system.

Q2: I observe a significant amount of Guanosine 5'-monophosphate (GMP) in my post-reaction analysis. How can I reduce this?

A2: The presence of a large GMP peak in your HPLC analysis confirms that hydrolysis is the dominant side reaction.

  • Troubleshooting Steps:

    • Optimize the pH: As mentioned, avoid highly acidic conditions. The hydrolysis rate is at a plateau between pH 2 and 7, and decreases at pH > 7.[5] However, very high pH can lead to other issues like degradation of RNA.

    • Include a catalyst: Divalent metal ions like Mg²⁺ are often used to catalyze the polymerization reaction. By increasing the rate of the desired reaction, the impact of the hydrolysis side reaction can be minimized. However, be aware that Mg²⁺ can also catalyze the hydrolysis of the P-N bond, particularly at higher pH values (around pH 10).[6]

    • Increase monomer concentration: A higher concentration of ImpG can favor the bimolecular polymerization reaction over the unimolecular hydrolysis reaction.

Q3: My reaction seems to be producing Guanosine 5'-diphosphate (GDP). What is the source of this, and how can I prevent it?

A3: The formation of GDP suggests a nucleophilic attack by phosphate ions on the activated monomer.[1][2][3][4]

  • Troubleshooting Steps:

    • Check your buffer composition: Avoid using phosphate-based buffers if you are observing significant GDP formation. Consider alternative buffers such as Tris or HEPES.

    • Purify your starting materials: Ensure that your ImpG and other reagents are free from phosphate contamination.

Below is a workflow diagram to guide your troubleshooting process.

TroubleshootingWorkflow start Low Oligomer Yield check_purity Analyze reaction products (HPLC, PAGE) start->check_purity hydrolysis High GMP detected? check_purity->hydrolysis nucleophilic_attack High GDP detected? check_purity->nucleophilic_attack hydrolysis->nucleophilic_attack No optimize_ph Optimize Reaction pH (avoid < 6) hydrolysis->optimize_ph Yes change_buffer Change Buffer (avoid phosphate) nucleophilic_attack->change_buffer Yes end Improved Oligomer Yield nucleophilic_attack->end No check_impg_quality Verify ImpG Quality (fresh, dry storage) optimize_ph->check_impg_quality optimize_catalyst Optimize [Mg²⁺] check_impg_quality->optimize_catalyst optimize_catalyst->end change_buffer->end

Caption: Troubleshooting workflow for low oligomer yield in ImpG polymerization.

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the primary side reaction of hydrolysis.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant of ImpG Hydrolysis

pHRate Constant (k_obs) at 37°C (s⁻¹)Relative Hydrolysis Rate
< 2Increases with decreasing pHHigh
2 - 7PlateauModerate
> 7Decreases with increasing pHLow
Data synthesized from qualitative descriptions in literature.[5]

Table 2: Effect of Mg²⁺ on the Rate of ImpG Hydrolysis at 37°C

pH[Mg²⁺] (M)Fold Acceleration of Hydrolysis Rate
~100.0215-fold
~100.2115-fold
Data extracted from literature.[6]

Experimental Protocols

Protocol 1: Non-enzymatic Polymerization of this compound (ImpG)

  • Reagents and Materials:

    • This compound (ImpG)

    • Reaction Buffer (e.g., 200 mM Tris-HCl, pH 8.0)

    • Catalyst (e.g., 50 mM MgCl₂)

    • Nuclease-free water

    • Microcentrifuge tubes

  • Procedure:

    • On ice, prepare the reaction mixture in a microcentrifuge tube by adding the components in the following order: nuclease-free water, reaction buffer, and catalyst solution.

    • Add the ImpG to the reaction mixture to a final concentration of 50 mM.

    • Vortex briefly to mix.

    • Incubate the reaction at the desired temperature (e.g., room temperature or 37°C) for the desired duration (e.g., 1 to 24 hours).

    • To stop the reaction, add an equal volume of a quenching buffer (e.g., 100 mM EDTA) or prepare the sample for immediate analysis.

Protocol 2: Product Analysis by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • Materials:

    • 20% denaturing polyacrylamide gel (with 7M urea)

    • 1x TBE buffer

    • Gel loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)

    • RNA markers

    • Gel electrophoresis apparatus and power supply

    • Gel imaging system

  • Procedure:

    • Mix an aliquot of the quenched reaction with an equal volume of gel loading buffer.

    • Heat the samples and RNA markers at 95°C for 5 minutes, then snap-cool on ice.

    • Assemble the electrophoresis apparatus and pre-run the gel for at least 30 minutes.

    • Load the samples and markers into the wells.

    • Run the gel at a constant power until the bromophenol blue dye reaches the bottom.

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.

    • Quantify the band intensities using software such as ImageJ or ImageQuant to determine the relative amounts of oligomers of different lengths.

Protocol 3: Quantification of Hydrolysis by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase and Standards:

    • Mobile Phase A: 10 mM potassium dihydrogen phosphate, 5 mM sodium heptanesulfonate, pH adjusted to a suitable value (e.g., 6.0)

    • Mobile Phase B: Acetonitrile or Methanol

    • Prepare standard solutions of known concentrations of ImpG and GMP.

  • Procedure:

    • Generate a standard curve for both ImpG and GMP by injecting known concentrations and recording the peak areas at 254 nm.

    • Dilute an aliquot of the reaction mixture in the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Run a gradient elution program to separate ImpG, GMP, and any oligomers. For example, a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Identify the peaks corresponding to ImpG and GMP based on the retention times of the standards.

    • Quantify the amount of GMP in the sample by comparing its peak area to the standard curve. This will give you a direct measure of the extent of hydrolysis.

Reaction Mechanisms

The following diagrams illustrate the desired polymerization reaction and the key side reactions.

PolymerizationReaction ImpG1 ImpG (n) Oligomer Oligonucleotide (n+1) ImpG1->Oligomer 3'-OH attack ImpG2 ImpG (n+1) ImpG2->Oligomer Imidazole Imidazole Oligomer->Imidazole release

Caption: The desired polymerization reaction of ImpG to form an oligonucleotide.

SideReactions cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution ImpG_H ImpG GMP GMP ImpG_H->GMP P-N bond cleavage Water H₂O Water->GMP Imidazole_H Imidazole GMP->Imidazole_H release ImpG_S ImpG GDP GDP ImpG_S->GDP Nucleophilic attack Phosphate Phosphate (e.g., HPO₄²⁻) Phosphate->GDP Imidazole_S Imidazole GDP->Imidazole_S release

Caption: The two primary side reactions in ImpG polymerization: hydrolysis and nucleophilic substitution.

References

Hydrolysis of Guanosine 5'-phosphoimidazolide: causes and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the causes of Guanosine 5'-phosphoimidazolide (ImpG) hydrolysis and effective strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ImpG) and what is its primary application?

This compound is a chemically activated form of Guanosine 5'-monophosphate (GMP). The imidazolide group makes the phosphate highly susceptible to nucleophilic attack, rendering ImpG a valuable reagent in the non-enzymatic synthesis of oligonucleotides and other phosphorylated molecules. It serves as a monomer building block in template-directed synthesis of RNA.

Q2: What is the primary cause of ImpG degradation?

The primary cause of ImpG degradation is the hydrolysis of the phosphoimidazolide (P-N) bond. This reaction yields Guanosine 5'-monophosphate (GMP) and imidazole.

Q3: What factors influence the rate of ImpG hydrolysis?

The rate of ImpG hydrolysis is significantly influenced by:

  • pH: Hydrolysis is accelerated at acidic pH (below 2). The molecule is relatively stable in the pH range of 2 to 7, with the rate of hydrolysis decreasing above pH 7.[1]

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Presence of Nucleophiles: Water is the primary nucleophile in hydrolysis. Other nucleophiles, such as inorganic phosphate and other nucleotides, can act as general bases and catalyze the hydrolysis of the P-N bond.[2]

Q4: How can I monitor the hydrolysis of my ImpG sample?

Hydrolysis of ImpG can be effectively monitored by High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of ImpG and its hydrolysis product, GMP.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of solid ImpG Improper storage conditions (e.g., exposure to moisture and/or high temperatures).Store solid ImpG at -20°C under desiccating conditions. Ensure the container is tightly sealed.
Precipitate formation in ImpG solution pH of the solution is too low, causing the formation of less soluble protonated forms.Ensure the pH of the buffer is within the optimal range of 7.0-8.5 for dissolution and stability.
Unexpected peaks in HPLC analysis Degradation of ImpG to GMP and potentially other byproducts. Contamination of the sample or reagents.Confirm the identity of the peaks by running standards for GMP and imidazole. Ensure the purity of all reagents and solvents used in the experiment. Review storage and handling procedures.
Inconsistent experimental results Variable rates of ImpG hydrolysis due to fluctuations in temperature or pH.Strictly control the temperature and pH of your reaction. Use freshly prepared ImpG solutions for critical experiments.

Prevention of Hydrolysis

Proactive measures are crucial to minimize the hydrolysis of ImpG and ensure the integrity of your experiments.

Storage and Handling
  • Solid ImpG: Store in a desiccator at -20°C.

  • Stock Solutions: Prepare stock solutions in a buffer with a pH between 7.0 and 8.5. Aliquot into single-use volumes and store at -20°C for no longer than one week. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh for each experiment.

Experimental Conditions
  • pH Control: Maintain the pH of the experimental solution within the optimal range of 7.0 to 8.5.

  • Temperature Control: Perform experiments at the lowest temperature compatible with your experimental design. If elevated temperatures are necessary, minimize the incubation time.

  • Buffer Selection: Use non-nucleophilic buffers, such as HEPES or Tris, at an appropriate pH. Avoid buffers containing primary or secondary amines that could react with ImpG.

Quantitative Data

Table 1: Effect of pH on the Half-life of Guanosine 5'-monophosphate (GMP) at 100°C

pHHalf-life (hours)
4.06.4
7.08.2
9.038.5

Data for GMP, the hydrolysis product of ImpG, indicates that stability significantly increases with higher pH.[3]

Experimental Protocols

Protocol 1: Analysis of ImpG Hydrolysis by HPLC

This protocol outlines a method to quantify the hydrolysis of ImpG to GMP.

1. Materials:

  • This compound (ImpG)

  • Guanosine 5'-monophosphate (GMP) standard

  • Imidazole standard

  • Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (HPLC grade)

  • Sodium heptanesulfonate (ion-pairing agent, HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Prepare a 10 mM potassium dihydrogen phosphate buffer containing 5 mM sodium heptanesulfonate.

  • Adjust the pH of the mobile phase to a suitable value (e.g., pH 4.5) to achieve good separation.

  • Filter and degas the mobile phase before use.

4. Standard Preparation:

  • Prepare stock solutions of ImpG, GMP, and imidazole of known concentrations in the buffer.

  • Generate a standard curve by preparing a series of dilutions for GMP.

5. Sample Preparation:

  • Dissolve a known amount of ImpG in the buffer to the desired concentration.

  • At various time points, take aliquots of the ImpG solution and quench the reaction by diluting with cold mobile phase.

6. HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: 10 mM potassium dihydrogen phosphate, 5 mM sodium heptanesulfonate, pH 4.5 (Isocratic or with a shallow acetonitrile gradient if needed for better separation)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

7. Data Analysis:

  • Identify the peaks for ImpG and GMP based on the retention times of the standards.

  • Quantify the amount of GMP formed at each time point using the standard curve.

  • Calculate the rate of ImpG hydrolysis.

Visualizations

Hydrolysis_Pathway ImpG This compound (ImpG) GMP Guanosine 5'-monophosphate (GMP) ImpG->GMP Hydrolysis Imidazole Imidazole ImpG->Imidazole H2O H₂O (Nucleophile) Catalysts Catalysts (H⁺, Phosphate, Nucleotides) Catalysts->ImpG accelerates

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Unexpected ImpG Degradation check_storage Check Storage Conditions (-20°C, Desiccated?) start->check_storage check_solution_prep Review Solution Preparation (pH, Buffer, Freshness) check_storage->check_solution_prep Yes improper_storage Correct Storage check_storage->improper_storage No check_temp Verify Experimental Temperature check_solution_prep->check_temp Yes adjust_solution Adjust pH/Buffer, Use Fresh Solution check_solution_prep->adjust_solution No control_temp Control Temperature check_temp->control_temp No end Problem Resolved check_temp->end Yes improper_storage->end adjust_solution->end control_temp->end

Caption: Troubleshooting workflow for unexpected ImpG degradation.

Signaling_Context cluster_hydrolysis ImpG Hydrolysis cluster_signaling Cellular Signaling ImpG ImpG GMP GMP ImpG->GMP Hydrolysis GTP GTP GMP->GTP Phosphorylation cGMP cGMP GTP->cGMP Activation GuanylateCyclase Guanylate Cyclase GuanylateCyclase->GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation CellularResponse Cellular Response (e.g., Neuromodulation) PKG->CellularResponse Phosphorylation Events

Caption: Context of ImpG hydrolysis in cellular signaling pathways.

References

Technical Support Center: Optimizing Template-Directed RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing template-directed RNA synthesis, particularly through in vitro transcription (IVT).

Troubleshooting Guide

This guide addresses common issues encountered during template-directed RNA synthesis in a question-and-answer format.

Issue 1: No or Very Low RNA Yield

Question: My in vitro transcription reaction produced no RNA or a very low yield. What are the possible causes and how can I troubleshoot this?

Answer: Complete reaction failure or significantly low yield is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.[1][2][3][][5][6]

Potential Causes and Solutions:

  • Poor Quality DNA Template: The quality of the DNA template is critical for a successful transcription reaction.[1][3][][7][8]

    • Contaminants: Contaminants such as salts (e.g., NaCl, KCl), ethanol, phenol, and SDS carried over from DNA purification can inhibit RNA polymerase.[1][2][] It is recommended to purify the DNA template using a reliable clean-up kit or by phenol/chloroform extraction followed by ethanol precipitation.[2][5][9][10][11][12][13]

    • Degradation: The DNA template must be intact. Degradation due to repeated freeze-thaw cycles or improper storage can lead to low yields of incomplete transcripts.[] Always check the integrity of your DNA template on an agarose gel before starting the IVT reaction.[2][]

    • Incorrect Linearization: For producing transcripts of a defined length, the plasmid DNA template must be completely linearized.[1][2][9][12][14] Incomplete linearization can result in longer, heterogeneous transcripts or reaction failure.[1][9][12] Verify complete digestion by running an aliquot on an agarose gel.[2]

  • Inactive RNA Polymerase: The RNA polymerase may have lost its activity due to improper storage or handling, such as repeated freeze-thaw cycles.[2] It is advisable to aliquot the enzyme and store it at -80°C for long-term storage and -20°C for working aliquots.[15] Always include a positive control template in your experiment to verify the enzyme's activity.[2]

  • RNase Contamination: RNases are ubiquitous and can degrade your RNA transcripts, leading to low or no yield.[1][2][] It is crucial to maintain an RNase-free environment by using RNase-free reagents, water, and labware, and by wearing gloves.[][15] The inclusion of an RNase inhibitor in the transcription reaction is also highly recommended.[1][2]

  • Incorrect Reagent Concentrations:

    • NTPs: The concentration of nucleotide triphosphates (NTPs) can be a limiting factor.[1][3] Ensure that the concentration of each NTP is sufficient for the desired RNA yield.[16][17]

    • Magnesium Ions (Mg2+): The concentration of Mg2+ is critical for RNA polymerase activity, and an optimal ratio of Mg2+ to NTPs must be maintained.[13][16][18]

  • Suboptimal Reaction Conditions:

    • Temperature: The standard incubation temperature for IVT is 37°C. However, for GC-rich templates that may form strong secondary structures, lowering the temperature to 30°C or even 16°C can sometimes improve the yield of full-length transcripts.[2][3][19]

    • Incubation Time: A typical incubation time is 2 hours, but this can be extended up to overnight for higher yields, especially for short transcripts.[15][20]

Troubleshooting Workflow:

Troubleshooting_Low_Yield cluster_template Template Troubleshooting cluster_enzyme Enzyme Troubleshooting Start Low/No RNA Yield Check_Template 1. Assess DNA Template Quality Start->Check_Template Check_Enzyme 2. Verify Enzyme Activity Check_Template->Check_Enzyme Template OK Agarose_Gel Run on Agarose Gel Check_Template->Agarose_Gel Phenol_Chloroform Purify (Phenol/Chloroform) Check_Template->Phenol_Chloroform Check_RNase 3. Check for RNase Contamination Check_Enzyme->Check_RNase Enzyme Active Positive_Control Use Positive Control Check_Enzyme->Positive_Control New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme->New_Enzyme Check_Reagents 4. Verify Reagent Concentrations Check_RNase->Check_Reagents RNase-Free Optimize_Conditions 5. Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Success Successful Transcription Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low or no RNA yield.

Issue 2: RNA Transcript of Incorrect Size

Question: My RNA transcript is shorter or longer than expected. What could be the cause?

Answer: Obtaining transcripts of an incorrect size is another common problem in in vitro transcription.

Shorter than Expected Transcripts (Incomplete Transcription):

  • Premature Termination:

    • GC-Rich Templates: Templates with high GC content can form stable secondary structures that cause the RNA polymerase to dissociate prematurely.[2] Lowering the reaction temperature (e.g., to 30°C) can help to mitigate this issue.[2]

    • Low NTP Concentration: Insufficient concentration of one or more NTPs can lead to incomplete transcripts.[1][3] It is recommended to use an NTP concentration of at least 12µM.[1]

    • Cryptic Termination Sites: The DNA template may contain sequences that act as cryptic termination sites for the phage RNA polymerase.[1] Subcloning the template into a different vector with a different polymerase promoter might resolve this.[1]

  • Degraded DNA Template: A degraded template will result in truncated RNA products.[] Always verify template integrity on an agarose gel.[]

  • RNase Contamination: Degradation of the RNA transcript by RNases will result in shorter products.[1]

Longer than Expected Transcripts:

  • Incomplete Plasmid Linearization: If the plasmid template is not completely linearized, the RNA polymerase can continue transcribing around the circular plasmid, resulting in long, heterogeneous transcripts.[1][2][9][12] Ensure complete linearization by checking an aliquot on an agarose gel.[2]

  • Template with 3' Overhangs: Restriction enzymes that generate 3' overhangs can lead to the polymerase extending on the opposite strand, producing longer transcripts.[1][2] It is preferable to use restriction enzymes that create blunt or 5' overhangs.[1][2][12]

Issue 3: Abortive or Double-Stranded RNA (dsRNA) Products

Question: I am observing a high amount of short, abortive transcripts or double-stranded RNA byproducts. How can I minimize these?

Answer: The formation of abortive sequences and dsRNA is a known issue in IVT, particularly with T7 RNA polymerase.

  • Abortive Transcripts: These are short RNA oligonucleotides that are produced at the beginning of transcription.[21] Their formation can be influenced by the promoter sequence and the initial transcribed sequence.[21]

    • Sequence Optimization: Modifying the sequence immediately downstream of the T7 promoter, for instance by adding AT-rich sequences, can sometimes reduce abortive products and increase the yield of full-length mRNA.[11]

  • Double-Stranded RNA (dsRNA): dsRNA is a significant byproduct that can trigger an immune response in therapeutic applications.

    • Excessive Template: High concentrations of the DNA template can promote the synthesis of antisense RNA, leading to dsRNA formation.[16] It is important to optimize the template concentration.

    • Excessive Magnesium: High levels of Mg2+ can also contribute to the production of dsRNA.[16] The Mg2+:NTP ratio is a critical parameter to optimize.[18]

    • Modified Polymerases: Using mutant forms of T7 RNA polymerase that have reduced dsRNA formation capabilities can be an effective strategy.[6][21]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of DNA template for an in vitro transcription reaction?

A1: The optimal DNA template concentration can vary depending on the specific template and reaction conditions.[16] Generally, higher template concentrations lead to increased mRNA yields, but excessive amounts can result in the production of double-stranded RNA (dsRNA).[16] For short transcripts (e.g., 75 bp), a higher molar amount of template is needed compared to a larger plasmid (e.g., 4.2 kb) to achieve the same copy number.[12] A starting point of 1 µg of template for a standard reaction is common.[12]

Q2: How critical is the Mg2+ concentration in the IVT reaction?

A2: The concentration of magnesium ions (Mg2+) is a highly significant factor affecting mRNA yield.[18] Mg2+ is a cofactor for RNA polymerase, and its concentration must be carefully balanced with the NTP concentration.[16][18] An insufficient amount of Mg2+ will decrease enzyme activity, while excessive levels can lead to the formation of dsRNA byproducts.[16] The optimal Mg2+:NTP ratio often needs to be determined empirically for a specific template and reaction setup.[18]

Q3: What are the best practices for preventing RNase contamination?

A3: Preventing RNase contamination is paramount for successful RNA work. Key practices include:

  • Using certified RNase-free reagents, water, and buffers.[]

  • Using dedicated, RNase-free lab equipment (pipettes, tubes, etc.).

  • Wearing gloves at all times and changing them frequently.[15]

  • Maintaining a clean and dedicated workspace for RNA handling.

  • Including an RNase inhibitor in your transcription and subsequent reactions.[1][2]

  • Working quickly and keeping samples on ice to minimize RNase activity.[15]

Q4: Can I use a PCR product directly as a template for in vitro transcription?

A4: Yes, PCR products can be used as templates for IVT, provided they contain a double-stranded RNA polymerase promoter sequence (e.g., T7 promoter) in the correct orientation upstream of the sequence to be transcribed.[12][17] While crude PCR mixtures can sometimes be used, purifying the PCR product before transcription generally results in higher yields and better quality RNA.[9]

Data Presentation

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Concentration RangeNotes
DNA Template0.1 - 1 µg per 20 µL reactionOptimal concentration is template-dependent.[9][16]
NTPs (each)1 - 10 mMStandard concentrations are often 1-2 mM.[16] Higher concentrations can increase yield but may require Mg2+ optimization.
Mg2+Varies (dependent on NTP concentration)The Mg2+:NTP ratio is critical and should be optimized.[16][18] A molecular ratio of total NTPs to Mg2+ of approximately 1:1.875 has been shown to be effective.[9]
T7 RNA PolymeraseVendor SpecificEnzyme concentration affects transcription efficiency.[16]
DTT~5 mMCan help improve RNA yield.[5]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Action
No/Low RNA Yield Poor DNA template qualityPurify template; check integrity on a gel.[1][2][]
Inactive RNA polymeraseUse a fresh enzyme aliquot; include a positive control.[2]
RNase contaminationUse RNase-free techniques; add RNase inhibitor.[1][2][]
Incorrect Transcript Size Incomplete linearizationVerify complete digestion on a gel.[1][2]
3' overhangs on templateUse restriction enzymes that create blunt or 5' overhangs.[1][2]
GC-rich templateLower reaction temperature to 30°C.[2]
High dsRNA/Abortive Products Excessive template or Mg2+Optimize concentrations of DNA template and Mg2+.[16]
Promoter/Initial SequenceModify the sequence downstream of the promoter.[11]

Experimental Protocols

Protocol 1: DNA Template Linearization and Purification

  • Restriction Digest:

    • Set up a restriction digest reaction to linearize your plasmid DNA. Choose a restriction enzyme that cuts only once downstream of the sequence to be transcribed and generates blunt or 5' overhangs.[12][14]

    • Incubate the reaction at the enzyme's optimal temperature for at least 1 hour, or longer for larger plasmids.[14]

  • Verification of Linearization:

    • Run a small aliquot of the digested plasmid alongside an undigested control on a 1% agarose gel to confirm complete linearization.[2][14] A single band corresponding to the linear plasmid size should be observed.

  • Purification (Phenol/Chloroform Extraction):

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the linearized DNA solution and vortex thoroughly.[5][9][10][11][13]

    • Centrifuge to separate the phases and carefully transfer the upper aqueous phase to a new tube.[5][11]

    • Repeat the extraction with chloroform to remove residual phenol.[9]

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of cold 100% ethanol to the aqueous phase.[9][11]

    • Incubate at -20°C for at least 30 minutes to precipitate the DNA.[9]

    • Centrifuge at high speed to pellet the DNA.[9][11]

    • Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.[9][11]

Protocol 2: Standard In Vitro Transcription Reaction Setup (20 µL)

  • Thaw Reagents: Thaw the reaction buffer, NTPs, and DNA template on ice. Keep the RNA polymerase on ice.

  • Assemble Reaction: At room temperature (to prevent precipitation of buffer components), assemble the following in a nuclease-free tube in the specified order:[20]

    • Nuclease-free water (to a final volume of 20 µL)

    • 10X Reaction Buffer: 2 µL

    • NTP mix (e.g., 10 mM each): 2 µL of each (or a pre-mixed solution)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.[20]

  • DNase Treatment: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.[22]

  • RNA Purification: Purify the RNA using a suitable column-based kit or by lithium chloride precipitation.

Protocol 3: Agarose Gel Electrophoresis for RNA Analysis

  • Gel Preparation: Prepare a 1-1.2% agarose gel in 1X TAE buffer.[18] For denaturing gels, formaldehyde is typically included in the gel and running buffer.

  • Sample Preparation: Mix a small amount of the RNA sample with a denaturing loading buffer (containing formamide) and heat at 65-70°C for 5-15 minutes to denature the RNA.[23]

  • Electrophoresis: Load the samples and an RNA ladder onto the gel and run at 5-6 V/cm.[23]

  • Visualization: Stain the gel with ethidium bromide or another nucleic acid stain and visualize under UV light. Intact total RNA from eukaryotic sources should show two distinct bands corresponding to 28S and 18S ribosomal RNA, with the 28S band being approximately twice as intense as the 18S band.[23][24] mRNA will appear as a smear.[18]

Mandatory Visualization

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Analysis & Purification Plasmid Plasmid DNA Linearization Linearization (Restriction Digest) Plasmid->Linearization Purification Purification (e.g., Phenol/Chloroform) Linearization->Purification IVT_Reaction IVT Reaction (T7 RNA Polymerase, NTPs, Buffer) Purification->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification QC Quality Control (Agarose Gel, Spectrophotometry) RNA_Purification->QC Final_Product Purified RNA Transcript QC->Final_Product

Caption: A generalized workflow for template-directed RNA synthesis.

References

Troubleshooting low efficiency in non-enzymatic RNA ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in non-enzymatic RNA ligation experiments. The information is tailored for scientists and professionals in research and drug development.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a Q&A format to help you diagnose and resolve problems in your non-enzymatic RNA ligation experiments.

Q1: My non-enzymatic RNA ligation yield is very low. What are the most common causes?

A1: Low ligation efficiency in non-enzymatic systems can stem from several factors. The most common culprits include:

  • Suboptimal pH: The pH of the reaction is critical for the activation of the phosphate group and the nucleophilic attack by the hydroxyl group.[1][2][3][4]

  • Incorrect Temperature: Temperature influences reaction kinetics and the stability of the RNA and any template structures.[1][3][5]

  • Degraded or Impure Reagents: The quality of your RNA and activating agents (e.g., EDC) is paramount.

  • Presence of Inhibitors: Contaminants from RNA purification or other sources can inhibit the ligation reaction.

  • RNA Secondary Structure: Complex secondary structures can hinder the proximity of the ligation ends.

  • Inappropriate Concentrations of Reactants: The molar ratio of RNA, activating agents, and any catalysts is crucial for optimal results.

  • Hydrolysis of Activated Intermediates: The activated phosphate group is susceptible to hydrolysis, which competes with the ligation reaction.[3]

Q2: How does pH affect the efficiency of my ligation reaction?

A2: The pH of the reaction medium is a critical parameter in non-enzymatic RNA ligation. For carbodiimide-mediated ligation (e.g., using EDC), a slightly acidic pH (around 6.0) is often optimal for activating the 5'-phosphate group. However, the nucleophilicity of the 3'-hydroxyl group is favored at a more neutral or slightly basic pH. Therefore, the optimal pH is often a compromise between these two factors. It is crucial to buffer your reaction appropriately and to test a range of pH values to find the sweet spot for your specific system.[1][2][3][4] Ligation has been observed to be pH-dependent, with different optimal pH ranges depending on the specific chemical method and RNA sequences involved.[1][2][3]

Q3: What is the optimal temperature for non-enzymatic RNA ligation?

A3: The optimal temperature for non-enzymatic RNA ligation is a balance between reaction rate and the stability of the reactants and any guiding templates. Higher temperatures can increase the reaction rate but may also lead to the degradation of RNA or the disruption of necessary secondary or tertiary structures, especially in template-directed ligations.[1][5] Conversely, lower temperatures may slow down the reaction but can help maintain the integrity of the RNA and any template-primer duplexes. The ideal temperature should be determined empirically for each specific ligation reaction. For some systems, cycling between different temperatures may be beneficial.

Q4: My activating agent (e.g., EDC) seems to be inefficient. What could be the problem?

A4: The efficiency of your activating agent can be compromised by several factors:

  • Hydrolysis: Carbodiimides like EDC are susceptible to hydrolysis. It is essential to use fresh or properly stored EDC. Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.

  • Incorrect Buffer: The choice of buffer can influence EDC activity. Buffers containing carboxyl groups (e.g., acetate, citrate) should be avoided as they can compete with the RNA's phosphate group for activation. Good's buffers such as MES and HEPES are generally recommended.

  • Inadequate Concentration: The concentration of the activating agent needs to be optimized. Too low a concentration will result in inefficient activation, while excessively high concentrations can lead to side reactions and modification of the RNA bases.[6]

Q5: I suspect my RNA sample is impure. How can I purify it effectively for chemical ligation?

A5: High-purity RNA is crucial for successful non-enzymatic ligation. Contaminants such as residual salts, proteins, and other cellular components can interfere with the reaction. Several methods can be used for RNA purification:

  • Phenol-Chloroform Extraction: A traditional method that effectively removes proteins.

  • Silica-Based Spin Columns: A rapid and widely used method for high-quality RNA purification.[7]

  • Magnetic Bead-Based Purification: This method is easily automated and avoids potential filter clogging.[7]

Following purification, it is important to precipitate and wash the RNA with ethanol to remove any remaining salts.

Q6: Can secondary structures in my RNA molecule inhibit ligation?

A6: Yes, stable secondary structures can significantly hinder non-enzymatic ligation by preventing the 3'-hydroxyl and 5'-phosphate ends from coming into close proximity for the reaction to occur. To mitigate this, you can try the following:

  • Denaturing Agents: Including a low concentration of a denaturing agent like DMSO or formamide in your reaction might help to disrupt inhibitory secondary structures.

  • Temperature Optimization: Increasing the reaction temperature can help to melt secondary structures, but this needs to be balanced with the potential for RNA degradation.

  • Template-Directed Ligation: If applicable, using a bridging DNA or RNA template can help to bring the ends of the RNA molecules together in the correct orientation.

Q7: What is the role of divalent metal ions in non-enzymatic RNA ligation?

A7: Divalent metal ions, such as Mg2+, can play a crucial role in non-enzymatic RNA ligation. They can:

  • Catalyze the reaction: By coordinating to the phosphate group and the attacking hydroxyl, they can facilitate the ligation reaction.[8][9][10][11]

  • Stabilize RNA structures: They can help to stabilize the correct folding of the RNA and any template-primer complexes.[8][10]

However, the concentration of divalent metal ions needs to be carefully optimized, as high concentrations can sometimes lead to RNA degradation or precipitation. The optimal concentration is system-dependent and should be determined experimentally.[8][10]

Data Presentation

Table 1: Effect of pH on Non-Enzymatic Ligation Efficiency.

pHLigation Yield (%) at 45°CLigation Yield (%) at 60°C
2.46~5<1
4.16~15~5
5.36~25~10
6.10~30~15
6.78~20<5
7.29~10<1
8.36<5<1

Data synthesized from studies on non-enzymatic ligation in water.[1][2] The exact yields are sequence and condition dependent.

Table 2: Influence of Temperature on Ligation Yield for Different Substrate Stabilities.

Temperature (°C)Ligation Yield (%) with Stable Substrate-Template Complex (9-mer)Ligation Yield (%) with Less Stable Substrate-Template Complex (5-mer)
4>90~80
25~90~70
37~90<20

Data adapted from a study on DNA chemical ligation, illustrating the interplay between temperature and substrate-template stability, a principle also relevant to template-directed RNA ligation.[5]

Experimental Protocols

Protocol 1: General Non-Enzymatic RNA Ligation using EDC

This protocol provides a general framework for the chemical ligation of two RNA oligonucleotides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • 5'-phosphorylated RNA oligonucleotide (RNA-1)

  • 3'-hydroxyl RNA oligonucleotide (RNA-2)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), freshly prepared solution

  • Reaction Buffer (e.g., 100 mM MES, pH 6.0)

  • Divalent metal salt (e.g., 100 mM MgCl2)

  • Nuclease-free water

Procedure:

  • RNA Preparation: Resuspend the purified RNA oligonucleotides in nuclease-free water to a desired stock concentration.

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:

    • RNA-1 (to a final concentration of 1-10 µM)

    • RNA-2 (at an equimolar or slight excess to RNA-1)

    • Reaction Buffer (to 1x final concentration)

    • MgCl2 (to a final concentration of 10-100 mM)

    • Nuclease-free water to the final volume.

  • Initiation of Ligation: Add freshly prepared EDC solution to the reaction mixture to a final concentration of 50-250 mM.

  • Incubation: Incubate the reaction at the desired temperature (e.g., 25°C) for a specific duration (e.g., 4-24 hours).

  • Quenching the Reaction: Stop the reaction by adding a quencher such as β-mercaptoethanol or by proceeding directly to purification.

  • Analysis: Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

Chemical_Ligation_Mechanism cluster_activation Activation Step cluster_ligation Ligation Step 5_Phosphate 5'-Phosphate (on RNA-1) Activated_Phosphate Activated O-acylisourea Intermediate 5_Phosphate->Activated_Phosphate + EDC EDC EDC (Carbodiimide) Ligated_Product Ligated RNA (3'-5' phosphodiester bond) Activated_Phosphate->Ligated_Product + 3'-OH Hydrolysis Hydrolyzed 5'-Phosphate Activated_Phosphate->Hydrolysis + H2O 3_Hydroxyl 3'-Hydroxyl (on RNA-2)

Caption: Mechanism of EDC-mediated non-enzymatic RNA ligation.

Experimental_Workflow Start Start RNA_Prep RNA Preparation (Purification & Quantification) Start->RNA_Prep Reaction_Setup Reaction Setup (RNA, Buffer, Metal Ions) RNA_Prep->Reaction_Setup Ligation Initiate Ligation (Add Activating Agent) Reaction_Setup->Ligation Incubation Incubation (Optimized Time & Temp) Ligation->Incubation Quench Quench Reaction Incubation->Quench Analysis Analysis (Denaturing PAGE) Quench->Analysis End End Analysis->End

Caption: General experimental workflow for non-enzymatic RNA ligation.

Troubleshooting_Flowchart rect rect Low_Yield Low Ligation Yield? Check_Reagents Check Reagent Quality (RNA, EDC, Buffers) Low_Yield->Check_Reagents Yes Check_Reagents->Low_Yield Re-purify/Re-prepare Optimize_pH Optimize Reaction pH Check_Reagents->Optimize_pH Reagents OK Optimize_pH->Low_Yield Re-test Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp pH Optimized Optimize_Temp->Low_Yield Re-test Check_Concentrations Verify Reactant Concentrations Optimize_Temp->Check_Concentrations Temp Optimized Check_Concentrations->Low_Yield Re-calculate/Re-prepare Consider_Structure Assess RNA Secondary Structure Check_Concentrations->Consider_Structure Concentrations OK Consider_Structure->Low_Yield Add denaturants/ Use template Success Ligation Successful Consider_Structure->Success Structure Addressed

Caption: Troubleshooting flowchart for low efficiency in non-enzymatic RNA ligation.

References

Technical Support Center: Guanosine 5'-phosphoimidazolide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of imidazole, a common excess reagent and byproduct, from Guanosine 5'-phosphoimidazolide (GMP-Im) reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove imidazole from my GMP-Im reaction?

A1: Residual imidazole can interfere with downstream applications. As a nucleophile and a base, it can catalyze the hydrolysis of the phosphoimidazolide bond, react with other reagents, or interfere with enzymatic assays.[1] For applications in drug development, its removal is critical to ensure the purity and stability of the final product.

Q2: What are the most common methods for removing imidazole?

A2: The choice of method depends on the properties of your desired product. Common techniques include:

  • Liquid-Liquid Extraction: Ideal for products that are soluble in organic solvents and insoluble in water.

  • Precipitation: Useful if the product can be selectively precipitated while imidazole remains in solution.

  • Chromatography: Techniques like size-exclusion or reverse-phase HPLC can effectively separate imidazole based on size or polarity differences.

  • Dialysis or Ultrafiltration: Suitable for macromolecular products where imidazole can be removed through a semi-permeable membrane.[2][3]

Q3: How can I confirm that the imidazole has been successfully removed?

A3: Several analytical techniques can quantify residual imidazole. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common and sensitive method.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.[5][6]

Troubleshooting Guide

Q1: I performed a simple water wash, but my NMR analysis still shows significant imidazole contamination. What went wrong?

A1: While imidazole is water-soluble, it also has some solubility in organic solvents, leading to incomplete removal with a neutral water wash. To improve removal, perform an acid-base extraction. Washing your organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic imidazole, making it highly water-soluble and efficiently pulling it into the aqueous phase.[6][7]

Q2: My product, a GMP-Im derivative, is water-soluble. How can I remove the imidazole without using liquid-liquid extraction?

A2: For water-soluble products, chromatographic methods are most effective.

  • Size-Exclusion Chromatography (SEC): If your product is significantly larger than imidazole, a desalting column (e.g., Sephadex G-10/G-25) can provide excellent separation.[3]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on polarity. Since GMP-Im is highly polar, it will elute early, while the less polar imidazole is retained longer on a C18 column, allowing for separation.

Q3: I tried precipitating my product with a solvent like acetone, but the imidazole seems to co-precipitate. How can I prevent this?

A3: Co-precipitation can occur if imidazole is trapped within the crystal lattice of your product or if it has low solubility in the chosen anti-solvent. Try optimizing the precipitation conditions by slowing down the addition of the anti-solvent or performing the precipitation at a different temperature. Alternatively, washing the filtered precipitate with a solvent in which imidazole is soluble but your product is not (e.g., cold diethyl ether) may remove the contaminant. If co-precipitation persists, chromatography is the recommended alternative.

Quantitative Analysis of Residual Imidazole

Accurate quantification of residual imidazole is crucial for process validation and quality control. The choice of analytical method depends on the required sensitivity.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-Orbitrap-MS1 - 25 nM1 - 50 nM[8]
GC-MS0.055 - 0.891 µg/mL0.237 - 1.937 µg/mL[5]
UPLC-DAD0.0094 mg/kgNot Specified[9]

Experimental Protocols

Protocol 1: Removal of Imidazole by Acid-Base Extraction

This protocol is suitable for water-insoluble products synthesized in an organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Quench Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with 2-3 volumes of the organic solvent used for the reaction.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Acid Wash: Repeat the acid wash (Step 3) one to two more times to ensure complete removal of imidazole.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.[7]

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Quantification of Residual Imidazole by HPLC

This protocol provides a general method for detecting imidazole. The parameters should be optimized for your specific equipment and sample matrix.

  • Sample Preparation: Accurately weigh and dissolve the purified product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • Standard Preparation: Prepare a series of imidazole standards in the mobile phase (e.g., 0.1, 1, 5, 10, 25 µg/mL) to create a calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and 5 mM ammonium formate buffer.[9] Alternatively, a gradient elution with water and methanol, both containing 0.1% formic acid, can be used.[8]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 210-215 nm.[9][11]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and the sample. Plot the peak area of the imidazole standards against their concentration to generate a calibration curve. Use the regression equation to calculate the concentration of residual imidazole in your sample.

Visualizations

workflow start GMP-Im Reaction Mixture product_sol Product Soluble in Organic Solvent? start->product_sol extraction Liquid-Liquid Extraction product_sol->extraction  Yes size_check Different Size from Imidazole? product_sol->size_check  No analysis Purity Analysis (HPLC, NMR) extraction->analysis sec Size-Exclusion Chromatography size_check->sec  Yes other_chrom Other Chromatography (e.g., RP-HPLC) size_check->other_chrom  No sec->analysis other_chrom->analysis end Purified Product analysis->end

Caption: Decision workflow for selecting an appropriate purification method.

experimental_flow reaction 1. Completed Reaction (Product + Imidazole) dilute 2. Dilute with Organic Solvent reaction->dilute acid_wash 3. Wash with Aqueous Acid (1M HCl) dilute->acid_wash brine_wash 4. Wash with Brine (sat. NaCl) acid_wash->brine_wash dry 5. Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate 6. Concentrate Solvent (Rotary Evaporator) dry->concentrate product Purified Product concentrate->product

References

Technical Support Center: Characterizing Byproducts of Guanosine 5'-phosphoimidazolide (ImpG) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine 5'-phosphoimidazolide (ImpG) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts observed in reactions involving this compound (ImpG)?

A1: In aqueous solutions, ImpG primarily yields two types of byproducts through two main reaction pathways:

  • Hydrolysis: This reaction involves the cleavage of the P-N bond of the phosphoimidazolide, resulting in the formation of Guanosine 5'-monophosphate (GMP) and imidazole. This process can be catalyzed by phosphate buffers.[1][2][3][4]

  • Nucleophilic Substitution: In this pathway, a nucleophile attacks the phosphorus atom, leading to the displacement of the imidazole group.

    • If the nucleophile is an inorganic phosphate ion (from a buffer, for instance), the resulting byproduct is Guanosine 5'-diphosphate (GDP) .[2][4]

    • If other nucleosides or nucleotides (pN) are present in the reaction mixture, they can act as nucleophiles, leading to the formation of dinucleotides (NppG).[3][4]

Q2: How does pH affect the stability and byproduct formation of ImpG?

A2: The rate of ImpG hydrolysis is significantly influenced by pH. The pseudo-first-order rate constant for the hydrolysis of the P-N bond increases as the pH decreases below 2. Conversely, the rate decreases at a pH above 7. A plateau in the hydrolysis rate is observed between pH 2 and 7.[1] Therefore, maintaining a neutral pH is crucial for minimizing the spontaneous hydrolysis of ImpG to GMP.

Q3: Can the buffer system influence the byproduct profile of my ImpG reaction?

A3: Absolutely. Phosphate buffers can actively participate in the reaction. Both the monoanionic (H₂PO₄⁻) and dianionic (HPO₄²⁻) forms of phosphate can act as nucleophiles, leading to the formation of GDP, and as general base catalysts, accelerating the hydrolysis of ImpG to GMP.[2][3][4] If the formation of GDP and GMP are undesirable, consider using a non-nucleophilic buffer system.

Q4: Are the hydroxyl groups of the ribose moiety in ImpG reactive towards forming byproducts?

A4: Under neutral pH conditions, the 2'-OH and 3'-OH groups of the ribose do not appear to be significant nucleophiles in reactions with ImpG. Studies have shown that attack by these hydroxyl groups to form alternative phosphodiester linkages is not observed in significant amounts (≥1%).[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and High Levels of GMP
Potential Cause Troubleshooting Steps
Spontaneous Hydrolysis of ImpG - pH Control: Ensure the reaction pH is maintained within the neutral range (pH 7.0-7.5) to minimize acid or base-catalyzed hydrolysis.[1] - Temperature: Perform the reaction at the lowest effective temperature, as higher temperatures can accelerate hydrolysis.[1] - Fresh Reagents: Use freshly prepared or properly stored ImpG, as it can degrade over time, especially in the presence of moisture.
Buffer-Catalyzed Hydrolysis - Buffer Choice: If using a phosphate buffer, be aware that it can catalyze hydrolysis.[2][3][4] Consider switching to a non-nucleophilic buffer such as HEPES or MOPS. - Buffer Concentration: If a phosphate buffer is necessary, use the lowest effective concentration to minimize its catalytic effect.
Issue 2: Significant Formation of GDP as a Byproduct
Potential Cause Troubleshooting Steps
Phosphate Buffer as a Nucleophile - Avoid Phosphate Buffers: The most direct way to prevent GDP formation is to use a buffer system that does not contain phosphate ions.[2] - Alternative Activating Agents: If applicable to your synthesis, explore other activating groups for the guanosine monophosphate that are less susceptible to reaction with phosphate.
Issue 3: Complex Mixture of Oligonucleotides
Potential Cause Troubleshooting Steps
Reaction with Other Nucleotides - Purification of Starting Materials: Ensure that your ImpG and other reactants are free from contamination with other nucleotides. - Reaction Stoichiometry: Carefully control the stoichiometry of your reactants to favor the desired reaction pathway.
Lack of Reaction Specificity - Template-Directed Synthesis: If applicable, utilize a template to guide the reaction and enhance the formation of the desired product over random oligomerization.

Data Presentation

Table 1: Rate Constants for Byproduct Formation in the Presence of Nucleophiles

The following table summarizes the bimolecular rate constants for the reaction of Guanosine 5'-phosphate-2-methylimidazolide (2-MeImpG) with nucleoside monophosphate dianions (pN²⁻) and the phosphate dianion (HPO₄²⁻).

NucleophileReaction TypeRate Constant (k) M⁻¹h⁻¹
pN²⁻Nucleophilic Attack (forms NppG)0.17 ± 0.02[3][4]
pN²⁻General Base Catalysis of Hydrolysis (forms GMP)0.11 ± 0.07[3][4]
HPO₄²⁻Nucleophilic Attack (forms GDP)0.415[3][4]
HPO₄²⁻General Base Catalysis of Hydrolysis (forms GMP)0.217[3][4]

Experimental Protocols

Protocol 1: Analysis of ImpG Reaction Byproducts by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of ImpG and its common byproducts.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase:

    • Eluent A: A buffered aqueous solution (e.g., 0.1 M triethylammonium acetate, pH 7.0).

    • Eluent B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% Eluent B over 30 minutes. The exact gradient should be optimized for the specific reaction mixture.

  • Detection: Monitor the absorbance at 254 nm or 260 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in Eluent A to a suitable concentration for injection.

  • Quantification: Use external standards of GMP, GDP, and the expected product to create calibration curves for accurate quantification.

Visualizations

ImpG_Reaction_Pathways ImpG This compound (ImpG) GMP Guanosine 5'-monophosphate (GMP) + Imidazole ImpG->GMP Hydrolysis (H₂O, Phosphate Catalysis) GDP Guanosine 5'-diphosphate (GDP) + Imidazole ImpG->GDP Nucleophilic Substitution (Inorganic Phosphate) NppG Dinucleotide (NppG) + Imidazole ImpG->NppG Nucleophilic Substitution (Nucleotide, pN)

Caption: Primary reaction pathways of this compound (ImpG).

Troubleshooting_Workflow start Low Yield of Desired Product check_gmp High GMP Levels? start->check_gmp check_gdp High GDP Levels? check_gmp->check_gdp No hydrolysis Potential Hydrolysis Issue check_gmp->hydrolysis Yes phosphate_reaction Phosphate Buffer Reacting check_gdp->phosphate_reaction Yes adjust_ph Adjust pH to Neutral hydrolysis->adjust_ph change_buffer Change to Non-Nucleophilic Buffer phosphate_reaction->change_buffer

Caption: Troubleshooting workflow for low-yield ImpG reactions.

References

Technical Support Center: Enhancing RNA Synthesis Fidelity with Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanosine 5'-phosphoimidazolide and its analogs (e.g., 2-MeImpG) to enhance the fidelity of non-enzymatic RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of non-enzymatic RNA primer extension using this compound?

A1: Non-enzymatic RNA primer extension with this compound (or its analogs like 2-methylimidazole-activated GMP, 2-MeImpG) primarily proceeds through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate.[1][2] Two activated guanosine monomers react to form this intermediate, which then binds to the RNA template adjacent to the primer. The 3'-hydroxyl of the primer attacks the proximal phosphate of the bridged dinucleotide, leading to the extension of the primer by one nucleotide and the release of an activated guanosine mononucleotide as a leaving group.[1][2] While direct primer extension by a single activated monomer can occur, it is a slower and more error-prone pathway.[3]

Q2: What are the key factors influencing the rate and fidelity of the reaction?

A2: Several factors critically impact the success of non-enzymatic RNA synthesis:

  • Activating Group: The choice of the imidazole derivative is crucial. For instance, 2-aminoimidazole has been shown to be a superior leaving group to 2-methylimidazole, resulting in faster reaction kinetics and higher yields.

  • Divalent Cations: A high concentration of Mg2+ is generally required to catalyze the primer extension, likely by deprotonating the 3'-hydroxyl group of the primer and promoting a stable RNA duplex structure.

  • pH: The optimal pH for these reactions is typically in the range of 7.5 to 8.5.[4] Lower pH can decrease the reaction rate due to reduced deprotonation of the primer's 3'-hydroxyl.

  • Concentration of Activated Monomers: Higher concentrations of activated monomers can increase the rate of the formation of the reactive imidazolium-bridged dinucleotide intermediate, thus enhancing the polymerization rate.

  • Template Sequence: The sequence of the RNA template can influence the efficiency and fidelity of copying. For example, copying G/C-rich templates generally occurs with higher fidelity.[1][2]

Q3: What are the common sources of errors in non-enzymatic RNA synthesis?

A3: Errors in non-enzymatic RNA synthesis primarily arise from mismatch incorporation. This is thought to occur mainly through the slower, direct reaction of the primer with an activated mononucleotide, rather than the predominant imidazolium-bridged dinucleotide pathway.[1][2] The formation of G:U wobble base pairs is a common mismatch.[5] Furthermore, the incorporation of a mismatch can slow down subsequent correct incorporations, a phenomenon known as "stalling," which can sometimes lead to a cascade of errors.[2]

Q4: How can I measure the fidelity of my RNA synthesis reaction?

A4: The fidelity of non-enzymatic RNA synthesis can be assessed by comparing the rate of correct (Watson-Crick) nucleotide incorporation versus incorrect (mismatched) incorporation. A common method involves using a defined primer-template system and analyzing the reaction products using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). More advanced, high-throughput methods like NonEnzymatic RNA Primer Extension sequencing (NERPE-seq) allow for the analysis of millions of individual template-product pairs, providing detailed insights into fidelity and sequence context effects.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Primer Extension Product 1. Hydrolysis of Activated Monomers: this compound is susceptible to hydrolysis. 2. Suboptimal Reaction Conditions: Incorrect pH, Mg2+ concentration, or temperature. 3. Poor Quality of Reagents: Degradation of primer, template, or activated guanosine. 4. Secondary Structure of Template: The template may have a stable secondary structure that inhibits primer binding and extension.1. Prepare fresh solutions of activated guanosine immediately before use. Minimize the reaction time or consider using a more stable activating group if available. 2. Optimize the reaction buffer. Ensure the pH is between 7.5 and 8.5. Titrate the MgCl2 concentration (typically in the range of 50-200 mM). 3. Verify the integrity of your RNA primer and template using denaturing PAGE. Use high-quality, freshly prepared activated guanosine. 4. Redesign the template to minimize self-complementarity. Consider including a "blocker" oligonucleotide to disrupt secondary structures near the primer-binding site.
High Error Rate (Low Fidelity) 1. Reaction Dominated by Monomer Addition: Conditions favoring direct reaction with activated monomers over the bridged-dinucleotide pathway can increase errors.[1][2] 2. Suboptimal Monomer Concentrations: An imbalance in the concentration of the four activated nucleotides can lead to increased misincorporation of the more abundant ones. 3. Presence of G:U Wobble Pairing: The formation of G:U wobble pairs is a common source of mismatches.[5]1. Increase the concentration of activated monomers to favor the formation of the imidazolium-bridged dinucleotide intermediate. Alternatively, using chemistries that promote the formation of this intermediate can reduce errors.[1][2] 2. Use equimolar concentrations of all four activated nucleotides. 3. If the template contains many uridines, be aware of the potential for G misincorporation. Sequence analysis of the products can help identify the frequency of this type of error.
Formation of Multiple Products (Smearing on Gel) 1. Formation of 2'-5' linkages: Non-enzymatic synthesis can produce a mixture of 3'-5' and 2'-5' phosphodiester bonds. 2. Template-independent Polymerization: At high concentrations, activated monomers can polymerize without a template.1. While difficult to eliminate completely, using optimized reaction conditions and certain activating groups can favor the formation of the natural 3'-5' linkages. 2. Ensure the primer and template are in excess relative to the critical concentration for self-polymerization of the activated monomers.
Reaction Stalls After a Few Incorporations 1. Mismatch Incorporation: The incorporation of an incorrect nucleotide significantly slows down subsequent extension steps.[2] 2. Stable Secondary Structure in the Template: The polymerase may encounter a stable hairpin or other secondary structure downstream.1. Optimize for higher fidelity to reduce the initial mismatch event. 2. Analyze the downstream template sequence for potential secondary structures and redesign if necessary.

Quantitative Data Summary

Table 1: Comparison of Fidelity for Different Base Pairs in Non-enzymatic Primer Extension

Template BaseIncoming Correct MonomerIncoming Mismatched MonomerApproximate Fidelity (%)Reference
CGA, C, U>99[1][2]
GCA, G, U>99[1][2]
UAC, G, U~95[5]
AUC, G, ALower than G/C pairs[3]

Fidelity is calculated as the rate of correct incorporation divided by the sum of the rates of correct and incorrect incorporations. Data is compiled from studies using imidazole-based activating groups.

Table 2: Influence of Reaction Conditions on Primer Extension Rate

ParameterCondition 1Rate (k_obs, h⁻¹)Condition 2Rate (k_obs, h⁻¹)Reference
Mg²⁺ Concentration 20 mM0.5400 mM2.9[7]
Activating Group 2-Methylimidazole(baseline)2-Aminoimidazole~10-100x faster

Experimental Protocols

Protocol 1: Standard Non-enzymatic RNA Primer Extension

This protocol is a general guideline for a standard non-enzymatic primer extension reaction using a 2-methylimidazole activated guanosine monophosphate (2-MeImpG).

Materials:

  • RNA primer (e.g., 1 µM final concentration)

  • RNA template (e.g., 1.2-1.5 µM final concentration)

  • 2-MeImpG (freshly prepared, e.g., 50 mM final concentration)

  • Reaction Buffer (e.g., 200 mM HEPES or Tris-HCl, pH 8.0)

  • MgCl₂ (e.g., 100 mM final concentration)

  • Nuclease-free water

  • Quenching buffer (e.g., 8 M Urea, 20 mM EDTA)

Procedure:

  • Annealing: In a nuclease-free tube, mix the RNA primer and template in the reaction buffer. Heat the mixture to 85-95°C for 2-3 minutes, then slowly cool to room temperature to allow for proper annealing.

  • Reaction Initiation: Add MgCl₂ to the annealed primer-template mixture to the desired final concentration. To initiate the reaction, add the freshly prepared 2-MeImpG solution.

  • Incubation: Incubate the reaction at room temperature (or a specified temperature) for the desired duration (e.g., 1 to 24 hours).

  • Time Points: If performing a time-course experiment, withdraw aliquots at specific time points and immediately add them to the quenching buffer to stop the reaction.

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization (e.g., fluorescence scanning if the primer is labeled).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Primer, Template, 2-MeImpG) anneal Anneal Primer and Template (Heat and Cool) prep_reagents->anneal add_mgcl2 Add MgCl₂ anneal->add_mgcl2 initiate Initiate with 2-MeImpG add_mgcl2->initiate incubate Incubate at Room Temp initiate->incubate quench Quench Aliquots incubate->quench page Denaturing PAGE quench->page visualize Visualize Results page->visualize

Caption: Experimental workflow for non-enzymatic RNA primer extension.

mechanism cluster_activation Activation cluster_dimerization Dimerization cluster_extension Primer Extension gmp Guanosine Monophosphate (GMP) activated_gmp Guanosine 5'-phosphoimidazolide (ImpG) gmp->activated_gmp Activation Chemistry imidazole Imidazole Derivative imidazole->activated_gmp two_impg 2 x ImpG activated_gmp->two_impg dimer Imidazolium-bridged Dinucleotide two_impg->dimer Spontaneous Reaction extended_primer Extended Primer (+1 Nucleotide) dimer->extended_primer Primer Attack primer_template Primer-Template Complex primer_template->extended_primer released_impg Released ImpG extended_primer->released_impg

Caption: Mechanism of non-enzymatic RNA synthesis via an imidazolium-bridged intermediate.

References

Technical Support Center: Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Guanosine 5'-phosphoimidazolide (ImpG).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at or below -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen) to minimize degradation from moisture and atmospheric oxygen. When stored under these conditions, the solid compound is expected to be stable for several months.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are susceptible to hydrolysis and should be prepared fresh whenever possible. If storage is necessary, prepare aliquots in an appropriate buffer (pH 7.0-8.5) and store them at -70°C.[1] These solutions should be used within a few days to a week to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation of this compound occurs through the hydrolysis of the phosphoimidazolide bond. This results in the formation of Guanosine 5'-monophosphate (GMP) and imidazole.[2][3] In the presence of phosphate buffers, nucleophilic substitution can also occur, leading to the formation of Guanosine 5'-diphosphate (GDP).[2][3]

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] A reversed-phase HPLC method can separate this compound from its degradation products, GMP and GDP.[5][6] The appearance and increase of peaks corresponding to GMP and GDP over time indicate the degradation of the starting material.

Q5: What is the optimal pH range for working with this compound?

A5: this compound is most stable in the neutral to slightly alkaline pH range (pH 7.0-8.5).[1] It is highly unstable in acidic conditions (pH < 7), which promote rapid hydrolysis of the phosphoimidazolide bond.[1][4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereDuration
Solid≤ -20°CDesiccated, Inert (Argon/Nitrogen)Several Months
Solution-70°CN/AUp to 3 months with minimal hydrolysis[1]

Table 2: Factors Affecting the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate hydrolysis.Prepare and use solutions at low temperatures (on ice). For storage, use -70°C.[1]
pH Unstable in acidic conditions (pH < 7). More stable at neutral to slightly alkaline pH.[4]Maintain pH between 7.0 and 8.5.[1]
Moisture Promotes hydrolysis of the phosphoimidazolide bond.Use anhydrous solvents and store the solid compound in a desiccator.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Prepare single-use aliquots of solutions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield in non-enzymatic polymerization reaction 1. Degraded this compound. 2. Suboptimal reaction pH. 3. Presence of nucleophilic contaminants.1. Use a fresh batch of this compound or verify the purity of the existing stock by HPLC. 2. Ensure the reaction buffer is within the optimal pH range of 7.0-8.5. 3. Use high-purity reagents and nuclease-free water.
Oligonucleotide products are shorter than expected 1. Premature termination of polymerization. 2. Hydrolysis of the growing chain.1. Optimize the concentration of this compound and the reaction time. 2. Ensure the reaction is performed under anhydrous conditions as much as possible and at a controlled temperature.
Appearance of unexpected side products 1. Side reactions due to incorrect pH. 2. Contamination of reagents.1. Verify and adjust the pH of the reaction mixture. 2. Use fresh, high-quality reagents. Analyze side products by mass spectrometry to identify their nature.
Inconsistent results between experiments 1. Variability in the quality of this compound. 2. Inconsistent reaction setup (temperature, pH, concentration).1. Use this compound from the same batch for a series of experiments. 2. Carefully control all reaction parameters. Prepare a master mix for multiple reactions where possible.

Experimental Protocols

Protocol 1: Template-Directed RNA Synthesis using this compound

This protocol describes a general procedure for the non-enzymatic, template-directed synthesis of a short RNA oligomer.

Materials:

  • This compound (ImpG)

  • RNA template and primer

  • Reaction Buffer (e.g., 200 mM HEPES, pH 8.0)

  • Magnesium Chloride (MgCl₂) solution

  • EDTA solution (for quenching)

  • Nuclease-free water

Procedure:

  • Preparation of Primer-Template Complex:

    • In a nuclease-free microcentrifuge tube, mix the RNA primer and template in a 1:1.2 molar ratio in the reaction buffer.

    • Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • On ice, add the MgCl₂ solution to the annealed primer-template complex to a final concentration of 50 mM.

    • In a separate tube, dissolve the this compound in the reaction buffer to the desired concentration immediately before use.

  • Initiation of Polymerization:

    • Add the freshly prepared this compound solution to the primer-template complex to initiate the reaction. The final concentration of the activated monomer may need to be optimized (typically in the range of 10-50 mM).

    • Incubate the reaction mixture at a constant temperature (e.g., room temperature or 4°C). The optimal temperature and incubation time will depend on the specific template and primer sequences.

  • Quenching the Reaction:

    • To stop the reaction, add EDTA solution to a final concentration that chelates all the Mg²⁺ ions (e.g., a 1.5-fold molar excess over MgCl₂).

  • Analysis:

    • The reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or autoradiography if radiolabeled primers are used.

Visualizations

experimental_workflow Experimental Workflow for Template-Directed RNA Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Mix RNA Primer and Template prep_anneal Heat and Anneal prep_mix->prep_anneal react_add_mg Add MgCl2 prep_anneal->react_add_mg prep_reagents Prepare ImpG Solution react_initiate Add ImpG to Initiate prep_reagents->react_initiate react_add_mg->react_initiate react_incubate Incubate at Constant Temperature react_initiate->react_incubate analysis_quench Quench with EDTA react_incubate->analysis_quench analysis_page Denaturing PAGE analysis_quench->analysis_page analysis_visualize Visualize Results analysis_page->analysis_visualize

Caption: Workflow for non-enzymatic RNA synthesis.

troubleshooting_logic Troubleshooting Low Polymerization Yield start Low or No Product check_impg Check ImpG Quality (HPLC) start->check_impg check_ph Verify Reaction pH (7.0-8.5) check_impg->check_ph OK use_fresh_impg Use Fresh ImpG check_impg->use_fresh_impg Degraded check_reagents Assess Reagent Purity check_ph->check_reagents OK adjust_ph Adjust pH check_ph->adjust_ph Incorrect use_pure_reagents Use High-Purity Reagents check_reagents->use_pure_reagents Contaminated

Caption: Troubleshooting decision tree for low yield.

degradation_pathway Degradation Pathway of this compound impg This compound (ImpG) gmp Guanosine 5'-monophosphate (GMP) impg->gmp Hydrolysis imidazole Imidazole impg->imidazole Hydrolysis gdp Guanosine 5'-diphosphate (GDP) impg->gdp Nucleophilic Substitution phosphate Phosphate (from buffer) phosphate->gdp

Caption: Primary degradation pathways of ImpG.

References

Validation & Comparative

A Comparative Analysis of Guanosine 5'-phosphoimidazolide and Adenosine 5'-phosphoimidazolide Efficiency in Non-enzymatic RNA Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics and efficiency of nucleotide analogues is paramount for advancements in areas ranging from prebiotic chemistry to the development of novel therapeutics. This guide provides a detailed comparison of two key players in non-enzymatic RNA polymerization: Guanosine 5'-phosphoimidazolide (ImpG) and Adenosine 5'-phosphoimidazolide (ImpA). By examining their performance through experimental data, this document aims to be a comprehensive resource for designing and interpreting experiments in this field.

The non-enzymatic polymerization of RNA is a cornerstone of investigations into the origins of life and a practical tool in the synthesis of RNA molecules. Central to this process is the activation of ribonucleotides, with 5'-phosphoimidazolides being a widely studied class of activated monomers. The efficiency of template-directed primer extension is highly dependent on the specific nucleobase of the activated monomer. This guide focuses on the comparative efficiency of guanosine and adenosine 5'-phosphoimidazolides, particularly when activated with 2-aminoimidazole, a prebiotically plausible and highly efficient activating group.

Mechanism of Action: The Imidazolium-Bridged Dinucleotide Intermediate

The primary mechanism for non-enzymatic RNA primer extension using 2-aminoimidazole (2AI) activated nucleotides does not proceed through the direct addition of a monomer to the growing primer. Instead, it involves the spontaneous formation of a highly reactive 5',5'-imidazolium-bridged dinucleotide intermediate in solution.[1] This intermediate then binds to the RNA template and reacts with the 3'-hydroxyl of the primer, leading to the extension of the primer by one nucleotide and the release of an activated mononucleotide as a leaving group.[1] The stability and reactivity of this bridged intermediate are key determinants of the overall polymerization efficiency.

Quantitative Comparison of Polymerization Efficiency

The efficiency of non-enzymatic RNA polymerization is significantly influenced by the identity of the nucleobases involved. Kinetic studies have revealed substantial differences in the affinity (represented by the Michaelis constant, Km) and the maximal observed reaction rate (kobs max) for the various 2-aminoimidazolium-bridged dinucleotide intermediates.

The following table summarizes the kinetic parameters for the homodimers of guanosine (GG) and adenosine (AA), as well as heterodimers involving these nucleotides, in a model system for non-enzymatic primer extension.

Bridged Dinucleotide IntermediateTemplate Sequence (5' -> 3')Km (mM)kobs max (h-1)
GG ...CC...0.23 ± 0.0376 ± 4
AA ...UU...1.8 ± 0.216 ± 1
GA ...UC...0.53 ± 0.0848 ± 4
AG ...CU...0.35 ± 0.0562 ± 4

Data sourced from Zhang et al. (2021), Nucleic Acids Research.[1]

Key Observations:

  • Higher Affinity of Guanosine Intermediates: The imidazolium-bridged diguanosine intermediate (GG) exhibits a significantly lower Km value compared to the diadenosine intermediate (AA), indicating a much stronger binding affinity to its complementary template sequence.[1]

  • Faster Reaction Rate with Guanosine: The maximal reaction rate (kobs max) for GG is nearly five times faster than that of AA, demonstrating the superior catalytic efficiency of the guanosine intermediate in this context.[1]

  • Influence on Heterodimers: The trend of higher efficiency for guanosine-containing intermediates is also observed in the heterodimers. Both GA and AG show higher affinity and faster reaction rates than the A*A homodimer.[1]

These quantitative data clearly indicate that under these experimental conditions, this compound is significantly more efficient than Adenosine 5'-phosphoimidazolide in promoting non-enzymatic RNA primer extension. This is largely attributed to the greater stability of the G:C base pair compared to the A:U base pair, which leads to a higher local concentration of the bridged dinucleotide at the primer-template junction.

Experimental Protocols

To facilitate the reproduction and further investigation of these findings, detailed experimental protocols are provided below.

Synthesis of 2-Aminoimidazole-Activated Ribonucleotides (2AImpN)

This protocol outlines the general procedure for the synthesis of 2-aminoimidazole activated ribonucleoside 5'-monophosphates.

Materials:

  • Ribonucleoside 5'-monophosphate (NMP; e.g., GMP or AMP)

  • 2-aminoimidazole (2AI) hydrochloride

  • Triphenylphosphine (Ph3P)

  • 2,2'-dipyridyl disulfide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous pyridine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous diethyl ether

  • 0.5 M Sodium acetate buffer (pH 5.2)

  • Sephadex G-10 resin

Procedure:

  • Dissolve the NMP in anhydrous DMF.

  • Add 2-aminoimidazole hydrochloride, triphenylphosphine, and 2,2'-dipyridyl disulfide to the NMP solution.

  • Add anhydrous pyridine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Upon completion, precipitate the crude product by adding the reaction mixture to anhydrous diethyl ether.

  • Collect the precipitate by centrifugation and wash with diethyl ether.

  • Purify the 2AImpN product using size-exclusion chromatography on a Sephadex G-10 column, eluting with 0.5 M sodium acetate buffer (pH 5.2).

  • Desalt the purified product using a C18 Sep-Pak cartridge and lyophilize to obtain the final product.

Non-enzymatic RNA Primer Extension Assay

This protocol describes a typical kinetic analysis of non-enzymatic primer extension using 2-aminoimidazole-activated nucleotides.

Materials:

  • 5'-fluorescently labeled RNA primer

  • RNA template

  • 2-aminoimidazolium-bridged dinucleotide intermediate (e.g., GG or AA)

  • Reaction buffer: 200 mM Tris-HCl, pH 8.0, 100 mM MgCl2

  • Quenching buffer: 90% formamide, 50 mM EDTA

  • Polyacrylamide gel (20%, denaturing)

Procedure:

  • Anneal the fluorescently labeled RNA primer to the RNA template by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

  • Prepare the reaction mixture by combining the annealed primer-template complex with the reaction buffer.

  • Initiate the reaction by adding the desired concentration of the 2-aminoimidazolium-bridged dinucleotide intermediate.

  • Incubate the reaction at a constant temperature (e.g., 22°C).

  • At specific time points, withdraw aliquots of the reaction and immediately add them to the quenching buffer to stop the reaction.

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize and quantify the fluorescently labeled primer and extended products using a gel imager.

  • Determine the observed rate constants (kobs) by fitting the fraction of extended primer versus time to a single exponential equation.

  • Determine Km and kobs max by plotting kobs as a function of the bridged dinucleotide concentration and fitting the data to the Michaelis-Menten equation.[1]

Visualizing the Reaction Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the non-enzymatic RNA polymerization process.

Non_Enzymatic_RNA_Polymerization cluster_activation Monomer Activation & Dimerization cluster_polymerization Template-Directed Polymerization NMP Guanosine/Adenosine 5'-monophosphate ImpN Guanosine/Adenosine 5'-phosphoimidazolide (ImpN) NMP->ImpN Activation (e.g., with 2AI) BridgedDimer Imidazolium-Bridged Dinucleotide (N*N) ImpN->BridgedDimer Dimerization ReleasedMonomer Released ImpN BoundComplex Bridged Dimer Bound to Template BridgedDimer->BoundComplex Binding PrimerTemplate Primer-Template Complex PrimerTemplate->BoundComplex PrimerExtension Primer Extension (n+1) BoundComplex->PrimerExtension Nucleophilic Attack PrimerExtension->ReleasedMonomer Release

Caption: Overall workflow of non-enzymatic RNA polymerization.

Reaction_Mechanism Start Primer (3'-OH) + Template + Bridged Dinucleotide (NN) Binding Binding of NN to Template adjacent to Primer Start->Binding Attack Nucleophilic attack of Primer 3'-OH on the 5'-phosphate of the adjacent nucleotide in N*N Binding->Attack Transition Pentacovalent Phosphorus Transition State Attack->Transition Extension Primer extended by one nucleotide (n+1) Transition->Extension Release Release of activated mononucleotide (ImpN) Extension->Release

Caption: Step-by-step mechanism of primer extension.

References

A Comparative Guide to RNA Synthesis: Evaluating Guanosine 5'-phosphoimidazolide Chemistry Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of RNA synthesis methodology is a critical decision that impacts the quality, quantity, and functionality of the resulting oligonucleotides. This guide provides an objective comparison of RNA synthesis using Guanosine 5'-phosphoimidazolide, a non-enzymatic approach, with the two most prevalent alternatives: in vitro transcription (enzymatic synthesis) and solid-phase chemical synthesis. We present available experimental data, detailed methodologies for product validation, and logical workflows to aid in selecting the most appropriate technique for your research needs.

Executive Summary

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from fundamental research in RNA catalysis and the origin of life to the development of RNA-based therapeutics and diagnostics. While in vitro transcription and solid-phase synthesis are the dominant technologies, non-enzymatic polymerization using activated monomers like this compound offers a unique, albeit less controlled, approach. This guide will delve into the performance characteristics, validation protocols, and ideal use-cases for each method.

Comparison of RNA Synthesis Methods

The selection of an RNA synthesis method hinges on a balance of desired RNA length, required purity, sequence fidelity, and overall yield. The following table summarizes the key performance metrics for this compound-mediated synthesis, in vitro transcription, and solid-phase chemical synthesis based on available literature.

FeatureThis compoundIn Vitro Transcription (T7 RNA Polymerase)Solid-Phase Chemical Synthesis (Phosphoramidite)
Synthesis Principle Non-enzymatic, template-directed polymerization of activated mononucleotides.Enzymatic, template-directed polymerization using RNA polymerase.Stepwise chemical addition of protected phosphoramidite monomers on a solid support.
Typical Yield Variable, generally lower than enzymatic and solid-phase methods.High (µg to mg quantities).[1][2][3]High, scalable from nmol to µmol scale.[4]
Maximum Length Typically up to 50 nucleotides, with reports of up to 100-mers under specific catalytic conditions.[5]Several kilobases.[2]Routinely up to 100 nucleotides, with specialized techniques for longer sequences.[4][6]
Fidelity (Error Rate) Lower fidelity, prone to mismatches and non-templated additions.[7][8]High fidelity, with error rates in the range of 10⁻⁴ to 10⁻⁵.Very high fidelity, with error rates typically less than 1 in 200 coupling steps.
Linkage Chemistry Produces a mixture of 2'-5' and 3'-5' phosphodiester bonds.[9][10]Exclusively 3'-5' phosphodiester bonds.Exclusively 3'-5' phosphodiester bonds.
Sequence Constraints Less constrained by sequence, but polymerization efficiency can be base-dependent.Requires a specific promoter sequence (e.g., T7 promoter) at the 5' end of the DNA template.[2][11]No inherent sequence constraints.[12]
Modifications Limited to pre-modified activated monomers.Can incorporate modified NTPs, but efficiency can be variable.[13]Highly versatile for site-specific incorporation of a wide range of modifications.[12]
Primary Application Origin of life studies, exploration of non-enzymatic catalysis, synthesis of RNA with mixed linkages.Large-scale production of unmodified or moderately modified RNA for structural and functional studies, mRNA synthesis.[14]Synthesis of highly pure, modified, and short RNAs for therapeutics (siRNA, ASOs), diagnostics (probes), and research.[12][14]
Key Limitations Product heterogeneity (length and linkage), low fidelity, and lower yield.[8]Requirement for a DNA template with a specific promoter, potential for 3' end heterogeneity.[1]Length limitations, use of harsh chemicals, and higher cost for long sequences.[4][12]

Experimental Protocols for Validation of Synthesized RNA

Thorough validation of synthesized RNA is crucial to ensure its suitability for downstream applications. The following are detailed protocols for key experiments to assess the quality of RNA synthesized using any of the compared methods, with special considerations for the unique products of non-enzymatic synthesis.

Analysis of RNA Length and Purity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

Denaturing PAGE is a high-resolution technique to separate RNA molecules based on their size. This is particularly important for assessing the length distribution and purity of RNA synthesized non-enzymatically.

Protocol:

  • Gel Preparation:

    • Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide/bis-acrylamide 19:1) containing 7-8 M urea in 1X TBE buffer. The percentage of acrylamide should be chosen based on the expected size of the RNA.

    • Assemble the gel cassette and pour the gel solution. Insert a comb and allow the gel to polymerize for at least 1 hour.

  • Sample Preparation:

    • Resuspend the synthesized RNA in an appropriate volume of RNase-free water.

    • Mix 1-5 µg of the RNA sample with an equal volume of 2X formamide loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol).

    • Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.

  • Electrophoresis:

    • Pre-run the gel in 1X TBE buffer for 30-60 minutes at a constant power (e.g., 20-40 W).

    • Load the denatured RNA samples and appropriate RNA size markers.

    • Run the gel at a constant power until the desired separation is achieved.

  • Visualization:

    • Stain the gel with a suitable fluorescent dye (e.g., SYBR Gold or ethidium bromide) according to the manufacturer's instructions.

    • Visualize the RNA bands using a gel documentation system. The products of non-enzymatic synthesis will often appear as a smear or a ladder of bands, reflecting the distribution of lengths, whereas successful in vitro transcription or solid-phase synthesis should yield a single, sharp band at the expected size.

Quantification of 2'-5' and 3'-5' Phosphodiester Linkages by Enzymatic Digestion and HPLC Analysis

A key feature of non-enzymatically synthesized RNA is the presence of both 2'-5' and 3'-5' phosphodiester linkages. This protocol allows for the quantification of the ratio of these linkages.

Protocol:

  • Enzymatic Digestion:

    • Treat the purified RNA sample with Nuclease P1, which specifically cleaves 3'-5' phosphodiester bonds, leaving 2'-5' linkages intact.

    • In a separate reaction, digest an aliquot of the RNA with a combination of enzymes that cleave all phosphodiester bonds (e.g., a mixture of RNase T2, RNase A, and bacterial alkaline phosphatase) to generate mononucleosides for standardization.

  • HPLC Analysis:

    • Analyze the digested samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a gradient of a suitable mobile phase (e.g., a mixture of an aqueous buffer like triethylammonium acetate and an organic solvent like acetonitrile).

    • Monitor the elution of dinucleotides (from Nuclease P1 digestion) and mononucleosides (from complete digestion) by UV absorbance at 260 nm.

    • Quantify the peak areas corresponding to the 2'-5' linked dinucleotides and the total nucleosides to determine the percentage of 2'-5' linkages in the sample.

Sequence Verification by RNA Sequencing

For definitive sequence validation, especially for longer and more complex RNA molecules, RNA sequencing is the gold standard.

Protocol:

  • Library Preparation:

    • For non-enzymatically synthesized RNA, which lacks a defined 5' and 3' end structure, a ligation-based library preparation method is recommended.

    • Ligate 3' and 5' adapters to the RNA population.

    • Reverse transcribe the ligated RNA to cDNA.

    • Amplify the cDNA by PCR to generate a sequencing library.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the expected reference sequence.

    • Analyze the data for mismatches, insertions, and deletions to determine the fidelity of the synthesis.

    • For non-enzymatic synthesis products, the analysis will also reveal the distribution of different sequences and lengths.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core processes of each RNA synthesis method and a general workflow for validation.

RNA_Synthesis_Comparison cluster_Guanosine This compound Synthesis cluster_IVT In Vitro Transcription cluster_SolidPhase Solid-Phase Synthesis G1 Activated Monomers (this compound) G3 Non-Enzymatic Polymerization G1->G3 G2 RNA Template G2->G3 G4 RNA Product (Mixed 2'-5' & 3'-5' linkages) G3->G4 I1 DNA Template (+ Promoter) I4 Enzymatic Transcription I1->I4 I2 NTPs I2->I4 I3 RNA Polymerase (e.g., T7) I3->I4 I5 RNA Product (3'-5' linkages) I4->I5 S1 Solid Support S3 Stepwise Chemical Coupling S1->S3 S2 Protected Phosphoramidites S2->S3 S4 Cleavage & Deprotection S3->S4 S5 RNA Product (3'-5' linkages) S4->S5

Caption: Overview of three major RNA synthesis methodologies.

RNA_Validation_Workflow cluster_workflow General RNA Validation Workflow start Synthesized RNA Product purification Purification (e.g., PAGE, HPLC) start->purification quantification Quantification (UV-Vis Spectroscopy) purification->quantification quality_check Quality Assessment quantification->quality_check page Denaturing PAGE (Length & Purity) quality_check->page Basic hplc HPLC (Purity & Linkage Analysis) quality_check->hplc Advanced sequencing RNA Sequencing (Sequence Fidelity) quality_check->sequencing Comprehensive downstream Downstream Application page->downstream hplc->downstream sequencing->downstream

References

A Comparative Guide to Guanosine 5'-phosphoimidazolide (ImpG)-Mediated RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic analysis of Guanosine 5'-phosphoimidazolide (ImpG)-mediated non-enzymatic RNA synthesis, comparing its performance with a key alternative, 2-aminoimidazole (2AI)-activated RNA synthesis. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the underlying mechanisms to aid in the selection and optimization of non-enzymatic RNA polymerization strategies.

Introduction

Non-enzymatic RNA polymerization is a cornerstone of prebiotic chemistry research and holds potential for the synthesis of RNA therapeutics. The process typically involves the use of chemically activated nucleotides that can polymerize on an RNA template without the need for enzymes. This compound (ImpG) and its derivatives have been historically significant activating groups. However, recent advancements have introduced more efficient alternatives, such as 2-aminoimidazole (2AI). This guide offers a comparative kinetic analysis of these methods to inform experimental design and application.

The primary mechanism for non-enzymatic RNA primer extension involves the formation of an imidazolium-bridged dinucleotide intermediate.[1] This intermediate is more reactive than the corresponding mononucleotide, leading to more efficient primer extension. The stability and formation rate of this intermediate are critical factors influencing the overall kinetics of RNA synthesis.

Comparative Kinetic Analysis

The efficiency of non-enzymatic RNA synthesis is critically dependent on the choice of the activating group. While direct side-by-side kinetic data under identical conditions are sparse in the literature, a comparison of the available data and mechanistic understanding reveals significant differences between imidazole-activated (like ImpG) and 2-aminoimidazole-activated systems.

Recent studies have demonstrated that 2-aminoimidazole (2AI) provides superior reaction kinetics and higher yields for primer extension reactions compared to imidazole and its 2-methyl derivative (a close analog of the leaving group in ImpG).[2][3] The enhanced performance of 2AI is largely attributed to the greater accumulation of the highly reactive 2-aminoimidazolium-bridged dinucleotide intermediate.[4]

ParameterGuanosine 5'-(2-Methyl)phosphoimidazolide (2-MeImpG)2-Aminoimidazole Activated Cytidine (Cp)Reference
Intermediate Formation Less favorable accumulation of the bridged intermediate.Higher accumulation of the 2-aminoimidazolium-bridged dinucleotide (CppC).[4]
Hydrolysis Rate of Intermediate The 2-methylimidazolium intermediate is highly reactive and difficult to purify.Pseudo-first-order rate constant of hydrolysis (k₃) = 0.171 ± 0.006 h⁻¹. Half-life = 4.06 ± 0.15 h.[4]
Primer Extension Rate Generally slower rates of primer extension.Observed rates (k_obs) can be up to 200 times faster than with other leaving groups. For example, 2-AIpG addition to a primer is ~7 times faster than with 2-MeImpG.[2]
Nucleophilic Attack Rate Constant (k_n) k_n for pN²⁻ = 0.17 ± 0.02 M⁻¹ h⁻¹Not directly reported in the same format.[5]
Inhibition Subject to product inhibition.Competitively inhibited by the unactivated nucleotide (Cp), with a K_i of 24.7 ± 11.6 mM.[4]
Fidelity Selectivity for purines, especially AMP, over pyrimidines has been observed in polymerization reactions.[6]High fidelity is crucial for genetic applications, but quantitative comparative data is limited.
Regioselectivity Predominantly 3',5'-linkages with purine nucleotides.Generally promotes the formation of natural 3',5'-phosphodiester bonds.[6]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in non-enzymatic RNA synthesis, the following diagrams illustrate the key reaction pathway and a typical experimental workflow for kinetic analysis.

RNA_Synthesis_Pathway cluster_activation Activation cluster_polymerization Polymerization GMP Guanosine Monophosphate (GMP) ImpG Guanosine 5'- phosphoimidazolide (ImpG) GMP->ImpG Activation Activating_Agent Activating Agent (e.g., Imidazole) Activating_Agent->ImpG ImpG_monomer ImpG Monomer ImpG_dimer Imidazolium-bridged Diguanylate Intermediate ImpG_monomer->ImpG_dimer Dimerization Extended_Primer Extended Primer ImpG_dimer->Extended_Primer Primer Extension Primer_Template Primer-Template Complex Primer_Template->Extended_Primer

Caption: Reaction pathway for ImpG-mediated RNA synthesis.

Kinetic_Analysis_Workflow Reaction_Setup Set up Primer Extension Reaction (Primer, Template, Activated Monomers) Time_Points Incubate and Quench at Various Time Points Reaction_Setup->Time_Points Analysis Analyze Products by PAGE or HPLC Time_Points->Analysis Quantification Quantify Product Formation Analysis->Quantification Kinetic_Modeling Determine Kinetic Parameters (k_obs, K_M, V_max) Quantification->Kinetic_Modeling

Caption: Experimental workflow for kinetic analysis.

Experimental Protocols

The following are generalized protocols for the kinetic analysis of non-enzymatic RNA primer extension, based on methodologies described in the literature.[2][4]

Materials
  • RNA primer and template oligonucleotides

  • Activated mononucleotides (e.g., ImpG or 2-AIpG)

  • Reaction buffer (e.g., 200 mM HEPES or Tris-HCl, pH 8.0)

  • Divalent metal ions (e.g., 50 mM MgCl₂)

  • Quenching solution (e.g., EDTA in formamide)

  • Polyacrylamide gel electrophoresis (PAGE) supplies or HPLC system

Primer Extension Reaction
  • Annealing: Prepare a solution containing the RNA primer and template at a desired concentration (e.g., 1.5 µM primer and 5 µM template) in the reaction buffer. Heat to 90°C for 2 minutes and cool slowly to room temperature to facilitate annealing.

  • Initiation: Initiate the reaction by adding the activated mononucleotides to the annealed primer-template complex to a final concentration (e.g., 20 mM).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., room temperature).

  • Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by denaturing PAGE to separate the unextended primer from the extended products. Alternatively, HPLC can be used for quantification.

  • Quantification: Visualize the gel using a phosphorimager or other appropriate imaging system. Quantify the band intensities corresponding to the primer and the extended products.

Kinetic Data Analysis
  • Calculate Fraction Extended: For each time point, calculate the fraction of the primer that has been extended.

  • Determine Observed Rate Constant (k_obs): Plot the natural logarithm of the fraction of unextended primer versus time. The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs).

  • Michaelis-Menten Kinetics: To determine K_M and V_max, perform the primer extension reaction at varying concentrations of the activated monomer. Plot the initial reaction rates (V₀) against the monomer concentration and fit the data to the Michaelis-Menten equation.

Conclusion

References

Comparative study of different metal ions in Guanosine 5'-phosphoimidazolide reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Metal Ion Catalysis in Guanosine 5'-Phosphoimidazolide Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic effects of different divalent metal ions—Magnesium (Mg²⁺), Zinc (Zn²⁺), Lead (Pb²⁺), and Copper (Cu²⁺)—on the reactions of this compound (ImpG). The information presented is supported by experimental data from various studies and is intended to be a valuable resource for researchers in prebiotic chemistry, RNA catalysis, and drug development.

Overview of Metal Ion Catalysis

This compound is a key activated nucleotide analog used in the non-enzymatic, template-directed synthesis of oligonucleotides, a process central to many origin-of-life models. Divalent metal ions have been shown to play a significant role in both the desired polymerization of ImpG and its competing hydrolysis reaction. This guide dissects the distinct catalytic roles of Mg²⁺, Zn²⁺, Pb²⁺, and Cu²⁺ in these processes.

Comparative Data Presentation

The following table summarizes the quantitative effects of different metal ions on ImpG reactions. It is important to note that these data are compiled from various sources and experimental conditions may not be identical. However, the table provides a clear comparative overview of the catalytic tendencies of each metal ion.

Metal IonPrimary Catalytic EffectPredominant Product(s)Linkage Specificity in PolymerizationRelative Reaction Rate
Mg²⁺ P-N Bond HydrolysisGuanosine 5'-monophosphate (GMP), ImidazoleN/A (Promotes degradation)High (for hydrolysis)
Zn²⁺ Template-Directed PolymerizationOligoguanylates (up to 30-40 units)Predominantly 3'-5' phosphodiester bondsHigh (for polymerization)
Pb²⁺ Template-Directed PolymerizationOligoguanylates (up to 30-40 units)Predominantly 2'-5' phosphodiester bondsHigh (for polymerization)
Cu²⁺ General Nucleotide Activation/DegradationGMP, Activated intermediatesN/A (Primarily studied in broader prebiotic contexts)Moderate

Detailed Experimental Protocols

To facilitate reproducible research, this section provides a generalized, detailed methodology for studying the effect of metal ions on ImpG reactions.

Materials
  • This compound (ImpG)

  • Polycytidylic acid (Poly(C)) template

  • Metal ion solutions (e.g., MgCl₂, ZnCl₂, Pb(NO₃)₂, CuCl₂) of known concentration

  • Buffer solution (e.g., 0.2 M HEPES, pH 8.0)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Deionized, nuclease-free water

  • HPLC-grade solvents

Experimental Procedure for Template-Directed Polymerization
  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Buffer solution

      • Poly(C) template (to a final concentration of ~2.5 mg/mL)

      • Metal ion solution (to the desired final concentration, e.g., 50 mM)

      • ImpG (to a final concentration of ~50 mM)

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction at a constant temperature (e.g., 25°C).

  • Time-Course Analysis:

    • At specific time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding an excess of a strong chelating agent (e.g., EDTA) to sequester the metal ions.

    • Store the quenched samples at -20°C until analysis.

  • Product Analysis by High-Performance Liquid Chromatography (HPLC):

    • Analyze the quenched reaction aliquots by anion-exchange or reverse-phase HPLC.

    • Use a gradient of increasing salt concentration (e.g., NaCl or triethylammonium acetate) to separate the unreacted ImpG, GMP (from hydrolysis), and the resulting oligoguanylates of varying lengths.

    • Quantify the product yields by integrating the peak areas corresponding to each species.

  • Linkage Isomer Analysis:

    • To determine the ratio of 3'-5' to 2'-5' phosphodiester bonds, treat a purified sample of the oligoguanylate products with Nuclease P1. This enzyme specifically cleaves 3'-5' linkages.

    • Analyze the digestion products by HPLC. The remaining undigested oligomers will be those containing 2'-5' linkages.

    • Alternatively, complete enzymatic digestion to nucleosides using a combination of Nuclease P1 and Bacterial Alkaline Phosphatase can be followed by HPLC analysis to quantify the constituent nucleosides, from which the original oligomer concentration can be inferred and compared with the results of the linkage-specific digestion.

Visualization of Key Processes

General Reaction Pathway

The following diagram illustrates the competing pathways of hydrolysis and polymerization for this compound in the presence of a metal ion and a template.

G ImpG This compound (ImpG) Hydrolysis Hydrolysis ImpG->Hydrolysis H₂O Polymerization Polymerization ImpG->Polymerization Metal Metal Ion (M²⁺) Metal->Hydrolysis Metal->Polymerization Template Poly(C) Template Template->Polymerization GMP Guanosine 5'-monophosphate (GMP) + Imidazole Hydrolysis->GMP OligoG Oligoguanylates (pG)n Polymerization->OligoG

Caption: Competing reaction pathways for ImpG.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol for studying metal ion catalysis in ImpG reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Product Analysis A Prepare Reagents: ImpG, Poly(C), Buffer, Metal Ions B Mix Components in Reaction Tube A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction with EDTA D->E F HPLC Analysis (Quantification of Products) E->F G Enzymatic Digestion (Nuclease P1) E->G H HPLC Analysis of Digest (Linkage Isomer Ratio) G->H

Caption: Experimental workflow for analysis.

Logical Relationship of Metal Ion Effects

This diagram illustrates the divergent catalytic effects of the studied metal ions on the fate of this compound.

G cluster_Mg Mg²⁺ Catalysis cluster_ZnPb Zn²⁺ / Pb²⁺ Catalysis cluster_Cu Cu²⁺ Effects ImpG This compound (ImpG) Hydrolysis Accelerated Hydrolysis ImpG->Hydrolysis Mg²⁺ Polymerization Efficient Polymerization ImpG->Polymerization Zn²⁺ or Pb²⁺ Activation General Activation / Degradation ImpG->Activation Cu²⁺ Linkage_35 3'-5' Linkages (Zn²⁺) Polymerization->Linkage_35 Linkage_25 2'-5' Linkages (Pb²⁺) Polymerization->Linkage_25

Caption: Divergent catalytic roles of metal ions.

Fidelity in Non-Enzymatic RNA Replication: A Comparative Analysis of Guanosine 5'-phosphoimidazolide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fidelity of non-enzymatic RNA replication is paramount for the development of novel therapeutics and for research into the origins of life. This guide provides an objective comparison of the replication fidelity of Guanosine 5'-phosphoimidazolide (ImpG) with alternative activated monomers, supported by experimental data and detailed protocols.

The non-enzymatic, template-directed polymerization of activated ribonucleotides is a cornerstone of prebiotic chemistry and a promising avenue for the development of RNA-based therapeutics. The fidelity of this process—the accuracy with which a template RNA strand is copied—is a critical determinant of its utility. This compound (and its more reactive analogue, 2-methylimidazolide, 2-MeImpG) has been a widely studied monomer in this context. However, alternative activating groups and replication strategies have emerged, offering potential improvements in both the rate and accuracy of RNA copying.

This guide compares the fidelity of non-enzymatic RNA replication using ImpG with systems employing 2-aminoimidazole (2AI) activated ribonucleotides and the catalytic influence of short oligonucleotides.

Comparative Analysis of Replication Fidelity

The fidelity of non-enzymatic RNA replication is influenced by several factors, including the activating group on the incoming nucleotide, the formation of reactive intermediates, and the presence of catalytic oligonucleotides. While replication without the aid of enzymes is inherently more error-prone than its biological counterparts, significant differences in fidelity are observed between various chemical systems.

SystemActivating GroupKey FeaturesOverall Error FrequencyKnown Mismatch Characteristics
Guanosine 5'-phospho-(2-methyl)imidazolide (ImpG/2-MeImpG) Imidazole / 2-MethylimidazoleWidely studied baseline for non-enzymatic replication.High, estimated up to 20% in some contexts.[1]G:U wobble pairing is a common and relatively fast mismatch.[2]
2-Aminoimidazole (2AI) Activated Ribonucleotides 2-AminoimidazoleForms highly reactive 5'-5' imidazolium-bridged dinucleotide intermediates, leading to faster kinetics and higher yields.[3][4][5]Lower than imidazole/2-methylimidazole systems, in the range of 6-11%.[6]Mismatches are thought to arise primarily from the reaction of the primer with activated mononucleotides rather than the bridged dinucleotides.[7] The A:G mismatch is dominant at the first position of extension.[8]
Oligonucleotide-Catalyzed Replication Typically 2-Methylimidazole or 2-AminoimidazoleShort, activated "helper" oligonucleotides bind downstream of the primer and catalyze the addition of incoming monomers, increasing both rate and fidelity.[2][9]Improved fidelity compared to monomer-only systems.The presence of a downstream helper oligonucleotide enhances the discrimination against incorrect nucleotides.

Experimental Protocols

A robust method for quantifying the fidelity of non-enzymatic RNA replication is essential for comparing different chemical systems. The Non-Enzymatic RNA Primer Extension Sequencing (NERPE-Seq) protocol provides a high-throughput method for this purpose.

NERPE-Seq: A Protocol for Fidelity Analysis

This protocol allows for the precise identification and quantification of mismatches, insertions, and deletions arising from non-enzymatic primer extension.

1. Primer Extension Reaction:

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 23°C) for a set period (e.g., 1-24 hours).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

2. Product Purification:

  • Purify the extended RNA products from unreacted monomers and other small molecules using methods such as gel electrophoresis (e.g., 20% denaturing polyacrylamide gel electrophoresis) or size-exclusion chromatography.

3. Reverse Transcription:

  • Anneal a specific reverse transcription primer to the 3' end of the purified RNA products.

  • Perform reverse transcription using a high-fidelity reverse transcriptase (e.g., ProtoScript II) to generate complementary DNA (cDNA).

4. Library Preparation and Deep Sequencing:

  • Amplify the cDNA using PCR with primers that add the necessary adapters for deep sequencing (e.g., Illumina sequencing).

  • Purify the PCR products and quantify the library.

  • Sequence the library on a high-throughput sequencing platform.

5. Data Analysis:

  • Align the sequencing reads to the expected reference sequence.

  • Identify and quantify the frequency of mismatches, insertions, and deletions at each position along the template.

Visualizing the Workflow and Concepts

To better understand the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_reaction Primer Extension Reaction cluster_analysis Fidelity Analysis A RNA Primer-Template Duplex D Incubation A->D B Activated Monomers (e.g., ImpG) B->D C Reaction Buffer (MgCl2) C->D E Purification D->E Quench F Reverse Transcription (cDNA synthesis) E->F G PCR Amplification & Library Prep F->G H Deep Sequencing G->H I Data Analysis (Error Rate Calculation) H->I

Experimental workflow for assessing the fidelity of non-enzymatic RNA replication.

Logical_Relationships cluster_monomers Activated Monomers cluster_intermediates Reactive Intermediates cluster_outcomes Replication Outcomes ImpG ImpG / 2-MeImpG Monomer Activated Mononucleotide ImpG->Monomer TwoAI_G 2-AI-Activated G BridgedDimer Imidazolium-Bridged Dinucleotide TwoAI_G->BridgedDimer LowFidelity Lower Fidelity Replication Monomer->LowFidelity Prone to Mismatches BridgedDimer->Monomer Can dissociate to HighFidelity Higher Fidelity Replication BridgedDimer->HighFidelity Favors Correct Pairing

Logical relationships influencing fidelity in non-enzymatic RNA replication.

Conclusion

The choice of activating group for ribonucleotide monomers has a profound impact on the fidelity of non-enzymatic RNA replication. While this compound has been a foundational tool for studying this process, the development of alternatives such as 2-aminoimidazole-activated nucleotides offers a significant improvement in both the efficiency and accuracy of RNA copying. For researchers in drug development and origins of life studies, leveraging these higher-fidelity systems will be crucial for synthesizing functional RNA molecules and for constructing more plausible models of prebiotic replication. The continued development of analytical techniques like NERPE-Seq will further refine our understanding and allow for the rational design of even more robust and accurate non-enzymatic replication systems.

References

The Great Divide: Unraveling 2'-5' versus 3'-5' Linkage Specificity in Guanosine 5'-phosphoimidazolide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the factors governing the formation of canonical 3'-5' and non-canonical 2'-5' phosphodiester bonds during the non-enzymatic polymerization of Guanosine 5'-phosphoimidazolide (ImpG) reveals a complex interplay of reaction conditions. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of the influences of metal ion catalysts and RNA templates on linkage specificity, a critical aspect in understanding prebiotic RNA synthesis and developing novel RNA-based therapeutics.

The formation of the phosphodiester bond is the fundamental reaction underpinning the synthesis of RNA. In biological systems, this process is exquisitely controlled by enzymes to exclusively produce the 3'-5' linkage that forms the backbone of all known life. However, in non-enzymatic, prebiotic scenarios, the presence of a chemically similar 2'-hydroxyl group on the ribose sugar introduces a significant challenge: the formation of competing 2'-5' phosphodiester linkages. The prevalence of these non-canonical linkages can profoundly impact the structural and functional properties of the resulting RNA oligomers. This guide delves into the quantitative analysis of this linkage heterogeneity in the polymerization of this compound (ImpG), a commonly used activated nucleotide monomer in studies of the origin of life.

The Influence of Metal Ions on Linkage Specificity

Divalent metal ions are known to catalyze the polymerization of activated nucleotides. However, their role extends beyond simple rate enhancement to influencing the regioselectivity of phosphodiester bond formation. The choice of metal ion can significantly alter the ratio of 2'-5' to 3'-5' linkages.

CatalystMonomerTemplate2'-5' Linkage (%)3'-5' Linkage (%)Reference
MgCl₂ImpGNone (aqueous)Predominant (>97%)Minor (<3%)[1]
MgCl₂2',3'-cGMPNone (aqueous)~50%~50%
Not SpecifiedActivated NucleotidesNone (dry state)~33%~67%[1]

Table 1: Influence of Metal Ions on Linkage Specificity in Non-Templated Polymerization. This table summarizes the observed percentages of 2'-5' and 3'-5' phosphodiester linkages formed during the polymerization of guanosine derivatives under different catalytic conditions in the absence of a template.

The data clearly indicates that in aqueous solution with MgCl₂, the formation of 2'-5' linkages is overwhelmingly favored during the non-templated polymerization of ImpG[1]. In contrast, dry-state polymerization shows a preference for the canonical 3'-5' linkage[1]. Interestingly, the polymerization of 2',3'-cyclic GMP (cGMP) in the presence of MgCl₂ results in a nearly equal mixture of the two linkage isomers.

The Role of Templates in Directing Linkage Formation

The presence of a polynucleotide template introduces a significant level of control over the polymerization reaction, dramatically shifting the balance towards the formation of 3'-5' linkages. This template-directed synthesis is a cornerstone of the RNA world hypothesis, providing a plausible mechanism for the faithful replication of genetic information.

Substrate LinkageTemplate LinkagePredominant Product LinkageLigation EfficiencyReference
2'-5'2'-5'2'-5'Highest
3'-5'3'-5'3'-5'High
2'-5'3'-5'MixedModerate
3'-5'2'-5'MixedLowest

Table 2: Linkage Specificity in Template-Directed Ligation. This table illustrates the preference for homo-linkage systems in the template-directed ligation of oligoribonucleotides, where the linkage type of the substrate and template influences the resulting product linkage and the efficiency of the ligation reaction.

Template-directed ligation experiments demonstrate a clear preference for "homo-linkage" systems. For instance, a 2'-5' linked substrate ligates most efficiently on a 2'-5' linked template, and a 3'-5' linked substrate on a 3'-5' linked template. This suggests a structural compatibility between the incoming monomer and the template-primer complex that favors the formation of a consistent backbone. Furthermore, template-directed ligation in a eutectic phase (a frozen mixture of water and solutes) has been shown to result in an excess of 3'-5' linkages[1].

Visualizing the Pathways of Phosphodiester Bond Formation

The choice between the 2'- and 3'-hydroxyl groups as the nucleophile in the polymerization reaction is the critical determinant of linkage specificity. The following diagram illustrates this fundamental branching point.

linkage_formation ImpG This compound (ImpG) Nucleophilic_Attack Nucleophilic Attack by Ribose Hydroxyl ImpG->Nucleophilic_Attack Two_Prime_OH 2'-OH Attack Nucleophilic_Attack->Two_Prime_OH Non-canonical Three_Prime_OH 3'-OH Attack Nucleophilic_Attack->Three_Prime_OH Canonical Two_Five_Linkage 2'-5' Phosphodiester Bond Two_Prime_OH->Two_Five_Linkage Three_Five_Linkage 3'-5' Phosphodiester Bond Three_Prime_OH->Three_Five_Linkage

References

A Comparative Guide to Guanosine 5'-phosphoimidazolide in Enzymatic versus Non-enzymatic RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles and performance of Guanosine 5'-phosphoimidazolide (ImpG) in the context of enzymatic and non-enzymatic RNA synthesis. While ImpG is a cornerstone of non-enzymatic RNA polymerization studies, its role in enzymatic processes is fundamentally different, primarily due to the stringent substrate specificity of RNA polymerases. This document outlines the mechanisms, performance metrics, and experimental considerations for both systems, supported by experimental data.

Core Concepts: A Fundamental Divide

Enzymatic and non-enzymatic RNA synthesis represent two distinct paradigms for the formation of phosphodiester bonds.

Enzymatic RNA Synthesis: This process is the cornerstone of molecular biology, carried out by RNA polymerases. These enzymes utilize nucleoside triphosphates (NTPs) as high-energy substrates to accurately and rapidly transcribe a DNA template into a complementary RNA strand. The active site of the polymerase is highly evolved to recognize the triphosphate moiety and catalyze the nucleophilic attack of the 3'-hydroxyl of the growing RNA chain on the alpha-phosphate of the incoming NTP.

Non-enzymatic RNA Synthesis: This field of study, particularly relevant to prebiotic chemistry and the origins of life, explores how RNA could have polymerized without the aid of enzymes. In this context, chemically activated nucleotides, such as this compound (ImpG), are crucial. The imidazole group serves as a good leaving group, facilitating the formation of phosphodiester bonds under specific chemical conditions. A key mechanistic insight is that non-enzymatic primer extension with imidazolide-activated nucleotides often proceeds through the formation of a highly reactive 5'-5'-imidazolium bridged dinucleotide intermediate[1].

Crucially, there is no significant evidence to suggest that RNA polymerases can utilize this compound as a substrate for RNA synthesis. The architecture of the polymerase active site is tailored to the triphosphate group of NTPs, and ImpG is not a recognized substrate. Therefore, a direct comparison of ImpG's performance in both systems is a comparison between a well-established non-enzymatic substrate and a molecule that is not utilized in the standard enzymatic process.

Performance Metrics: A Tale of Two Syntheses

The following tables summarize the quantitative data available for both enzymatic RNA synthesis (using standard NTPs) and non-enzymatic RNA synthesis using ImpG and its analogs.

Table 1: Performance Comparison
MetricEnzymatic RNA Synthesis (with NTPs)Non-enzymatic RNA Synthesis (with ImpG)
Rate High (e.g., T7 RNA polymerase: ~200 nucleotides/second)Slow (orders of magnitude slower than enzymatic)
Processivity High (can synthesize transcripts thousands of nucleotides long)Low (typically short extensions, often limited to a few nucleotides)
Fidelity (Error Rate) High (10-4 to 10-6 errors per base)[2]Lower (error rates can be significant, G:U wobble pairs are a common mismatch)[3]
Substrate Guanosine Triphosphate (GTP)This compound (ImpG)
Template Dependence Strictly template-dependentTemplate-directed, but can also exhibit non-templated polymerization
Catalyst RNA Polymerase (e.g., T7, SP6)Can be catalyzed by divalent metal ions (e.g., Mg2+) or helper oligonucleotides[3]
Table 2: Reaction Conditions
ConditionEnzymatic RNA SynthesisNon-enzymatic RNA Synthesis
Temperature Typically 37°C (enzyme-dependent)Can vary, often at room temperature or colder (e.g., eutectic phase in ice)
pH Typically around 7.5-8.5Often mildly alkaline (around pH 8.0)
Key Reagents DNA template, RNA polymerase, NTPs, Mg2+, bufferRNA primer-template, ImpG, Mg2+, buffer
Initiation Requires a specific promoter sequence on the DNA templateBegins from a pre-existing primer

Mechanistic Pathways

The mechanisms of phosphodiester bond formation are fundamentally different in enzymatic and non-enzymatic synthesis.

Enzymatic RNA Synthesis Pathway

In enzymatic synthesis, the RNA polymerase facilitates a one-step addition of a nucleotide.

Enzymatic_RNA_Synthesis cluster_enzyme RNA Polymerase Active Site Primer_3OH Primer 3'-OH GTP GTP Primer_3OH->GTP Nucleophilic Attack (on α-phosphate) PPi Pyrophosphate (PPi) GTP->PPi Release Elongated_RNA Elongated RNA (n+1) GTP->Elongated_RNA Phosphodiester Bond Formation Template DNA Template Template->GTP Template Pairing

Caption: Enzymatic RNA synthesis by RNA polymerase.

Non-enzymatic RNA Synthesis Pathway with ImpG

Non-enzymatic synthesis with ImpG involves the formation of a key intermediate, the imidazolium-bridged dinucleotide.

Non_Enzymatic_RNA_Synthesis ImpG1 ImpG Bridged_Intermediate Imidazolium-Bridged Dinucleotide ImpG1->Bridged_Intermediate ImpG2 ImpG ImpG2->Bridged_Intermediate Primer_Template Primer-Template Complex Bridged_Intermediate->Primer_Template Binding Elongated_RNA Elongated RNA (n+1) Bridged_Intermediate->Elongated_RNA Phosphodiester Bond Formation Imidazole Imidazole Bridged_Intermediate->Imidazole Release Primer_3OH Primer 3'-OH Primer_3OH->Bridged_Intermediate Nucleophilic Attack

Caption: Non-enzymatic RNA synthesis via an imidazolium-bridged intermediate.

Experimental Protocols

General Protocol for In Vitro Transcription (Enzymatic)

This protocol is a generalized procedure for T7 RNA polymerase-mediated transcription.

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the sequence to be transcribed is prepared.

  • Reaction Mix Assembly: On ice, combine the following in a sterile, RNase-free tube:

    • Nuclease-free water

    • Transcription buffer (typically contains Tris-HCl, MgCl2, spermidine, DTT)

    • Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

    • RNase inhibitor

    • DNA template

    • T7 RNA polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to verify its size and integrity.

General Protocol for Non-enzymatic Primer Extension with ImpG

This protocol is a representative procedure for studying non-enzymatic RNA synthesis.

  • Primer-Template Annealing: In a sterile, RNase-free tube, combine the RNA primer and template oligonucleotides in an annealing buffer (e.g., containing Tris-HCl and NaCl). Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

  • Reaction Mix Preparation: Prepare a reaction mix containing:

    • Nuclease-free water

    • Buffer (e.g., Tris-HCl at pH 8.0)

    • MgCl2

  • Initiation of Reaction: Add the annealed primer-template complex and a solution of this compound (ImpG) to the reaction mix.

  • Incubation: Incubate the reaction at a specified temperature (e.g., room temperature) for a set time course (e.g., from minutes to several hours or days).

  • Quenching and Analysis: At various time points, take aliquots of the reaction and quench with a solution containing EDTA. Analyze the products by denaturing PAGE. The primer is often fluorescently labeled for visualization.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study, though in practice, ImpG would not be used in the enzymatic arm.

Experimental_Workflow cluster_enzymatic Enzymatic Synthesis cluster_non_enzymatic Non-enzymatic Synthesis E_Template DNA Template + T7 Promoter E_Reaction In Vitro Transcription (T7 RNAP, NTPs) E_Template->E_Reaction E_Analysis Denaturing PAGE E_Reaction->E_Analysis Comparison Compare Rate, Yield, and Fidelity E_Analysis->Comparison NE_Template RNA Primer-Template NE_Reaction Primer Extension (ImpG, Mg2+) NE_Template->NE_Reaction NE_Analysis Denaturing PAGE NE_Reaction->NE_Analysis NE_Analysis->Comparison Start Start Start->E_Template Start->NE_Template

Caption: Comparative workflow for RNA synthesis analysis.

Conclusion

This compound is a vital tool for investigating the principles of non-enzymatic RNA polymerization, a process central to understanding the origins of life. Its chemical reactivity, particularly the formation of an imidazolium-bridged dinucleotide intermediate, allows for template-directed primer extension in the absence of enzymes. However, ImpG is not a substrate for enzymatic RNA synthesis by RNA polymerases, which have a highly evolved active site specific for nucleoside triphosphates.

For researchers in drug development and molecular biology, this distinction is critical. While non-enzymatic synthesis offers insights into novel nucleic acid chemistries and potential therapeutic modalities based on modified oligonucleotides, enzymatic synthesis remains the gold standard for producing long, high-fidelity RNA molecules for applications such as mRNA vaccines and RNAi therapeutics. The choice between these synthetic strategies is therefore entirely dependent on the desired product and application, with ImpG-based chemistry residing firmly in the domain of non-enzymatic and prebiotic research.

References

Evaluating the Prebiotic Plausibility of Guanosine 5'-phosphoimidazolide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest to understand the origins of life, the formation of biopolymers like RNA is a critical step. This process requires the activation of nucleotide monomers, a role that Guanosine 5'-phosphoimidazolide (ImpG) is proposed to have played in a prebiotic world. This guide provides a comparative analysis of ImpG's performance against other plausible prebiotic phosphorylating agents, supported by experimental data, to aid researchers in evaluating its significance in origin-of-life scenarios.

Performance Comparison of Prebiotic Phosphorylating Agents

The efficacy of a prebiotic phosphorylating agent can be assessed by its ability to phosphorylate nucleosides and drive the formation of oligonucleotides under plausible prebiotic conditions. The following tables summarize quantitative data from various studies, comparing this compound (and its analogs) with other key players like diamidophosphate (DAP) and trimetaphosphate (TMP).

Phosphorylating Agent Substrate Reaction Type Key Conditions Product(s) Yield (%) Reference
Guanosine 5'-phospho-2-methylimidazolide (2-MeImpG) Guanosine 5'-monophosphate (GMP)Dimerization (NppG formation)pH 6.9 - 7.7Guanosine diphosphate guanosine (GppG)Rate constant (k_npN) = 0.17 M⁻¹h⁻¹[1]
2-Aminoimidazole (2-AI) activated nucleotides RNA primer/templatePrimer Extension200 mM HEPES pH 8.0, 50 mM MgCl₂Extended RNA primers>85% (for mixed sequences)[2][3]
Diamidophosphate (DAP) UridinePhosphorylationAerosol, pH 5.5, with MgCl₂ and imidazoleUridine-2',3'-cyclophosphate~6.5-10% (in < 1 hour)[4]
Diamidophosphate (DAP) DeoxynucleosidesPhosphorylation & OligomerizationWet-dry cycles, with 2-aminoimidazolePyrimidine 5'-O-amidophosphates~60%[5]
Trimetaphosphate (P₃m) Glycine, L-alaninePeptide bond formationpH 1-12, 0-100°CDipeptides and tripeptidesSignificantly enhanced yields over a broad range compared to no P₃m[6]
Trimetaphosphate (P₃m) + Urea + Ni(II) NucleosidesPhosphorylation90°C, with boronate5'-NMPSubstantial amounts[4]
Pyrophosphate (PPi) + Urea + Mg²⁺ UridinePhosphorylation60-75°C, evaporation/drying5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cUMP, dimersNot specified[4]
Ammonium phosphite UridinePhosphorylation60°CUridine-5'-phosphiteYields increase in the presence of urea[7][8]

Table 1: Comparative Yields and Efficiencies of Prebiotic Phosphorylating Agents. This table highlights the diversity of substrates and reaction conditions under which various prebiotic phosphorylating agents have been studied. Direct comparison is challenging due to the differing experimental setups.

Phosphorylating Agent Key Feature Advantages Disadvantages
This compound (ImpG) & analogs Forms reactive imidazolium-bridged dinucleotide intermediates.High efficiency in template-directed RNA polymerization. Relatively stable to hydrolysis compared to other phosphoramidates.[9]Requires pre-activation of the nucleotide.
Diamidophosphate (DAP) Can phosphorylate a wide range of biomolecules in aqueous conditions.Versatile, functions without a condensing agent, and can lead to higher-order structures in the same pot.[4]Can have modest conversion rates in bulk aqueous solution.[4]
Trimetaphosphate (TMP) A cyclic polyphosphate.Effective in peptide synthesis and can be formed in volcanic environments.Can require high temperatures and specific catalysts for efficient nucleoside phosphorylation.[4]

Table 2: Qualitative Comparison of Prebiotic Phosphorylating Agents. This table provides a summary of the key characteristics, advantages, and disadvantages of the compared phosphorylating agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of prebiotic chemistry research. Below are representative protocols for key experiments involving this compound and its alternatives.

Non-enzymatic RNA Primer Extension with 2-Aminoimidazole Activated Nucleotides

This protocol is adapted from studies on the efficient copying of RNA templates.[2][3]

Materials:

  • RNA primer and template oligonucleotides

  • HEPES buffer (200 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) solution (50 mM)

  • Nuclease-free water

Procedure:

  • Prepare the primer-template complex by mixing the RNA primer and template in a 1:1.5 molar ratio in nuclease-free water.

  • Heat the mixture to 95°C for 2 minutes and then cool to room temperature to anneal.

  • Prepare the reaction mixture by combining the annealed primer-template complex, 200 mM HEPES buffer (pH 8.0), and 50 mM MgCl₂.

  • Incubate the reaction at a constant temperature, typically room temperature or slightly below (e.g., 4°C), for a specified duration (e.g., 1 to 24 hours).

  • Quench the reaction by adding a solution containing EDTA to chelate the magnesium ions.

  • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the extended primer.

Uridine Phosphorylation using Diamidophosphate (DAP) in Aerosols

This protocol is based on experiments demonstrating enhanced reaction rates in aerosol environments.[4]

Materials:

  • Uridine

  • Diamidophosphate (DAP)

  • Magnesium chloride (MgCl₂)

  • Imidazole

  • Hydrochloric acid (HCl) for pH adjustment

  • Nuclease-free water

  • Aerosol generation and collection apparatus

Procedure:

  • Prepare a solution containing uridine, MgCl₂ (3 equivalents), and imidazole (1 equivalent) in nuclease-free water.

  • Adjust the pH of the solution to 5.5 using HCl.

  • Prepare a separate solution of DAP (5 equivalents) in nuclease-free water.

  • Generate an aerosol from the uridine-containing solution using an atomizer and introduce it into a reaction chamber.

  • Simultaneously, generate an aerosol from the DAP solution and introduce it into the same chamber.

  • Allow the aerosols to mix and react for a specified time (e.g., less than 1 hour).

  • Collect the aerosol particles on a filter.

  • Extract the products from the filter with nuclease-free water.

  • Analyze the products using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to identify and quantify the phosphorylated uridine products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows discussed in this guide.

Non_Enzymatic_RNA_Polymerization ImpG1 ImpG Intermediate Imidazolium-bridged dinucleotide ImpG1->Intermediate Reaction ImpG2 ImpG ImpG2->Intermediate ExtendedPrimer Extended Primer (n+1) Intermediate->ExtendedPrimer ReleasedImpG ImpG Intermediate->ReleasedImpG Leaving Group Primer RNA Primer (3'-OH) Primer->ExtendedPrimer Nucleophilic attack Template RNA Template Template->Intermediate Template->Primer Template Binding

Caption: Mechanism of non-enzymatic RNA polymerization via an imidazolium-bridged dinucleotide intermediate.

Experimental_Workflow_DAP Start Start: Prepare Reactant Solutions (Uridine, MgCl₂, Imidazole, DAP) Aerosol Generate Aerosols Start->Aerosol Reaction Aerosol Mixing and Reaction Aerosol->Reaction Collection Collect Aerosol on Filter Reaction->Collection Extraction Extract Products Collection->Extraction Analysis Analyze by HPLC/MS Extraction->Analysis End End: Quantify Phosphorylated Products Analysis->End

Caption: Experimental workflow for uridine phosphorylation with DAP in an aerosol environment.

Conclusion

The prebiotic plausibility of this compound is strongly supported by its high efficiency in driving non-enzymatic, template-directed RNA polymerization, a crucial process for the RNA world hypothesis. The formation of a highly reactive imidazolium-bridged dinucleotide intermediate is a key feature that distinguishes it from other phosphorylating agents.[1]

However, alternative reagents like diamidophosphate and trimetaphosphate also demonstrate significant prebiotic potential under specific environmental conditions, such as in aerosols or through wet-dry cycles.[4][6] DAP's versatility in phosphorylating a broad range of biomolecules in a one-pot setting is particularly noteworthy.[4]

Ultimately, the most plausible scenario for the origin of life may not have relied on a single phosphorylating agent but rather a combination of different chemical pathways operating in diverse prebiotic niches. Future research focusing on direct comparative studies under identical conditions will be invaluable in further elucidating the relative contributions of these fascinating molecules to the dawn of life.

References

Comparative Analysis of Guanosine 5'-phosphoimidazolide Cross-Reactivity with Other Nucleoside Monophosphates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Nucleotide Chemistry and Drug Development

Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are pivotal activated nucleotides in the study of non-enzymatic RNA polymerization and the synthesis of oligonucleotides, holding significant relevance in origin-of-life research and the development of nucleic acid-based therapeutics. A critical aspect of utilizing ImpG in these applications is understanding its specificity and potential for cross-reactivity with other naturally occurring nucleoside monophosphates (NMPs), namely adenosine monophosphate (AMP), cytidine monophosphate (CMP), and uridine monophosphate (UMP). This guide provides a comparative analysis of the reactivity of an activated guanosine monophosphate with these NMPs, supported by experimental data, to inform researchers on the selectivity of these reactions.

Quantitative Comparison of Reactivity

The primary mode of interaction between an activated guanosine monophosphate, such as Guanosine 5'-phosphate-2-methylimidazolide (2-MeImpG), and other nucleoside monophosphates involves the NMP acting as a nucleophile, attacking the activated phosphate of 2-MeImpG. This results in the formation of a dinucleotide pyrophosphate linkage. Concurrently, the NMP can act as a general base to catalyze the hydrolysis of the phosphoimidazolide bond.

A key study investigated the kinetics of these reactions, providing rate constants for both the nucleophilic attack and the catalyzed hydrolysis. The findings from this research are summarized in the table below.

Nucleoside Monophosphate (NMP)Rate Constant for Nucleophilic Attack (kNMP) (M-1h-1)[1][2]Rate Constant for General Base Catalyzed Hydrolysis (khNMP) (M-1h-1)[1][2]
Guanosine monophosphate (GMP)0.17 ± 0.020.11 ± 0.07
Adenosine monophosphate (AMP)0.17 ± 0.020.11 ± 0.07
Uridine monophosphate (UMP)0.17 ± 0.020.11 ± 0.07

The data indicates that the rate constants for both nucleophilic attack and general base-catalyzed hydrolysis are independent of the specific nucleobase (G, A, or U) of the reacting nucleoside monophosphate.[1][2] This suggests that under the studied conditions, 2-MeImpG exhibits a similar level of reactivity with GMP, AMP, and UMP when these molecules act as external nucleophiles. The study did not find evidence of significant reactions involving the 2'-OH and 3'-OH groups of the ribose, attributing this to the much higher nucleophilicity of the phosphate group in the neutral pH range.[1][2]

Experimental Protocols

The following is a summary of the experimental methodology used to determine the kinetic data presented above.

1. Materials:

  • Guanosine 5'-phosphate-2-methylimidazolide (2-MeImpG)

  • Guanosine 5'-monophosphate (GMP)

  • Adenosine 5'-monophosphate (AMP)

  • Uridine 5'-monophosphate (UMP)

  • HEPES buffer

  • Lithium chloride (LiCl)

2. Reaction Conditions:

  • Reactions were conducted in a solution containing 0.4 M HEPES buffer at a pH range of 6.9 to 7.7.[1][2]

  • A high concentration of LiCl (~1.75 M) was used as the compensating electrolyte.[2]

  • The temperature was maintained at 37 °C for the kinetic experiments.[2]

  • The concentration of 2-MeImpG was kept low, while the concentration of the reacting nucleoside monophosphate (GMP, AMP, or UMP) was in excess.[2]

3. Kinetic Analysis:

  • The progress of the reaction was monitored over time by separating and quantifying the reactants and products using High-Performance Liquid Chromatography (HPLC).[2]

  • The formation of the dinucleotide product (NppG) and the hydrolysis product (GMP) were measured.

  • Rate constants were determined by analyzing the reaction kinetics, which followed a pseudo-first-order model due to the excess of the reacting NMP.

Reaction Pathway Visualization

The interaction between this compound and other nucleoside monophosphates can be visualized as two primary competing reaction pathways. The following diagram illustrates these processes.

ImpG_Reactivity_Pathways cluster_paths ImpG This compound (ImpG) ImpG->p1 ImpG->p2 NMP Nucleoside Monophosphate (AMP, CMP, UMP) NMP->p1 NMP->p2 General Base Catalyst NppG Dinucleotide Pyrophosphate (NppG) GMP Guanosine Monophosphate (GMP) Imidazole Imidazole Water H2O Water->p2 p1->NppG Nucleophilic Attack (k_NMP) p1->Imidazole Released p2->GMP Catalyzed Hydrolysis (k_hNMP) p2->Imidazole Released

Caption: Competing reaction pathways of ImpG with other NMPs.

Conclusion

The available experimental data suggests that this compound and its analogs do not exhibit significant selectivity in their reaction with other nucleoside monophosphates (AMP, UMP, and GMP) when these NMPs act as nucleophiles under neutral pH conditions. The rate of nucleophilic attack to form dinucleotides and the rate of catalyzed hydrolysis are comparable across the different nucleobases. This low level of discrimination is an important consideration for researchers designing experiments involving non-enzymatic nucleic acid polymerization or synthesis, as it implies that in a mixed pool of NMPs, the incorporation into a growing chain or the formation of dinucleotides will be primarily governed by the relative concentrations of the NMPs rather than a chemical preference of the activated guanosine. For applications requiring high fidelity, this inherent lack of selectivity may necessitate strategies to control the composition of the nucleotide pool or to employ alternative activation chemistries with greater discriminatory power.

References

Safety Operating Guide

Navigating the Safe Disposal of Guanosine 5'-phosphoimidazolide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle Guanosine 5'-phosphoimidazolide with the appropriate personal protective equipment (PPE). Based on the safety data for Guanosine and other nucleotide compounds, the following PPE is recommended:

  • Eye Protection : Chemical safety goggles or a face shield should be worn.[1][2][3]

  • Hand Protection : Wear appropriate protective gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][3]

  • Body Protection : A laboratory coat or other suitable protective clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection : If there is a risk of dust formation or aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid creating dust when handling the solid compound.[1][3] In case of accidental contact, rinse the affected area immediately with plenty of water.[1][4] If ingested, seek immediate medical attention and do not induce vomiting.[1][4]

Quantitative Safety Data Summary

The following table summarizes key safety and physical data for Guanosine, the core component of this compound. This information is critical for understanding the potential hazards and for safe handling during the disposal process.

PropertyValueSource
Appearance White crystalline powder[2]
Molecular Weight 283.25 g/mol [2]
Melting Point 250 °C (decomposes)[3]
Acute Toxicity (Oral) Toxic if swallowed[2][4]
Incompatible Materials Strong oxidizing agents[1][3]
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx) under fire conditions[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it can hydrolyze, particularly in aqueous conditions, to form Guanosine 5'-monophosphate and imidazole.[5][6] Therefore, the disposal procedure must account for the parent compound and its potential breakdown products.

1. Small Spills:

  • For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it into a suitable, labeled container for chemical waste disposal.[1][3]
  • Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as chemical waste.

2. Unused or Waste Material:

  • Solid Waste : Collect unused or waste this compound in a clearly labeled, sealed container.
  • Aqueous Solutions : Solutions containing this compound should be collected in a labeled container for aqueous chemical waste. Due to its hydrolysis, the pH of the solution can influence the rate of decomposition.[5] It is advisable to keep the solution neutral.
  • Packaging : Dispose of the original container as hazardous waste, as it may contain residual chemical.[2]

3. Final Disposal:

  • All waste containing this compound, whether solid, in solution, or as contaminated materials, must be disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[1][2]
  • Do not empty into drains or release into the environment.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Guanosine 5'-phosphoimidazolide Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Unused reagent, contaminated solids) assess_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) assess_form->liquid_waste Liquid package_waste Contaminated Packaging assess_form->package_waste Packaging spill_check Small Spill? solid_waste->spill_check collect_liquid Collect in a Labeled, Sealed Aqueous Waste Container liquid_waste->collect_liquid collect_package Treat as Hazardous Waste package_waste->collect_package collect_solid Collect in a Labeled, Sealed Container final_disposal Arrange for Disposal via Approved Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_package->final_disposal spill_check->collect_solid No sweep_up Carefully Sweep Up, Avoiding Dust spill_check->sweep_up Yes clean_area Clean Spill Area with Damp Material sweep_up->clean_area dispose_materials Dispose of Cleaning Materials as Chemical Waste clean_area->dispose_materials dispose_materials->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in the research environment.

References

Personal protective equipment for handling Guanosine 5'-phosphoimidazolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Guanosine 5'-phosphoimidazolide, a hygroscopic and potentially hazardous chemical. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

  • Body Protection: A laboratory coat must be worn to protect against spills and contamination.[1] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[1][2] Given the compound's hazardous nature, wearing double gloves is recommended.[1] Gloves should be inspected before use and changed immediately if contaminated.[3][4] After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1][2] However, to protect against splashes and airborne particles, chemical safety goggles are strongly recommended.[5] When handling larger quantities or when there is a significant risk of splashing, a face shield should be used in addition to goggles.[4][6][7]

  • Respiratory Protection: All handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[8][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved N95 respirator or higher should be used.[2][6][8]

Operational Plan: From Receipt to Experiment

This step-by-step plan outlines the safe handling procedures for this compound.

2.1. Storage of this compound

This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and affect experimental results.[10][11]

  • Immediate Action Upon Receipt: Inspect the container for any damage.

  • Storage Conditions: Store the compound in a tightly sealed, airtight container.[10] To further protect from moisture, place the primary container inside a larger, secondary container with a desiccant, such as silica gel packets.[12] The storage area should be cool, dry, and well-ventilated.[5][10]

2.2. Handling and Weighing the Powder

Due to its hazardous and hygroscopic nature, specific precautions must be taken when handling the powdered form.

  • Preparation:

    • Work within a designated area, such as a chemical fume hood, to contain any dust.[9]

    • Cover the work surface with absorbent bench paper.[9]

    • Ensure all necessary equipment (spatulas, weigh boats, etc.) is clean, dry, and readily accessible to minimize the time the container is open.

  • Weighing:

    • Use an enclosed balance inside the fume hood if possible.[9]

    • Open the container only for the brief time needed to transfer the powder.[10]

    • Use a clean, dry spatula to quickly transfer the desired amount to a weigh boat.[10]

    • Close the container tightly immediately after use.[10]

2.3. Preparation of Solutions

  • Solvent and Glassware: Ensure all glassware is thoroughly dried before use. Use an appropriate anhydrous solvent if the experimental protocol allows.

  • Dissolving the Compound:

    • Add the solvent to the weighed powder in a suitable container.

    • If necessary, sonicate or vortex to dissolve.

    • Handle the resulting solution with the same PPE as the powder, as it is still considered hazardous.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • Contaminated materials such as gloves, weigh boats, and bench paper should be collected in a designated, sealed waste bag.

    • Unused or waste powder should be collected in a clearly labeled, sealed container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour any solutions down the drain.[4]

  • Disposal Procedure: All waste must be disposed of as hazardous chemical waste according to your institution's and local regulations.[5]

Quantitative Data

ParameterValueSource Compound
Acute Toxicity (Oral) Toxic if swallowed.Guanosine
LD50 (Intravenous, Mouse) 180 mg/kgGuanosine
Melting Point 250 °C (decomposes)Guanosine
Incompatible Materials Strong oxidizing agentsGuanosine
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx)Guanosine

Note: This data is for Guanosine and should be treated as indicative for this compound. Always handle with caution.[4][13]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare Fume Hood and Work Area A->B C Retrieve Compound from Dry Storage B->C D Weigh Powder in Fume Hood C->D E Prepare Solution D->E F Conduct Experiment with Solution E->F G Segregate and Label Waste F->G H Clean Work Area F->H J Dispose of Hazardous Waste G->J I Doff PPE H->I

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.